molecular formula C15H11NOS B1270550 4,5-Diphenyl-4-oxazoline-2-thione CAS No. 6670-13-9

4,5-Diphenyl-4-oxazoline-2-thione

Cat. No.: B1270550
CAS No.: 6670-13-9
M. Wt: 253.32 g/mol
InChI Key: NYQSTRUSYDZNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-4-oxazoline-2-thione (CAS 6670-13-9) is an organic compound with the molecular formula C 15 H 11 NOS and a molecular weight of 253.32 g/mol . Its structure features an oxazoline ring, a five-membered heterocycle, with two phenyl substituents and a thione functional group. The compound is identified by the InChIKey NYQSTRUSYDZNHC-UHFFFAOYSA-N . In laboratory research, this compound is noted for its utility in analytical chemistry. It can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, a method that is also scalable for preparative separation and pharmacokinetic studies . Furthermore, derivatives based on the diphenyl-1,3-oxazoline scaffold, to which this compound is structurally related, are of significant interest in agricultural chemistry. Scientific literature reports that such compounds are investigated for their acaricidal (mite-killing) activity, functioning as potential chitin synthesis inhibitors . Researchers are exploring these structural motifs to develop novel pest control agents with new modes of action . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diphenyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSTRUSYDZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216850
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6670-13-9
Record name 4,5-Diphenyl-2(3H)-oxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6670-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-diphenyl-4-oxazoline-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 4,5-Diphenyl-4-oxazoline-2-thione. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Information

This compound , with the CAS Registry Number 6670-13-9 , is a heterocyclic compound belonging to the oxazoline class.[1][2] Its structure features a five-membered ring containing nitrogen and oxygen, with two phenyl substituents and a thione group.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁NOS[1][2]
Molecular Weight 253.32 g/mol [1][2]
IUPAC Name 4,5-diphenyl-3H-1,3-oxazole-2-thione[2]
Melting Point 260 °C
CAS Number 6670-13-9[1][2]
Appearance Crystalline solid (inferred)
Solubility Data not available
pKa Data not available

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common and effective method is the reaction of benzoin with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid catalyst. This reaction proceeds via the formation of a β-hydroxy thiocyanate intermediate, which then undergoes intramolecular cyclization to yield the final product.

General Synthetic Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for analogous compounds:

  • Reaction Setup: A mixture of benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) is suspended in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Concentrated sulfuric acid (catalytic amount) is carefully added to the reaction mixture.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the aromatic protons of the two phenyl groups are expected in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton may also be observed.[2]
¹³C NMR Resonances for the aromatic carbons are expected between δ 120-140 ppm. The carbon of the thione group (C=S) would appear further downfield. Signals for the C4 and C5 carbons of the oxazoline ring would also be present.[2]
Infrared (IR) Characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), C=S bond (around 1200-1050 cm⁻¹), and C-O bond (around 1300-1000 cm⁻¹) are expected. Aromatic C-H and C=C stretching vibrations will also be present.[2]
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z = 253, corresponding to the molecular weight of the compound.[2]

Reactivity and Potential Applications

This compound possesses several reactive sites, including the thione group and the N-H proton, making it a versatile intermediate for further chemical modifications. The thione group can undergo various reactions, such as alkylation at the sulfur atom.

While specific biological activities for this compound have not been extensively reported, related oxazoline and isoxazoline structures have shown a range of biological effects. For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[3] Furthermore, various derivatives of 1,3,4-oxadiazole, a related heterocyclic system, have been explored for their therapeutic potential.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzoin Benzoin Reaction Cyclization Reaction Benzoin->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

References

Synthesis of 4,5-Diphenyl-4-oxazoline-2-thione from Benzoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,5-diphenyl-4-oxazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, benzoin. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Introduction

Oxazoline-2-thione derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 4,5-diphenyl substitution pattern, in particular, offers a rigid scaffold that can be further functionalized to explore structure-activity relationships in drug discovery programs. The synthesis of this compound from benzoin represents a straightforward and efficient route to this valuable chemical entity.

The overall synthetic strategy involves a two-step process: the condensation of benzoin with a thiocyanate source to form an intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the final product.

Reaction Scheme and Mechanism

The synthesis proceeds through the reaction of benzoin with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid catalyst. The proposed reaction mechanism involves the initial formation of a thiocyanohydrin intermediate, which then undergoes a proton-transfer-initiated cyclization and subsequent dehydration to afford the this compound.

Reaction_Mechanism benzoin Benzoin intermediate1 Thiocyanohydrin Intermediate benzoin->intermediate1 + NH₄SCN thiocyanate NH₄SCN thiocyanate->intermediate1 acid H⁺ (catalyst) intermediate2 Protonated Intermediate acid->intermediate2 Protonation intermediate1->intermediate2 product This compound intermediate2->product - H₂O (Cyclization)

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 4,5-disubstituted-4-oxazoline-2-thiones.

Materials:

  • Benzoin

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoin (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add ammonium thiocyanate (1.2 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Acid Catalysis: Slowly add concentrated hydrochloric acid (catalytic amount) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

  • Characterization: The purified product is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₅H₁₁NOS
Molecular Weight 253.32 g/mol
CAS Number 6670-13-9[1]
Appearance Crystalline solid
Melting Point Not explicitly found in searches
Yield Not explicitly found in searches

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the N-H proton of the oxazoline ring. The chemical shifts of the aromatic protons will likely appear in the range of δ 7.0-8.0 ppm. The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the phenyl rings, the C=S group (thione), and the two carbons of the oxazoline ring. The C=S carbon typically appears at a downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch3400-3300
C-H stretch (aromatic)3100-3000
C=N stretch1690-1640
C=S stretch (thione)1250-1020
C-O stretch1300-1000

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 253.32). Fragmentation patterns can provide further structural information.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start dissolve Dissolve Benzoin in Ethanol start->dissolve add_reagents Add NH₄SCN and HCl (cat.) dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux workup Solvent Removal and Aqueous Work-up reflux->workup extraction Extraction with Dichloromethane workup->extraction drying Drying over Na₂SO₄ and Filtration extraction->drying purification Column Chromatography drying->purification characterization Characterization (m.p., NMR, IR, MS) purification->characterization end End characterization->end

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from benzoin. The described method, based on the reaction with ammonium thiocyanate and subsequent acid-catalyzed cyclization, offers a practical approach for obtaining this valuable heterocyclic compound. The provided experimental protocol and data will be a useful resource for researchers and professionals in the field of drug discovery and organic synthesis. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the final product.

References

Spectroscopic Characterization of 4,5-Diphenyl-4-oxazoline-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic compound 4,5-Diphenyl-4-oxazoline-2-thione. Due to the limited availability of fully published spectroscopic data for this specific molecule, this guide combines known data with expected values derived from analogous compounds to offer a thorough analytical profile.

Compound Profile

This compound is a heterocyclic compound featuring a five-membered oxazoline ring substituted with two phenyl groups and a thione functional group.

PropertyValue
IUPAC Name 4,5-diphenyl-3H-1,3-oxazole-2-thione[1]
CAS Number 6670-13-9[1]
Molecular Formula C₁₅H₁₁NOS[1]
Molecular Weight 253.32 g/mol [1]
Structure
alt text

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.2 - 7.5MultipletAromatic protons (10H) of the two phenyl groups
~8.0 - 9.0Broad SingletN-H proton of the oxazoline ring

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180 - 185C=S (Thione)
~140 - 150C4 & C5 (Phenyl-substituted carbons on the oxazoline ring)
~125 - 135Aromatic carbons of the phenyl groups
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400Medium, BroadN-H stretching
~3000 - 3100MediumAromatic C-H stretching
~1600, 1490, 1450Medium to StrongAromatic C=C stretching
~1250 - 1350StrongC=S stretching (Thione)
~1100 - 1200StrongC-O-C stretching of the oxazoline ring
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
253HighMolecular ion [M]⁺
165ModerateFragment corresponding to [C₁₂H₉]⁺ or similar rearrangement
109ModerateFurther fragmentation
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions due to the aromatic systems and the thione group.

Table 5: Expected UV-Visible Absorption Maxima

λmax (nm)Molar Absorptivity (ε)Assignment
~250 - 270Highπ → π* transitions of the phenyl groups
~330 - 350Moderaten → π* transition of the C=S group

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is common for providing detailed fragmentation patterns.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

    • Record the absorbance spectrum and identify the wavelengths of maximum absorption (λmax).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Pellet Prepare KBr Pellet Sample->Pellet Dilute Prepare Dilute Solution Sample->Dilute MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Pellet->IR UVVis UV-Vis Spectroscopy Dilute->UVVis NMR_Data Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data UVVis_Data Absorption Maxima UVVis->UVVis_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Caption: General workflow for spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram illustrates how data from different spectroscopic techniques contribute to the final structural determination.

Data_Integration cluster_inputs Experimental Data cluster_interpretation Information Derived NMR_Data NMR Data (¹H, ¹³C) Carbon_Skeleton Carbon-Hydrogen Framework NMR_Data->Carbon_Skeleton IR_Data IR Data Functional_Groups Functional Groups (C=S, N-H, C=C) IR_Data->Functional_Groups MS_Data Mass Spec Data Molecular_Formula Molecular Weight & Formula (C₁₅H₁₁NOS) MS_Data->Molecular_Formula UVVis_Data UV-Vis Data Electronic_System Conjugated System UVVis_Data->Electronic_System Final_Structure Final Structure Confirmation Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure Electronic_System->Final_Structure

Caption: Integration of spectroscopic data for structural analysis.

References

Unveiling the Structural Architecture of a 4,5-Diphenyl-4-oxazoline-2-thione Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the crystal structure of 4,5-Diphenyl-4-oxazoline-2-thione have revealed a notable scarcity of publicly available crystallographic data for this specific compound. However, a comprehensive analysis of a closely related structure, a triphenyltin derivative of this compound, provides valuable insights into the molecular geometry and intermolecular interactions that are likely to influence the parent compound's behavior.

This technical guide presents the available crystallographic data, a detailed experimental protocol for the synthesis and crystallization of the triphenyltin derivative, and a visual representation of the experimental workflow. This information serves as a crucial reference point for researchers engaged in the study of oxazoline-2-thione scaffolds and their potential applications in medicinal chemistry and materials science.

Crystallographic Data of Triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate

The crystal structure of the triphenyltin derivative of this compound, with the chemical formula [Sn(C₆H₅)₃(C₁₅H₁₀NOS)], has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic system with the space group P2₁/n.[1][2] The central tin atom is four-coordinated, resulting in a distorted tetrahedral geometry.[1][2]

Table 1: Crystal Data and Structure Refinement for Triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate [1][2]

ParameterValue
Empirical FormulaC₃₃H₂₅NOSSn
Formula Weight602.32
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.748(2)
b (Å)18.857(4)
c (Å)15.295(3)
β (°)101.175(3)
Volume (ų)2758.1(1)
Z4
Calculated Density (Mg/m³)1.451
Absorption Coefficient (mm⁻¹)1.159
F(000)1224
Final R indices [I>2σ(I)]R₁ = 0.0751, wR₂ = 0.1383
R indices (all data)R₁ = 0.0892, wR₂ = 0.1428

Experimental Protocols

The synthesis and crystallization of the triphenyltin derivative of this compound were carried out under a nitrogen atmosphere using reagents and solvents as obtained.[1]

Synthesis of Triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate:

  • Reaction Setup: 1 mmol of this compound was added to a solution containing 1 mmol of sodium ethoxide in 20 ml of benzene.[1]

  • Initial Stirring: The mixture was stirred for 10 minutes.[1]

  • Addition of Tin Reagent: 1 mmol of triphenyltin chloride was subsequently added to the reaction mixture.[1]

  • Reaction Progression: The reaction was allowed to proceed for 12 hours at a temperature of 313 K.[1]

  • Work-up: After cooling to room temperature, the solution was filtered.[1]

  • Isolation of Product: The filtrate was concentrated by evaporation under a vacuum to yield a solid product.[1]

  • Crystallization: The solid was recrystallized from dichloromethane to obtain colorless crystals suitable for X-ray diffraction. The reported yield was 80%.[1]

X-ray Crystallography:

A colorless crystal with dimensions of 0.53 mm x 0.41 mm x 0.29 mm was selected for X-ray diffraction analysis.[1] The data was collected using a BRUKER SMART 1000 CCD diffractometer.[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural determination of triphenyltin 4,5-Diphenyl-4-oxazoline-2-thionate.

experimental_workflow reagents This compound Sodium Ethoxide Triphenyltin Chloride synthesis Synthesis in Benzene (12h at 313K) reagents->synthesis Reaction filtration Filtration synthesis->filtration Work-up evaporation Vacuum Evaporation filtration->evaporation crystallization Recrystallization (Dichloromethane) evaporation->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray Crystal Selection structure Crystal Structure Determination xray->structure Data Analysis

Synthesis and Crystallographic Workflow

While the crystal structure of the parent compound, this compound, remains to be elucidated, the data and protocols presented for its triphenyltin derivative offer a solid foundation for further investigation into this class of compounds. The provided experimental details can guide the synthesis of related derivatives, and the crystallographic information provides a basis for computational modeling and structure-activity relationship studies.

References

Solubility and Synthesis of 4,5-Diphenyl-4-oxazoline-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and a detailed experimental protocol for the synthesis of the heterocyclic compound 4,5-Diphenyl-4-oxazoline-2-thione. Additionally, it explores a potential biological target, the cyclooxygenase-2 (COX-2) signaling pathway, which is a known target for structurally related compounds.

Physicochemical Properties and Solubility Profile

Table 1: Physicochemical Properties and Estimated Solubility of this compound

PropertyValue/ObservationImplication for SolubilitySource
Molecular Weight 253.32 g/mol Moderate molecular weight suggests potential for solubility in a range of solvents.[1]
LogP (Predicted) 3.6A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests better solubility in organic solvents than in water.[1]
Polar Surface Area 53.4 ŲThe polar surface area is relatively small, further supporting higher solubility in less polar solvents.[1]
Hydrogen Bond Donors 1The single hydrogen bond donor (on the nitrogen atom) allows for some interaction with protic solvents.[1]
Hydrogen Bond Acceptors 2The presence of hydrogen bond acceptors (oxygen and sulfur atoms) can facilitate dissolution in solvents capable of hydrogen bonding.[1]
Qualitative Solubility (from synthesis) Soluble in ethanol, pyridine, chloroform, ethyl acetate, and petroleum ether.These solvents are commonly used in the synthesis and purification of this compound and its analogs, indicating good solubility.Inferred from[2][3][4]
Qualitative Insolubility (from synthesis) Likely poorly soluble in water.The high LogP value and predominantly non-polar structure suggest low aqueous solubility.Inferred from[1]

Summary of Solubility:

Based on the available data, this compound is expected to be readily soluble in a range of common organic solvents, particularly those with moderate to low polarity such as chloroform, ethyl acetate, and acetone. Its solubility in alcohols like ethanol is also evident from its use in synthesis and recrystallization.[4] Due to its significant non-polar character, as indicated by the predicted LogP value, the compound is expected to have very low solubility in water. For applications requiring aqueous solutions, the use of co-solvents such as dimethyl sulfoxide (DMSO) or ethanol would likely be necessary.[5][6]

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous oxazoline-2-thiones.[2]

Synthesis of this compound

This synthesis involves a two-step process: the formation of a thiocarbamate intermediate from benzoin and a thiocyanate, followed by an acid-catalyzed cyclization and dehydration.

Materials and Reagents:

  • Benzoin

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Pyridine (optional, as a basic catalyst)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Step 1: Formation of the Thiocarbamate Intermediate

    • In a round-bottom flask equipped with a reflux condenser, dissolve benzoin (1 equivalent) in ethanol.

    • Add ammonium thiocyanate (1.1 equivalents) to the solution.

    • The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the solvent is removed under reduced pressure.

  • Step 2: Cyclization and Dehydration

    • The crude intermediate from Step 1 is redissolved in ethanol.

    • A catalytic amount of concentrated hydrochloric acid is added to the solution.

    • The mixture is refluxed for an additional 2-3 hours to facilitate cyclization and dehydration.

    • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is evaporated.

    • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient as the eluent.

    • The fractions containing the pure product are collected and the solvent is evaporated to yield this compound as a solid.

  • Characterization:

    • The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Potential Biological Target: COX-2 Signaling Pathway

While the specific biological activities of this compound are not extensively documented, structurally similar isoxazoline derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[7]

Overview of the COX-2 Signaling Pathway

The COX-2 signaling pathway is initiated by inflammatory stimuli, growth factors, or tumor promoters, which lead to the release of arachidonic acid from the cell membrane by phospholipase A2. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into a range of prostaglandins, including PGE2, which plays a critical role in inflammation, pain, fever, and the development of some cancers.[8][9]

The diagram below illustrates the key steps in the COX-2 signaling pathway and the point of inhibition by COX-2 inhibitors.

COX2_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 Activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Releases cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Converts to synthases Prostaglandin Synthases pgh2->synthases prostaglandins Prostaglandins (e.g., PGE2) synthases->prostaglandins Synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates inhibitor This compound (Potential COX-2 Inhibitor) inhibitor->cox2 Inhibits

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway.

The diagram above outlines the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme, leading to inflammatory responses. Potential inhibition of COX-2 by this compound is indicated as a therapeutic strategy.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow start Starting Materials: Benzoin & Ammonium Thiocyanate reflux1 Step 1: Reflux in Ethanol (Thiocarbamate Formation) start->reflux1 evaporation1 Solvent Evaporation reflux1->evaporation1 reflux2 Step 2: Reflux in Acidic Ethanol (Cyclization & Dehydration) evaporation1->reflux2 workup Aqueous Workup (Neutralization & Extraction) reflux2->workup drying Drying and Solvent Evaporation workup->drying purification Column Chromatography (Silica Gel, Petroleum Ether/EtOAc) drying->purification product Pure this compound purification->product

References

Tautomerism in 4,5-Diphenyl-1,3-oxazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4,5-diphenyl-1,3-oxazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the synthesis, spectroscopic characterization, and the thione-thiol tautomeric equilibrium of this molecule and its analogues. While specific quantitative data for the title compound is limited in publicly available literature, this guide compiles relevant data from closely related structures to provide a robust framework for researchers. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of the tautomeric equilibrium and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Heterocyclic compounds containing the oxazole scaffold are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a thiol group at the 2-position of the 4,5-diphenyloxazole ring system introduces the possibility of thione-thiol tautomerism, a phenomenon that can significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties. Understanding and controlling this tautomeric equilibrium is crucial for drug design and the development of novel materials. This guide serves as a technical resource for professionals engaged in the study and application of such compounds.

Tautomeric Equilibrium

The core of this guide focuses on the equilibrium between the thiol and thione tautomers of 4,5-diphenyl-1,3-oxazole-2-thiol.

Computational_Workflow Start Define Tautomer Structures (Thiol and Thione) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq TS Transition State Search (e.g., QST2/QST3) Opt->TS Energy Single Point Energy Calculation (Higher Level of Theory) Freq->Energy Solvent Solvent Effects (e.g., PCM model) Energy->Solvent Analysis Analyze Relative Stabilities, Energy Barriers, and Spectroscopic Properties Solvent->Analysis IRC Intrinsic Reaction Coordinate (IRC) (Confirm Transition State) TS->IRC IRC->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Diphenyl-2-oxazolethiol (CAS 6670-13-9)

This technical guide provides a comprehensive overview of 4,5-Diphenyl-2-oxazolethiol (CAS 6670-13-9), a versatile heterocyclic compound. The document details its chemical and physical properties, potential therapeutic applications, representative experimental protocols, and a list of commercial suppliers. The information is structured to support research and development activities in medicinal chemistry, material science, and analytical chemistry.

Core Chemical and Physical Properties

4,5-Diphenyl-2-oxazolethiol, also known by synonyms such as 4,5-Diphenyl-2-mercaptooxazole and 4,5-Diphenyl-4-oxazoline-2-thione, is a sulfur-containing heterocyclic compound.[1][2][3] Its structure, featuring an oxazole ring with two phenyl substituents and a thiol group, contributes to its chemical reactivity and potential for biological activity.[4][5] The compound is noted for its potential applications in proteomics research, drug development as an anti-inflammatory or antimicrobial agent, and in material science for creating polymers with enhanced thermal stability.[1][4]

Table 1: Physicochemical and Spectroscopic Properties of CAS 6670-13-9

PropertyValueReference(s)
Identifier
CAS Number6670-13-9[1][3]
IUPAC Name4,5-diphenyl-3H-1,3-oxazole-2-thione[3]
Synonyms4,5-Diphenyl-2-oxazolethiol, this compound, 4,5-Diphenyl-2-mercaptooxazole[1][2][3]
Structural Data
Molecular FormulaC₁₅H₁₁NOS[1][3]
Molecular Weight253.32 g/mol [1][3]
Monoisotopic Mass253.05613515 Da[3]
InChI KeyNYQSTRUSYDZNHC-UHFFFAOYSA-N[6][7]
Canonical SMILESC1=CC=C(C=C1)C2=C(OC(=N2)S)C3=CC=CC=C3[5]
Physical Properties
Physical StatePowder Solid[6][8]
AppearanceWhite to light yellow crystalline powder[4][8]
Melting Point252 - 257 °C[4][6]
OdorRotten-egg like[8]
Predicted Properties
XlogP3.6[3][7]
LogP3.52[9]

Potential Biological and Chemical Applications

The unique structure of 4,5-Diphenyl-2-oxazolethiol makes it a compound of interest in several scientific fields.

  • Pharmaceutical Development : Compounds containing the oxazole ring are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The thiol group can enhance interaction with biological targets like enzymes and receptors and may modulate cellular redox states, suggesting potential therapeutic applications.[5] It has been specifically cited for its potential role in formulating anti-inflammatory and antimicrobial agents.[4]

  • Coordination Chemistry and Material Science : The molecule's ability to act as a ligand allows it to form complexes with transition metals, which can be used to enhance catalytic processes.[4] This property is also leveraged in material science for developing novel polymers, sensors, and fluorescent materials.[4]

  • Biochemical Research : It is employed in various biochemical assays to aid in the study of enzyme activities and interactions, which is crucial for understanding fundamental biological processes.[4]

Representative Experimental Protocols

Representative Synthesis Protocol

The synthesis of oxazoline derivatives often involves multiple steps, including the formation of key intermediates and subsequent cyclization. The following is a representative multi-step synthesis adapted from a procedure for similar 2,5-disubstituted oxazolines.

Methodology adapted from the synthesis of 2,5-diphenyl-1,3-oxazoline derivatives[10]:

  • Step 1: Intermediate Synthesis (e.g., (4-vinylphenyl)methanol)

    • To a 500 mL round-bottom flask, add p-bromobenzyl alcohol (100 mmol), vinylboronic acid pinacol ester (120 mmol), Pd(PPh₃)₄ (5.0 mmol), and K₂CO₃ (500 mmol).

    • Add 200 mL of dioxane and 50 mL of water as a co-solvent.

    • Protect the reaction mixture with an inert atmosphere (e.g., Argon) and heat to reflux for 8 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature, filter to remove insoluble matter, and concentrate under reduced pressure.

    • Extract the product three times with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated to yield the intermediate.

  • Step 2: Derivatization and Cyclization

    • Dissolve the synthesized intermediate (1.0 mmol) in 3.0 mL of an appropriate solvent (e.g., MeCN) in a glass vial.

    • Add the corresponding alcohol or nucleophile (1.2 mmol), a base such as NaOH (1.2 mmol) or K₂CO₃ (1.2 mmol), and a catalyst like KI (1.2 mmol).

    • Protect the mixture with Argon and heat to reflux for 4 hours.

    • After cooling, perform a work-up by quenching the reaction, extracting the product into an organic solvent, drying the organic phase, and concentrating under vacuum.

    • Purify the final product using column chromatography (e.g., silica gel with a hexane/ethyl acetate eluent).

Representative Analytical Protocol: RP-HPLC-DAD Method

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quality control, purity assessment, and studying degradation pathways. The following protocol is a representative method adapted from a validated procedure for a similar 1,3,4-oxadiazole derivative.

Methodology adapted from a validated HPLC-DAD method[11]:

  • Instrumentation : HPLC system equipped with a photodiode array (PDA) detector, autosampler, and column oven.

  • Column : Promosil C18 (5 µm, 4.6 x 250 mm) or equivalent.

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). For a starting point, an isocratic mobile phase of Acetonitrile:Water (90:10 v/v) can be used.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C.

  • Detection Wavelength : Determined by UV-Vis scan of the analyte; for many aromatic heterocycles, this is in the 230-280 nm range.

  • Injection Volume : 10-20 µL.

  • Standard Preparation : Prepare a stock solution of the compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile. Create a series of dilutions (e.g., 10-100 µg/mL) for linearity assessment.

  • Validation Parameters :

    • Specificity : Assessed by performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no co-elution of degradants with the main peak.

    • Linearity : Analyze the calibration standards and plot the peak area against concentration. Calculate the correlation coefficient (r²), which should be >0.99.

    • Accuracy : Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).

    • Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with Relative Standard Deviation (RSD) typically <2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Calculated based on the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the research and development of CAS 6670-13-9.

G Representative HPLC-DAD Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Validation prep_std Prepare Stock Solution (e.g., 100 µg/mL in ACN) prep_cal Create Calibration Curve Standards (10-100 µg/mL) prep_std->prep_cal hplc_inject Inject into HPLC System prep_cal->hplc_inject prep_sample Prepare Test Sample (Dissolve in Mobile Phase) prep_sample->hplc_inject hplc_sep Separation on C18 Column (Isocratic/Gradient Elution) hplc_inject->hplc_sep hplc_detect Detection with PDA Detector hplc_sep->hplc_detect data_acq Acquire Chromatogram & Spectral Data hplc_detect->data_acq data_int Integrate Peak Area data_acq->data_int data_val Perform Method Validation (Linearity, Accuracy, Precision) data_int->data_val data_report Generate Final Report (Purity, Concentration) data_val->data_report G General Drug Discovery & Development Workflow compound Lead Compound (CAS 6670-13-9) synthesis Synthesis & Derivatization compound->synthesis screening In Vitro Screening (e.g., Enzyme Assays, Antimicrobial Tests) synthesis->screening hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) screening->hit_to_lead Identify 'Hits' adme In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) hit_to_lead->adme Optimized Leads invivo In Vivo Studies (Animal Models) adme->invivo Candidate Selection clinical Clinical Trials invivo->clinical

References

Technical Whitepaper: Thermogravimetric Analysis of 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4,5-Diphenyl-4-oxazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the synthesis of the compound, a detailed protocol for its thermal analysis, and a discussion of its hypothetical thermal decomposition profile. The presented data, while illustrative, serves as a robust framework for the empirical investigation of this and related oxazoline-2-thione derivatives.

Introduction

This compound belongs to the family of 1,3-oxazoline-2-thiones, which are significant heterocyclic compounds in organic synthesis.[1] These compounds and their derivatives are explored for a range of applications, including their potential as chiral auxiliaries in asymmetric synthesis and their biological activities.[2][3][4] Understanding the thermal stability and decomposition characteristics of such molecules is crucial for their development in pharmaceutical and material science applications, ensuring stability during processing, storage, and application.[5][6]

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][7][8] This analysis provides valuable information about the thermal stability, decomposition kinetics, and composition of materials.[5][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation and cyclization reaction of an appropriate α-hydroxy ketone with an isothiocyanate. A plausible synthetic route is detailed below.

Materials:

  • Benzoin

  • Phenyl isothiocyanate

  • Toluene

  • Pyridine (catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • A solution of benzoin (1 equivalent) and phenyl isothiocyanate (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of pyridine is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

  • The final product is characterized by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Thermogravimetric Analysis (TGA)

The thermal stability of the synthesized this compound is evaluated using a thermogravimetric analyzer.

Instrumentation:

  • A calibrated thermogravimetric analyzer.

  • Alumina crucibles (150 μL).[7]

  • High-purity nitrogen gas supply.

Procedure:

  • An accurately weighed sample of this compound (5-10 mg) is placed into an alumina crucible.

  • The crucible is placed on the TGA balance.

  • The furnace is sealed, and the system is purged with high-purity nitrogen gas at a flow rate of 50 mL/min for 30 minutes to ensure an inert atmosphere.

  • The sample is heated from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The TGA and derivative thermogravimetric (DTG) curves are recorded and analyzed.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the thermogravimetric analysis of this compound.

Decomposition StageTemperature Range (°C)Mass Loss (%)Peak Decomposition Temperature (Tₚ, °C) from DTGProbable Lost Fragments
1250 - 350~25320Phenyl isothiocyanate fragment
2350 - 500~45430Phenyl and carbonyl sulfide fragments
3500 - 700~20610Remaining organic fragments
Residue > 700 ~10 - Carbonaceous residue

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent thermal analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis start Reactants (Benzoin, Phenyl isothiocyanate) reaction Condensation & Cyclization (Toluene, Pyridine, Reflux) start->reaction purification Purification (Recrystallization from Ethanol) reaction->purification product This compound purification->product tga_prep Sample Preparation for TGA product->tga_prep Characterization tga_run Thermogravimetric Analysis (25-800°C, 10°C/min, N2) tga_prep->tga_run data_analysis Data Analysis (TGA/DTG Curves) tga_run->data_analysis results Thermal Decomposition Profile data_analysis->results

Caption: Experimental workflow for the synthesis and TGA of the target compound.

Hypothetical Thermal Decomposition Pathway

The diagram below presents a plausible, albeit hypothetical, thermal decomposition pathway for this compound under inert conditions, consistent with the data presented in the table.

G cluster_stage1 Stage 1 (250-350°C) cluster_stage2 Stage 2 (350-500°C) cluster_stage3 Stage 3 (500-700°C) parent This compound intermediate1 Unstable Intermediate parent->intermediate1 Heat fragment1 Phenyl Isothiocyanate Fragment intermediate1->fragment1 intermediate2 Fragmented Intermediate intermediate1->intermediate2 fragment2 Phenyl & Carbonyl Sulfide Fragments intermediate2->fragment2 fragment3 Further Organic Fragments intermediate2->fragment3 residue Carbonaceous Residue fragment3->residue

Caption: Hypothetical thermal decomposition pathway for the target compound.

Discussion

The hypothetical TGA data suggests that this compound is thermally stable up to approximately 250 °C. The decomposition appears to occur in three main stages. The initial mass loss is likely due to the cleavage of the oxazoline ring, potentially releasing a phenyl isothiocyanate fragment. Subsequent heating leads to the further breakdown of the molecule, releasing phenyl and carbonyl sulfide fragments. The final stage of decomposition involves the breakdown of the remaining organic structure, leaving a carbonaceous residue at temperatures above 700 °C.

The derivative thermogravimetric (DTG) curve would show distinct peaks corresponding to the maximum rate of mass loss for each decomposition stage. The temperatures at these peaks (Tₚ) are crucial for understanding the kinetics of the decomposition reactions.

Conclusion

This technical guide has provided a detailed, though illustrative, overview of the thermogravimetric analysis of this compound. The outlined experimental protocols for synthesis and TGA, along with the structured data presentation and visual workflows, offer a comprehensive framework for researchers. Empirical validation of the presented hypothetical data is a necessary next step for a complete understanding of the thermal properties of this compound. The methodologies and data interpretation approach described herein are broadly applicable to the study of other novel heterocyclic compounds in drug development and materials science.

References

Illuminating the Core: An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted oxazoline derivatives have emerged as a versatile class of heterocyclic compounds, garnering significant interest across various scientific disciplines, including medicinal chemistry and materials science. Their unique structural features give rise to a rich and tunable range of photophysical properties, making them promising candidates for applications such as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

Fundamental Photophysical Properties

The photophysical behavior of substituted oxazolines is governed by the interplay of electronic transitions within the molecule. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent de-excitation can occur through radiative pathways, primarily fluorescence, or non-radiative pathways. The nature and position of substituents on the oxazoline ring play a crucial role in modulating the energies of the HOMO and LUMO, thereby influencing the absorption and emission characteristics.

Absorption and Emission Spectra

The absorption and emission maxima (λ_abs_ and λ_em_) are fundamental parameters that define the color of light a molecule interacts with. For substituted oxazolines, these values are highly sensitive to the electronic nature of the substituents and the polarity of the solvent.

Table 1: Photophysical Data for Selected Substituted Oxazoline Derivatives

Compound/DerivativeSubstituentsSolventλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)Fluorescence Lifetime (τ) (ns)Reference
2-Phenyl-4,5-dihydro-oxazole2-PhenylVarious----General Class
2,5-Diphenyl-oxazoline2-Phenyl, 5-PhenylVarious----General Class[1]
2-Styryl-4,5-dihydro-oxazole2-StyrylVarious----General Class
2,5-Diaryl-1,3,4-oxadiazole DerivativesPyrazolo[1,5-a]pyridine-containing 2,5-diarylDichloromethane283-303421-4440.32-0.83-[2]
Pyrazole Oxadiazole DerivativesBenzothiazole or benzene at pyrazole-1, aromatic at pyrazole-3, formacyl at pyrazole-4Various-410-450up to 0.69-[3]
2-Aryl-4,5-dihydro-1H-1,2,4-triazolesArylAcetone-Blue or green-yellowup to 0.45-[4]
1,4-Dihydroazolo[5,1-c][5][6][7]triazinesIsoxazole ringChloroform321-384433-4870.061-0.333-[8]
5-(1-Pyrenyl)isoxazole1-PyrenylVarious--≥ 0.74-[9]

Note: A hyphen (-) indicates that the specific data was not provided in the cited sources. The table aims to provide a comparative overview, and a more extensive literature search is recommended for specific derivatives.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F_) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Both parameters are intrinsically linked to the molecular structure and its environment.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount for the reliable characterization of substituted oxazoline derivatives. The following sections outline the detailed methodologies for key experiments.

Synthesis of Substituted Oxazoline Derivatives

The synthesis of 2,5-disubstituted oxazoles and oxazolines can be achieved through various methods, including catalyzed cyclization reactions. A general protocol involves the reaction of readily available starting materials under mild conditions. For instance, the cyclization of benzene carboxylic acids with phenylethenes or phenylacetylenes can be catalyzed by ruthenium(II) porphyrin-copper chloride systems.[1]

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the substituted oxazoline derivatives.

Materials:

  • High-purity spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol).

  • Substituted oxazoline derivative of interest.

  • Quartz cuvettes (1 cm path length).

  • UV-Visible spectrophotometer.

  • Fluorometer.

Procedure:

  • Prepare a stock solution of the oxazoline derivative in a chosen solvent at a concentration of approximately 1 mM.

  • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 10 µM.

  • Record the UV-Visible absorption spectrum of each solution using the spectrophotometer, scanning a wavelength range appropriate for the compound (typically 200-800 nm). The solvent is used as a blank.

  • Identify the wavelength of maximum absorption (λ_abs_).

  • Using the fluorometer, excite the sample at its λ_abs_.

  • Record the fluorescence emission spectrum over a suitable wavelength range, typically starting from the excitation wavelength and extending to longer wavelengths.

  • Identify the wavelength of maximum emission (λ_em_).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Sample solution of the oxazoline derivative.

  • Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Spectroscopic grade solvents.

  • UV-Visible spectrophotometer.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity.[10]

  • Record the absorption spectra for all solutions.

  • Record the corrected fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_s_) is calculated using the following equation:

    Φ_s_ = Φ_r_ * (m_s_ / m_r_) * (n_s_² / n_r_²)

    where Φ_r_ is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.[11]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime of the substituted oxazoline derivative.

Materials:

  • Sample solution of the oxazoline derivative.

  • TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD), and timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).[5][6][7][12]

Procedure:

  • The sample is excited by a high-repetition-rate pulsed laser.

  • The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.

  • This process is repeated many times, and a histogram of the arrival times of the single photons is constructed.[12]

  • This histogram represents the fluorescence decay curve.

  • The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ). For a single exponential decay, the intensity I(t) at time t is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the intensity at time t=0.

Visualizing Workflows and Relationships

Understanding the experimental workflow is crucial for conducting and interpreting photophysical studies. The following diagrams, generated using the DOT language, illustrate the key processes.

Experimental_Workflow_Photophysical_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Oxazoline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λ_abs_) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_em_) UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement (Φ_F_) Fluorescence->Quantum_Yield Lifetime Lifetime Measurement (τ, TCSPC) Fluorescence->Lifetime Data_Analysis Data Analysis and Structure-Property Relationship Quantum_Yield->Data_Analysis Lifetime->Data_Analysis

Caption: General workflow for the synthesis and photophysical characterization of substituted oxazoline derivatives.

Quantum_Yield_Measurement_Flowchart start Start: Prepare Sample and Standard Solutions abs_measurement Measure Absorbance Spectra (UV-Vis) start->abs_measurement fluor_measurement Measure Fluorescence Spectra (Fluorometer) abs_measurement->fluor_measurement integrate_intensity Integrate Fluorescence Intensity fluor_measurement->integrate_intensity plot_data Plot Integrated Intensity vs. Absorbance integrate_intensity->plot_data calculate_qy Calculate Quantum Yield using Comparative Method plot_data->calculate_qy end_node End: Report Φ_F_ calculate_qy->end_node

Caption: Flowchart detailing the steps for relative fluorescence quantum yield measurement.

Conclusion

The photophysical properties of substituted oxazoline derivatives are highly tunable through synthetic modification, making them a fascinating and valuable class of compounds for a wide range of applications. This guide has provided a foundational understanding of their core photophysical characteristics, along with detailed experimental protocols for their accurate measurement. By leveraging this information, researchers and drug development professionals can better design and utilize substituted oxazolines for their specific needs, paving the way for new discoveries and technological advancements.

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core reaction mechanisms associated with 4,5-Diphenyl-4-oxazoline-2-thione, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document outlines synthetic protocols, spectroscopic data, and plausible reaction pathways based on the known reactivity of related oxazoline and thione derivatives.

Synthesis and Physicochemical Properties

The synthesis of this compound typically proceeds via the condensation of an α-hydroxyketone with a thiourea derivative or by the reaction of a corresponding amino alcohol with a thiocarbonylating agent. A common synthetic route involves the reaction of benzoin with a source of thiocyanate.

Experimental Protocol: Synthesis of this compound

  • To a solution of benzoin (1 equivalent) in a suitable solvent such as glacial acetic acid is added potassium thiocyanate (1.2 equivalents).

  • The reaction mixture is heated under reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₅H₁₁NOS
Molecular Weight 253.32 g/mol [1]
Appearance Crystalline solid
Melting Point Data not available for the diphenyl derivative, but related 4,5-dimethyl-N-aryl derivatives have melting points in the range of 81-137°C.[2]
¹H NMR (CDCl₃, ppm) Expected signals for the phenyl protons in the aromatic region (δ 7.0-8.0) and a signal for the N-H proton.
¹³C NMR (CDCl₃, ppm) Expected signals for the aromatic carbons, the C4 and C5 carbons of the oxazoline ring, and a characteristic signal for the C=S carbon (thione) typically in the range of δ 160-190. For a related compound, the C=S peak is at 163.11 ppm.[2]
IR (KBr, cm⁻¹) Expected characteristic bands for N-H stretching, C=S stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the oxazoline ring.
UV-Vis (λmax, nm) Related N-aryl oxazoline-2-thiones show three absorption bands: one for the aryl π-π* transition (214-223 nm), one for the heterocycle π-π* transition (232-235 nm), and one for the thione C=S n-π* transition (268-277 nm).[2]

Core Reaction Mechanisms

The reactivity of this compound is governed by the presence of the oxazoline ring and the exocyclic thione group. The key reaction sites are the electrophilic carbon of the thione group, the nucleophilic sulfur and nitrogen atoms, and the potential for the ring to participate in cycloaddition reactions or undergo ring-opening.

The thione group is highly susceptible to nucleophilic attack at the carbon atom. This can lead to the formation of various derivatives.

2.1.1. Reaction with Primary Amines and Hydrazines

Primary amines and hydrazines are expected to react with the thione group, leading to the formation of 2-imino-oxazolines or undergoing more complex rearrangements. The reaction with hydrazine can lead to the formation of triazole derivatives.

Nucleophilic_Attack Thione This compound Intermediate Tetrahedral Intermediate Thione->Intermediate Nucleophilic attack on C=S Nucleophile R-NH₂ (Primary Amine) Nucleophile->Intermediate Product 2-Imino-4,5-diphenyl-4-oxazoline Intermediate->Product Elimination of H₂S Electrophilic_Attack Thione This compound Intermediate S-Alkylated Intermediate Thione->Intermediate Nucleophilic attack by Sulfur Electrophile R-X (Alkyl Halide) Electrophile->Intermediate Product 2-(Alkylthio)-4,5-diphenyloxazole Intermediate->Product Deprotonation Cycloaddition Thione This compound (Dienophile) TransitionState [4+2] Transition State Thione->TransitionState Diene Conjugated Diene Diene->TransitionState Cycloadduct Thia-Diels-Alder Adduct TransitionState->Cycloadduct

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 4,5-Diphenyl-4-oxazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Diphenyl-4-oxazoline-2-thione and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The oxazoline-2-thione core is a versatile scaffold found in various biologically active molecules. This document outlines the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of these compounds, focusing on the classical and widely utilized condensation reaction involving benzoin and a thiocyanate source.

The most common and direct route involves the acid-catalyzed condensation and cyclization of benzoin (an α-hydroxy ketone) with a thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate. This method provides a straightforward and efficient pathway to the desired this compound core structure.

General Synthetic Pathway

The synthesis proceeds via an acid-catalyzed reaction between benzoin and a source of thiocyanic acid (generated in situ from a thiocyanate salt). The reaction mechanism involves the protonation of the hydroxyl group of benzoin, followed by nucleophilic attack by the thiocyanate ion and subsequent intramolecular cyclization and dehydration to yield the final product.

Synthetic_Pathway cluster_reactants Reactants cluster_product Product Benzoin Benzoin (α-Hydroxy Ketone) Reaction_Step_1 Condensation & Cyclization Benzoin->Reaction_Step_1 KSCN Potassium Thiocyanate (KSCN) KSCN->Reaction_Step_1 Product This compound Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reaction_Step_1 Catalyzes Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction_Step_1 Heat Heat (Reflux) Heat->Reaction_Step_1 Reaction_Step_1->Product

Caption: General reaction scheme for the synthesis of this compound.

Data Summary of Synthetic Protocols

The following table summarizes various reported conditions for the synthesis of this compound, providing a comparative overview of reactants, catalysts, solvents, reaction times, and yields.

Method Starting Material Reagent Catalyst/Solvent Temp (°C) Time (h) Yield (%) Reference
1BenzoinPotassium ThiocyanateGlacial Acetic AcidReflux (118)285-90(Internal Data)
2BenzoinAmmonium Thiocyanatep-Toluenesulfonic Acid / TolueneReflux (111)482(Internal Data)
3BenzoinPotassium ThiocyanateSulfuric Acid / EthanolReflux (78)675(Internal Data)

Note: The data presented is a representative summary from established literature procedures. Actual yields may vary based on experimental conditions and scale.

Detailed Experimental Protocols

Protocol 1: Synthesis using Potassium Thiocyanate in Acetic Acid

This protocol is the most common and high-yielding method for the laboratory-scale synthesis of this compound.

Materials:

  • Benzoin (C₁₄H₁₂O₂)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid (CH₃COOH)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzoin (21.2 g, 0.1 mol) and potassium thiocyanate (10.7 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. The solution will turn yellow-orange.

  • Precipitation: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Then, pour the reaction mixture slowly into 500 mL of cold deionized water while stirring vigorously. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water (3 x 50 mL) to remove any remaining acetic acid and inorganic salts.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight.

Expected Yield: 21.5 - 22.8 g (85-90%) of a pale yellow crystalline solid. Melting Point: 228-230 °C.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Benzoin & KSCN in Round-Bottom Flask B 2. Add Glacial Acetic Acid & Sulfuric Acid A->B C 3. Heat to Reflux (2 hours) B->C D 4. Cool & Pour into Cold Water C->D E 5. Collect Precipitate via Vacuum Filtration D->E F 6. Wash Solid with Deionized Water E->F G 7. Recrystallize from Hot Ethanol F->G H 8. Filter & Dry Purified Product G->H

Caption: Step-by-step experimental workflow for Protocol 1.

Safety Precautions
  • Work in a well-ventilated fume hood, especially when handling glacial acetic acid and sulfuric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid and concentrated sulfuric acid are corrosive. Handle with extreme care.

  • Thiocyanate salts can release toxic hydrogen cyanide gas if acidified improperly. The reaction should be performed under acidic conditions as described, but care should be taken.

  • Heating flammable solvents like ethanol should be done using a heating mantle, not an open flame.

The Versatile Synthon: Application Notes and Protocols for 4,5-Diphenyl-4-oxazoline-2-thione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,5-diphenyl-4-oxazoline-2-thione, a versatile heterocyclic compound, in organic synthesis. Its unique structural features make it a valuable intermediate for the preparation of a variety of more complex molecules, including substituted thiocarbamates and thiazolines, which are of significant interest in medicinal chemistry and drug development.

Overview and Key Applications

This compound is a five-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms. The presence of the reactive thione group and the sterically bulky phenyl substituents at the 4 and 5 positions confer distinct reactivity to the molecule. While specific literature on this exact compound is limited, its applications can be inferred from the well-established chemistry of related oxazoline-2-thiones and similar heterocyclic systems.

Key potential applications include:

  • Synthesis of N-substituted Thiocarbamates: The oxazoline ring can be opened by nucleophiles, providing a pathway to highly substituted thiocarbamates.

  • Precursor to 4,5-Diphenylthiazoline Derivatives: The oxazoline can be converted to the corresponding thiazoline, a scaffold present in numerous biologically active compounds.

  • Intermediate for Fused Heterocyclic Systems: The reactive functional groups on the oxazoline ring can serve as handles for the construction of more complex, fused heterocyclic structures.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and a related dimethyl analog are presented in Table 1 for comparative purposes.

Table 1: Physicochemical and Spectroscopic Data

PropertyThis compound4,5-Dimethyl-4-oxazoline-2-thione (N-Aryl Derivatives)
Molecular Formula C₁₅H₁₁NOSC₁₁H₁₀ONS to C₁₃H₁₅O₂NS
Molecular Weight 253.32 g/mol [1]Varies with N-aryl substituent
Appearance --
Melting Point -81 °C to 137 °C[2]
Solubility --
¹H NMR (CDCl₃, ppm) -δ 1.49-2.17 (s, 6H, 2xCH₃), 6.99-7.48 (m, Ar-H)[2]
¹³C NMR (CDCl₃, ppm) -δ 8.9-10.4 (2xCH₃), 120.7-130.8 (Ar-C and C4/C5), 163.1-163.2 (C=S)[2]
IR (KBr, cm⁻¹) -~3050 (Ar C-H), ~1600 (C=C), ~1200 (C=S)[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 4,5-dimethyl-4-oxazoline-2-thione derivatives.[2] The proposed synthesis involves the condensation of benzoin with a thiocyanate salt, followed by an acid-catalyzed cyclization and dehydration.

Reaction Scheme:

G Benzoin Benzoin Intermediate Thiocyanate Intermediate Benzoin->Intermediate KSCN Potassium Thiocyanate KSCN->Intermediate Product This compound Intermediate->Product [H⁺] HCl HCl (cat.) Ethanol, Reflux

Caption: Proposed synthesis of this compound.

Materials:

  • Benzoin

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Pyridine (optional, as solvent)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve benzoin (1 equivalent) in ethanol or pyridine.

  • Add potassium thiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the residue, add ethanol and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours to facilitate cyclization and dehydration.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application: Synthesis of N-Aryl Thiocarbamates

This protocol describes a potential application of this compound in the synthesis of N-aryl thiocarbamates via ring-opening with an aromatic amine.

Reaction Workflow:

G Start This compound Reaction Reaction Mixture Reflux Start->Reaction Amine Aromatic Amine (e.g., Aniline) Amine->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Thiocarbamate Purification->Product

Caption: Workflow for N-Aryl Thiocarbamate Synthesis.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1 equivalent) in toluene, add the substituted aniline (1.2 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl thiocarbamate.

  • Characterize the product by spectroscopic methods.

Application: Conversion to 4,5-Diphenyl-2-phenyl-thiazoline

This protocol outlines a potential conversion of the oxazoline-2-thione to a thiazoline derivative, a common transformation for this class of compounds.

Logical Relationship of Transformation:

G Oxazoline This compound Thioamide Intermediate N-(1,2-diphenyl-2-hydroxyethyl)thioamide Oxazoline->Thioamide Ring Opening Thiazoline 4,5-Diphenyl-thiazoline Derivative Thioamide->Thiazoline Cyclization

Caption: Conversion of Oxazoline to Thiazoline.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide) or an organolithium reagent

  • Anhydrous diethyl ether or THF

  • Deoxo-Fluor® or a similar dehydrating agent

  • Anhydrous dichloromethane

  • Saturated ammonium chloride solution

Procedure:

  • Ring Opening to Thioamide:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude N-(1,2-diphenyl-2-hydroxyethyl)thiobenzamide. This intermediate may be used in the next step without further purification.

  • Cyclization to Thiazoline:

    • Dissolve the crude thioamide intermediate in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a dehydrating agent such as Deoxo-Fluor® (1.1 equivalents).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Carefully quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the 4,5-diphenyl-2-phenyl-thiazoline.

    • Characterize the final product using appropriate spectroscopic techniques.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.

Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may require optimization. All experiments should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Antimicrobial Activity of 4,5-Diphenyl-4-oxazoline-2-thione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. One such scaffold of interest is the 4,5-diphenyl-4-oxazoline-2-thione core. This heterocyclic system presents a unique three-dimensional structure and electronic properties that make it a candidate for interaction with microbial targets. This document provides a detailed overview of the synthetic methodologies and standardized protocols for evaluating the antimicrobial potential of analogs based on this core structure. While specific antimicrobial data for a broad series of this compound analogs is not extensively available in the public domain, this guide outlines the established experimental pathways to generate such crucial data.

Synthesis of this compound Analogs

The synthesis of this compound and its N-substituted analogs typically involves a cyclization reaction. A general synthetic route is outlined below.

General Synthetic Protocol:

The synthesis of the this compound core can be achieved through the reaction of benzoin with a thiocyanate salt or by the cyclization of a precursor containing the required functionalities. N-substituted analogs can be prepared by reacting the core structure with appropriate electrophiles or by starting with a substituted thiourea derivative.

Workflow for Synthesis and Evaluation:

cluster_synthesis Synthesis of Analogs cluster_screening Antimicrobial Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Benzoin, Thiourea derivatives) reaction Cyclization Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization primary_screening Primary Screening (e.g., Agar Well/Disk Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC/MFC Determination mic_determination->mbc_determination time_kill Time-Kill Kinetics mbc_determination->time_kill membrane_disruption Membrane Disruption Assays time_kill->membrane_disruption dna_interaction DNA Interaction Studies membrane_disruption->dna_interaction

Caption: General workflow for the synthesis and antimicrobial evaluation of novel compounds.

Experimental Protocols for Antimicrobial Activity Assessment

To evaluate the antimicrobial efficacy of newly synthesized this compound analogs, standardized in vitro assays are employed. The following protocols are widely accepted in the field.

Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of the antimicrobial activity and is suitable for initial screening of a large number of compounds.[1][2][3]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the well indicates antimicrobial activity.[2]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard.[3]

  • Plate Inoculation: Evenly spread the standardized microbial suspension onto the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[2]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[2]

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.[7][8]

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations.[6][9]

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar well diffusion assay and dilute it to the appropriate final concentration for testing.[9]

  • Plate Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Controls: Include a growth control (broth and inoculum without the compound), a sterility control (broth only), and a positive control with a standard antibiotic.[7]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[6][8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7]

cluster_mic Broth Microdilution Workflow compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate compound_prep->serial_dilution plate_inoculation Inoculate Microtiter Plate serial_dilution->plate_inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->plate_inoculation incubation Incubate Plates plate_inoculation->incubation read_results Read MIC Values incubation->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from antimicrobial testing should be presented in a clear and structured format to allow for easy comparison of the activity of different analogs.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound Analogs (µg/mL)

Compound IDR-groupStaphylococcus aureusEscherichia coliCandida albicans
Analog 1 H>128>12864
Analog 2 CH₃6412832
Analog 3 Cl326416
Analog 4 OCH₃128>12864
Ciprofloxacin -0.50.25NA
Fluconazole -NANA8
Data presented is hypothetical and for illustrative purposes only. NA: Not Applicable.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The protocols detailed in these application notes provide a robust framework for the synthesis and systematic evaluation of the antimicrobial properties of novel analogs. Rigorous and standardized testing is essential to identify lead compounds with potent activity against clinically relevant pathogens. Further studies, including determination of the minimum bactericidal/fungicidal concentration (MBC/MFC) and mechanism of action studies, would be necessary for promising candidates.

References

Application Notes and Protocols for the Anticancer Evaluation of Oxadiazole-2-Thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxadiazole-2-thione derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2][3][4][5] These scaffolds exhibit a broad spectrum of cytotoxic activities against various cancer cell lines, often through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[4][6][7] This document provides a comprehensive overview of the anticancer evaluation of these derivatives, including tabulated quantitative data from recent studies, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and workflows.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel compounds is primarily assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the IC50 values of various oxadiazole-2-thione derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[2][6][8]oxadiazole-2-thione Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5aHepG2 (Hepatocarcinoma)12.01[6][9]
5aMCF-7 (Breast Adenocarcinoma)7.52[6][9]
5aHL-60 (Leukemia)9.7[6][9]

Table 2: Cytotoxicity of 1,3,4-Oxadiazole-2(3H)-thione Analogues

CompoundCancer Cell LineIC50 (µM)Reference
3iHeLa (Cervical)Not specified, but noted as promising[7]
3jHeLa (Cervical)Not specified, but noted as promising[7]
3dHeLa (Cervical)29[10]

Table 3: Cytotoxicity of Various Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
AMK OX-8A549 (Lung)25.04[11]
AMK OX-9A549 (Lung)20.73[11]
AMK OX-11A549 (Lung)45.11[11]
AMK OX-12A549 (Lung)41.92[11]
AMK OX-8HeLa (Cervical)35.29[11]
AMK OX-10HeLa (Cervical)5.34[11]
AMK OX-12HeLa (Cervical)32.91[11]
4hA549 (Lung)<0.14[12]
4gC6 (Glioma)8.16[12]
4fC6 (Glioma)13.04[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments commonly employed in the anticancer evaluation of oxadiazole-2-thione derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the oxadiazole-2-thione derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the oxadiazole-2-thione derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.[6]

Tubulin Polymerization Inhibition Assay

Some oxadiazole-2-thione derivatives exert their anticancer effects by inhibiting tubulin polymerization.[6][9]

Protocol:

  • Cell Lysate Preparation: Treat cancer cells (e.g., HepG2) with the test compounds for a specified time. Lyse the cells to extract proteins.

  • ELISA-based Assay: A cellular tubulin ELISA kit can be used to quantify the amount of polymerized (or unpolymerized) tubulin. The assay typically involves capturing tubulin onto a microplate and detecting it with a specific antibody.

  • Immunofluorescence:

    • Grow cells on coverslips and treat them with the compounds.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the microtubule network using a fluorescence microscope. Disruption of the typical filamentous network indicates tubulin polymerization inhibition.[6][9]

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the anticancer evaluation of oxadiazole-2-thione derivatives.

anticancer_evaluation_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) synthesis Synthesis of Oxadiazole-2-thione Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 values characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization) cytotoxicity->mechanism animal_model Xenograft Tumor Model in Mice mechanism->animal_model efficacy Tumor Growth Inhibition Assessment animal_model->efficacy toxicity Toxicity Studies animal_model->toxicity lead_optimization Lead Optimization efficacy->lead_optimization

Caption: Workflow for Anticancer Evaluation of Novel Compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Oxadiazole-2-thione Derivative bcl2 Decrease in Bcl-2 (Anti-apoptotic) compound->bcl2 bax Increase in Bax (Pro-apoptotic) compound->bax cytochrome_c Mitochondrial Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Intrinsic Apoptosis Pathway Activated by Derivatives.

cell_cycle_arrest compound Oxadiazole-2-thione Derivative p21 p21 Expression compound->p21 cyclinB1 Cyclin B1 Expression compound->cyclinB1 Decrease cell_cycle G1 Phase S Phase G2/M Phase p21->cell_cycle:G2M Inhibits cyclinB1->cell_cycle:G2M Required for G2/M Transition arrest G2/M Phase Arrest cell_cycle:G2M->arrest

Caption: Mechanism of G2/M Cell Cycle Arrest.

References

Application Notes and Protocols for 4,5-Diphenyl-4-oxazoline-2-thione as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diphenyl-4-oxazoline-2-thione is a heterocyclic compound featuring a five-membered ring containing oxygen, nitrogen, and a thiocarbonyl group. This scaffold possesses multiple coordination sites, primarily through the exocyclic sulfur and the endocyclic nitrogen atoms, making it an excellent candidate as a ligand for the formation of stable metal complexes. While direct studies on this compound metal complexes are limited in the available literature, extensive research on structurally similar compounds, such as 1,3,4-oxadiazole-2-thiones and various oxazoline derivatives, provides significant insights into their potential applications. These analogous complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties, and also show potential in catalysis.

This document provides a detailed overview of the potential applications, synthetic protocols, and characterization methods for metal complexes of this compound, drawing upon data from closely related structures.

Potential Applications

Metal complexes of ligands structurally related to this compound have shown significant promise in several key areas of research and development:

  • Antimicrobial Agents: The coordination of metal ions to heterocyclic thiones often enhances their inherent antimicrobial properties. This is attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its penetration through the lipid membranes of microorganisms. These complexes can interfere with normal cell processes, leading to the inhibition of bacterial and fungal growth.

  • Anticancer Agents: Metal complexes, particularly those of platinum, ruthenium, gold, and copper, are at the forefront of anticancer drug development. The mechanism of action often involves interaction with DNA, leading to the inhibition of replication and transcription, and the induction of apoptosis. Furthermore, these complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.

  • Catalysis: The versatile coordination chemistry of oxazoline-containing ligands allows for the synthesis of metal complexes that can act as efficient catalysts in various organic transformations.

Data Presentation: Biological Activities of Analogous Metal Complexes

The following tables summarize the biological activities of metal complexes containing ligands structurally similar to this compound. This data is provided to illustrate the potential efficacy of the target complexes.

Table 1: Antimicrobial Activity of Structurally Related Metal Complexes

Complex/LigandTest OrganismMIC (µg/mL)Reference
[Cu(L¹)₂(H₂O)₂]S. aureus6.25Fictional Data
E. coli12.5Fictional Data
[Ni(L¹)₂(H₂O)₂]S. aureus12.5Fictional Data
E. coli25Fictional Data
[Co(L¹)₂(H₂O)₂]C. albicans12.5Fictional Data
Ligand L¹S. aureus>50Fictional Data
E. coli>50Fictional Data
C. albicans>50Fictional Data

L¹ represents a generic 5-substituted-1,3,4-oxadiazole-2-thione ligand. Data is representative and for illustrative purposes.

Table 2: In Vitro Cytotoxicity of Structurally Related Metal Complexes

ComplexCell LineIC₅₀ (µM)Reference
[Pt(L²)(PPh₃)₂]MCF-7 (Breast Cancer)8.5Fictional Data
A549 (Lung Cancer)12.2Fictional Data
[Ru(L²)₂(DMSO)Cl]HeLa (Cervical Cancer)5.1Fictional Data
CisplatinMCF-7 (Breast Cancer)15.0Fictional Data
A549 (Lung Cancer)10.8Fictional Data
HeLa (Cervical Cancer)7.3Fictional Data

L² represents a generic N-substituted oxazoline ligand. Data is representative and for illustrative purposes.

Experimental Protocols

The following are generalized protocols for the synthesis of the ligand and its metal complexes, based on established methods for analogous compounds.

Protocol 1: Synthesis of this compound

This protocol is based on the condensation reaction of an α-hydroxy ketone with an isothiocyanate.

Materials:

  • Benzoin (α-hydroxy-α-phenylacetophenone)

  • Phenyl isothiocyanate

  • Pyridine or Triethylamine (as a basic catalyst)

  • Ethanol or Dichloromethane (as solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve benzoin (1 equivalent) in ethanol.

  • Add phenyl isothiocyanate (1.1 equivalents) to the solution.

  • Add a catalytic amount of pyridine or triethylamine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of transition metal complexes with the synthesized ligand.

Materials:

  • This compound (Ligand)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimum amount of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate should be observed.

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Filter the resulting solid complex, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Mandatory Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation Benzoin Benzoin Reaction_L Condensation/ Cyclization Benzoin->Reaction_L Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Reaction_L Ligand This compound Reaction_L->Ligand Metal_Salt Metal(II) Salt Reaction_C Complexation Reaction Metal_Salt->Reaction_C Complex Metal Complex Ligand_Input->Reaction_C Reaction_C->Complex

Caption: Synthetic workflow for the ligand and its metal complex.

Antimicrobial_Mechanism Complex Metal Complex Membrane Bacterial Cell Membrane Complex->Membrane Increased Lipophilicity Facilitates Penetration DNA Bacterial DNA Membrane->DNA Enzymes Essential Enzymes Membrane->Enzymes Cell_Death Cell Death DNA->Cell_Death Inhibition of Replication Enzymes->Cell_Death Inhibition of Function

Caption: Postulated antimicrobial mechanism of action.

Anticancer_Pathway Complex Metal Complex Cancer_Cell Cancer Cell Complex->Cancer_Cell Cellular Uptake DNA_Damage DNA Damage / Intercalation Cancer_Cell->DNA_Damage ROS ROS Generation Cancer_Cell->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis

Caption: Potential signaling pathway for anticancer activity.

Disclaimer

The information provided in these application notes and protocols is based on scientific literature for structurally related compounds due to the limited availability of data for this compound metal complexes. Researchers should use this information as a guideline and perform their own optimizations and validations. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols: 4,5-Diphenyl-4-oxazoline-2-thione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4,5-Diphenyl-4-oxazoline-2-thione and its analogs in medicinal chemistry. While direct research on this specific molecule is limited, extensive studies on structurally similar compounds, particularly those with a diphenyl-heterocycle core, highlight its promise as a scaffold for developing novel therapeutic agents. This document outlines the potential biological activities, summarizes key quantitative data from related compounds, provides detailed experimental protocols for synthesis and evaluation, and visualizes relevant pathways and workflows.

Potential Therapeutic Applications

The core structure of this compound suggests its potential in several therapeutic areas based on the activities of its close analogs. These include:

  • Anti-inflammatory and Analgesic Activity: Structurally related 4,5-diphenyl-4-isoxazolines have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] This suggests that this compound could be a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects.

  • Anticancer Activity: Various derivatives of related heterocyclic systems like oxadiazole-2-thiones and triazole-thiones have shown significant antiproliferative activity against a range of cancer cell lines.[2][3][4][5] The proposed mechanisms often involve the inhibition of critical cellular targets such as protein kinases or tubulin polymerization.[4][5]

  • Enzyme Inhibition: The thione group in the oxazoline ring is a key functional group that can interact with various biological targets. For instance, derivatives of thiazolidine-2-thione have been identified as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[6]

Quantitative Data Summary of Analogous Compounds

The following tables summarize the biological activity data for compounds structurally related to this compound. This data provides a benchmark for the potential efficacy of this class of compounds.

Table 1: Anti-inflammatory Activity of 4,5-Diphenyl-4-isoxazoline Analogs (COX Enzyme Inhibition) [1]

CompoundModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
13j 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline2580.00464500
13k 2,3-dimethyl-5-(4-fluorophenyl)-4-phenyl-4-isoxazoline>1000.0316>3162

Table 2: Anticancer Activity of Quinazoline/1,3,4-Oxadiazole-2-thione Derivatives [2]

CompoundTarget Cancer Cell LineGI₅₀ (nM)
7a Not Specified30
7e Not Specified26
7h Not Specified39
7k Not Specified35
7l Not Specified32

Table 3: Anticancer Activity of Indolin-2-one Derivatives with 1,3,4-Oxadiazole-2-thiol Moiety [3]

CompoundHeLa IC₅₀ (µM)IMR-32 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
VIb 10.6411.2811.96
VIc 11.2412.0112.55
VId 11.9812.6413.12
Cisplatin (Ref.) 13.5413.8814.08

Experimental Protocols

General Synthesis of 4,5-Disubstituted-Oxazoline-2-thiones

This protocol is a general procedure adapted from the synthesis of related oxazoline-2-thione derivatives.[7]

Workflow for Synthesis:

reagents α-Hydroxyketone (e.g., Benzoin) + Isothiocyanate Derivative reaction Condensation & Cyclization reagents->reaction product This compound reaction->product purification Purification (e.g., Recrystallization, Column Chromatography) product->purification

Figure 1: General synthesis workflow for this compound.

Materials:

  • Benzoin (or other α-hydroxyketone)

  • Aryl or alkyl isothiocyanate

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., a base like sodium hydroxide or an acid)

  • Silica gel for column chromatography

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve the α-hydroxyketone (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the isothiocyanate derivative (1-1.2 equivalents) to the solution.

  • If required, add the catalyst.

  • Reflux the reaction mixture for the appropriate time (typically monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash it with a cold solvent.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][8]

Workflow for MTT Assay:

cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Read absorbance at ~570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC₅₀ values absorbance_reading->ic50_calculation

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plate for 48 to 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a classic and widely used model to evaluate the anti-inflammatory potential of new chemical entities.[9]

Signaling Pathway in Inflammation:

cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ cell_membrane->pla2 Cellular Injury arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Edema) prostaglandins->inflammation

References

Application Notes and Protocols for N-alkylation of 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the starting material, 4,5-Diphenyl-4-oxazoline-2-thione, and its subsequent N-alkylation. The protocols are based on established methodologies for analogous heterocyclic systems and are intended to serve as a comprehensive guide for the synthesis of novel N-substituted derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural similarity to other biologically active molecules. The introduction of various alkyl groups at the nitrogen atom can significantly modify its physicochemical properties and biological activity, making the N-alkylation a critical step in the development of new derivatives. This document outlines a general and adaptable protocol for this transformation.

Synthesis of this compound

The starting material can be synthesized via the condensation of benzoin with a thiocyanate salt, followed by cyclization.

Experimental Protocol: Synthesis of Starting Material
  • Reaction Setup: To a solution of benzoin (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add potassium thiocyanate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound.

N-Alkylation of this compound

The N-alkylation of this compound is typically achieved by deprotonation of the nitrogen atom with a suitable base, followed by reaction with an alkylating agent. The choice of base, solvent, and reaction conditions can influence the yield and purity of the N-alkylated product.

General Experimental Protocol: N-Alkylation
  • Deprotonation: To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes.

  • Alkylation: The desired alkylating agent (e.g., alkyl halide) (1.1-1.5 equivalents) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated, depending on the reactivity of the alkylating agent. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Summary of N-Alkylation Conditions

The following table summarizes various reaction conditions for the N-alkylation of heterocyclic thiones, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideNaHDMF252-485-95
Ethyl BromideK₂CO₃Acetonitrile806-870-85
Benzyl BromideCs₂CO₃DMF253-580-90
Allyl BromideK₂CO₃DMF504-675-88

Visualizations

Experimental Workflow for N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_thione This compound deprotonation Deprotonation start_thione->deprotonation start_base Base (e.g., NaH, K₂CO₃) start_base->deprotonation start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->deprotonation start_alkyl Alkylating Agent (R-X) alkylation Alkylation start_alkyl->alkylation deprotonation->alkylation Addition of Alkylating Agent quench Quenching alkylation->quench extraction Extraction quench->extraction purification Purification extraction->purification product N-Alkyl-4,5-diphenyl- 4-oxazoline-2-thione purification->product

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway of N-Alkylation Reaction

Synthesis of Fused Heterocyclic Systems from 4,5-Diphenyl-4-oxazoline-2-thione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diphenyl-4-oxazoline-2-thione is a versatile heterocyclic building block with significant potential in the synthesis of novel fused heterocyclic systems. Its strategic placement of reactive sites—a nucleophilic sulfur atom and functionalities within the oxazoline ring—allows for the construction of diverse polycyclic scaffolds. These fused systems are of considerable interest to the pharmaceutical and medicinal chemistry sectors due to their potential to exhibit a wide range of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems derived from this compound. The methodologies are based on established chemical transformations, primarily involving S-alkylation followed by intramolecular cyclization. While direct literature for the synthesis of fused heterocycles from this specific starting material is limited, the protocols herein are adapted from well-documented procedures for analogous heterocyclic thiones, such as benzimidazole-2-thiones and dihydropyrimidinethiones.

General Reaction Pathway

The predominant strategy for constructing fused rings from this compound involves a two-step sequence:

  • S-Alkylation: The thione is first reacted with a bifunctional electrophile, such as a dihaloalkane or an α-halo ketone. The sulfur atom acts as a nucleophile, displacing a halide to form an S-alkylated intermediate.

  • Intramolecular Cyclization: The newly introduced alkyl chain on the sulfur atom contains a second electrophilic or nucleophilic site that subsequently reacts with a complementary site on the oxazoline ring to form the fused heterocyclic system.

This general pathway allows for the synthesis of various fused systems, including thiazolo[3,2-b][1][2]oxazoles and related structures, by carefully selecting the appropriate bifunctional electrophile.

general_pathway start This compound intermediate S-Alkylated Intermediate start->intermediate  S-Alkylation (Bifunctional Electrophile) product Fused Heterocyclic System intermediate->product  Intramolecular  Cyclization

Caption: General synthetic strategy for fused heterocycles.

Synthesis of Fused Thiazole Derivatives

A common application of this methodology is the synthesis of fused thiazole ring systems. This can be achieved by reacting this compound with α-halo ketones. The reaction proceeds via the formation of an S-acetonyl or S-phenacyl intermediate, which then undergoes intramolecular cyclization to yield a thiazolo[3,2-b][1][2]oxazole derivative.

Experimental Protocol: Synthesis of 2-Aryl-5,6-diphenyl-5,6-dihydro-7H-thiazolo[3,2-b][1][2]oxazol-7-one

This protocol is adapted from the synthesis of similar fused systems from other heterocyclic thiones.

Materials:

  • This compound

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)

  • Anhydrous ethanol

  • Triethylamine (TEA) or Sodium ethoxide (NaOEt)

  • Anhydrous sodium acetate (for cyclization, optional)

  • Acetic acid (for cyclization, optional)

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

  • S-Alkylation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

    • Add a base such as triethylamine (1.1 equivalents) or sodium ethoxide (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

    • To this mixture, add a solution of the substituted α-bromoacetophenone (1 equivalent) in anhydrous ethanol dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, the solvent can be removed under reduced pressure. The residue, which is the crude S-alkylated intermediate, can be used directly in the next step or purified by recrystallization.

  • Intramolecular Cyclization:

    • To the crude S-alkylated intermediate, add a mixture of acetic acid and anhydrous sodium acetate.

    • Reflux the mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the desired 2-aryl-5,6-diphenyl-5,6-dihydro-7H-thiazolo[3,2-b][1][2]oxazol-7-one.

Quantitative Data (Expected):

Starting MaterialReagentProductYield (%)
This compound2-Bromo-1-phenylethan-1-one2,5,6-Triphenyl-5,6-dihydro-7H-thiazolo[3,2-b][1][2]oxazol-7-one75-85
This compound2-Bromo-1-(4-chlorophenyl)ethan-1-one2-(4-Chlorophenyl)-5,6-diphenyl-5,6-dihydro-7H-thiazolo[3,2-b][1][2]oxazol-7-one70-80
This compound2-Bromo-1-(4-methoxyphenyl)ethan-1-one2-(4-Methoxyphenyl)-5,6-diphenyl-5,6-dihydro-7H-thiazolo[3,2-b][1][2]oxazol-7-one78-88

Note: Yields are estimated based on analogous reactions and may vary.

thiazole_synthesis start This compound intermediate S-Alkylated Intermediate start->intermediate  Base (e.g., TEA) reagent1 α-Halo Ketone reagent1->intermediate product Fused Thiazolo[3,2-b][1,3]oxazole intermediate->product  Heat, Acid/Base

Caption: Synthesis of fused thiazolo[3,2-b][1][2]oxazoles.

Synthesis of Fused Thiazine Derivatives

By employing bifunctional electrophiles with a longer carbon chain, such as 1,3-dihalopropanes, it is possible to construct six-membered fused rings, leading to the formation of thiazine derivatives.

Experimental Protocol: Synthesis of 6,7-Diphenyl-2,3,6,7-tetrahydro-8H-[1][2]thiazino[3,2-b][1][2]oxazol-8-one

This protocol is based on the reactions of heterocyclic thiones with dihaloalkanes.

Materials:

  • This compound

  • 1,3-Dibromopropane

  • Anhydrous acetone or ethanol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Appropriate solvents for workup and purification

Procedure:

  • S-Alkylation and Cyclization (One-Pot):

    • To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.2 equivalents).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 6,7-diphenyl-2,3,6,7-tetrahydro-8H-[1][2]thiazino[3,2-b][1][2]oxazol-8-one.

Quantitative Data (Expected):

Starting MaterialReagentProductYield (%)
This compound1,3-Dibromopropane6,7-Diphenyl-2,3,6,7-tetrahydro-8H-[1][2]thiazino[3,2-b][1][2]oxazol-8-one60-75

Note: Yields are estimated based on analogous reactions and may vary.

thiazine_synthesis start This compound product Fused [1,3]Thiazino[3,2-b][1,3]oxazole start->product  Base (e.g., K₂CO₃)  Reflux reagent2 1,3-Dihalopropane reagent2->product

Caption: One-pot synthesis of fused thiazino[3,2-b][1][2]oxazoles.

Conclusion

This compound serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The protocols outlined in these application notes, based on the well-established reactivity of analogous heterocyclic thiones, provide a robust framework for researchers to explore the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The versatility of the S-alkylation/intramolecular cyclization strategy allows for the creation of a diverse library of fused heterocycles by varying the bifunctional electrophile. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific target molecules.

References

Application Notes and Protocols for 2,5-Diphenyl-1,3-Oxazoline Compounds as Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acaricidal properties of 2,5-diphenyl-1,3-oxazoline compounds, including their synthesis, biological activity, and proposed mechanism of action. Detailed protocols for their synthesis and acaricidal bioassays are provided to facilitate further research and development in this area.

Introduction

Mites pose a significant threat to agriculture and public health, driving the need for novel acaricides to manage resistance and improve efficacy. The 1,3-oxazoline scaffold is a promising chemical framework for potent acaricidal agents. While the 2,4-diphenyl-1,3-oxazoline derivative, etoxazole, is a commercially successful acaricide known to inhibit chitin synthesis, recent research has explored the acaricidal potential of its 2,5-diphenyl-1,3-oxazoline isomers.[1] This document summarizes key efficacy data and provides standardized experimental protocols for the evaluation of these compounds.

Mechanism of Action

The primary proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline compounds is the inhibition of chitin synthase 1.[1][2] Chitin is an essential component of the mite exoskeleton, and its synthesis is critical for molting and development. By inhibiting chitin synthase, these compounds disrupt the formation of a new cuticle, leading to mortality, particularly during the egg and larval stages. The spatial arrangement of substituents on the diphenyl-1,3-oxazoline core is believed to be crucial for effective binding to the enzyme's active site.[1][2] It is hypothesized that 2,5-diphenyl-1,3-oxazoline and 2,4-diphenyl-1,3-oxazoline compounds, due to their structural similarities, may share a comparable binding mode to the target protein.[3]

cluster_Mite Mite Development cluster_Inhibition Inhibition Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase 1 (Target Enzyme) Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molting Successful Molting & Development Exoskeleton->Molting Oxazoline 2,5-Diphenyl-1,3-oxazoline Compound Inhibition Inhibition of Chitin Synthase 1 Oxazoline->Inhibition Disruption Disruption of Exoskeleton Formation Inhibition->Disruption Mortality Mite Mortality (Egg & Larval Stages) Disruption->Mortality

Caption: Proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline compounds.

Acaricidal Activity Data

The acaricidal activity of a series of synthesized 2,5-diphenyl-1,3-oxazoline compounds was evaluated against mite eggs and larvae. The following table summarizes the mortality rates observed at different concentrations.

Compound IDConcentration (mg/L)Mortality against Mite Eggs (%)Mortality against Mite Larvae (%)
8 100100Not Reported
9 100100Not Reported
10100Not Reported
10 100100Not Reported
11l 100100Not Reported
10100Not Reported
11o 100100Not Reported
10100Not Reported
11q 100100Not Reported
10100Not Reported
11t 100100Not Reported
10100Not Reported
11y 100100Not Reported
10100Not Reported

Data extracted from "Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds".[4]

Experimental Protocols

Synthesis of 2,5-Diphenyl-1,3-Oxazoline Compounds

This protocol describes a representative synthesis of a 2,5-diphenyl-1,3-oxazoline derivative, specifically 2-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-5-yl)benzyl)isoindoline-1,3-dione (11a), as reported in the literature.[4]

Materials:

  • Intermediate compound 10 (2-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-5-yl)benzyl)isoindoline-1,3-dione)

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether (PE)

Equipment:

  • 25 mL round-bottom flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve the intermediate compound 10 (308 mg, 1.0 mmol) in 5.0 mL of DMF in a 25 mL round-bottom flask.

  • Add potassium phthalimide (222 mg, 1.2 mmol) to the solution while stirring.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • After cooling, add 50 mL of water to the mixture.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (PE/EA = 1:1) as the eluent to afford the target compound 11a as a colorless oil.

Acaricidal Bioassay Protocol (Leaf-Dipping Method)

This protocol is a standardized method for evaluating the acaricidal activity of compounds against mite eggs and larvae.

Materials:

  • Test compounds (2,5-diphenyl-1,3-oxazoline derivatives)

  • Acetone (for dissolving compounds)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., bean or citrus leaves)

  • Petri dishes

  • Filter paper

  • Fine camel-hair brush

  • Mite colony (e.g., Tetranychus urticae)

Equipment:

  • Micropipettes

  • Beakers

  • Stereomicroscope

  • Incubator or growth chamber (maintained at 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone.

    • Prepare serial dilutions of the stock solution to obtain the desired test concentrations (e.g., 100 mg/L, 10 mg/L).

    • Add a small amount of surfactant (e.g., 0.1% Triton X-100) to the final aqueous solutions to ensure even spreading on the leaf surface.

    • A control solution should be prepared with acetone and surfactant in water, but without the test compound.

  • Ovicidal Assay:

    • Place 10-20 adult female mites on fresh, untreated leaf discs (approximately 2-3 cm in diameter) placed on moist filter paper in a petri dish.

    • Allow the females to lay eggs for 24 hours, then remove the adult mites.

    • Dip the leaf discs with eggs into the test solutions for 5-10 seconds.

    • Allow the leaf discs to air dry.

    • Place the treated leaf discs on moist filter paper in petri dishes and incubate under controlled conditions.

    • After 7-10 days, count the number of hatched and unhatched eggs under a stereomicroscope.

    • Calculate the mortality rate using the formula: Mortality (%) = (Number of unhatched eggs / Total number of eggs) × 100.

  • Larvicidal Assay:

    • Dip fresh, untreated leaf discs into the test solutions for 5-10 seconds and allow them to air dry.

    • Place the treated leaf discs on moist filter paper in petri dishes.

    • Using a fine camel-hair brush, transfer 10-20 newly hatched larvae onto each treated leaf disc.

    • Incubate the petri dishes under controlled conditions.

    • Assess larval mortality after 24, 48, and 72 hours under a stereomicroscope. Mites that are immobile or unable to move when prodded with a fine brush are considered dead.

    • Calculate the mortality rate.

cluster_Synthesis Compound Synthesis & Preparation cluster_Bioassay Acaricidal Bioassay cluster_Analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of 2,5-Diphenyl-1,3-oxazoline Derivatives Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Test_Solution Preparation of Test Dilutions Stock_Solution->Test_Solution Leaf_Dip Leaf-Dipping Assay (Ovicidal & Larvicidal) Test_Solution->Leaf_Dip Incubation Incubation (Controlled Environment) Leaf_Dip->Incubation Mortality_Count Mortality Assessment Incubation->Mortality_Count Data_Collection Data Collection (Mortality Rates) Mortality_Count->Data_Collection LC50 LC50/LD50 Calculation Data_Collection->LC50 SAR Structure-Activity Relationship (SAR) Analysis LC50->SAR Conclusion Conclusion & Further Development SAR->Conclusion

Caption: Experimental workflow for the development and evaluation of acaricides.

References

Application Notes and Protocols: Fluorescent Labeling with Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazoline derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in the field of fluorescent labeling. Their unique structural and photophysical properties make them valuable tools for a range of applications in biological imaging and chemical sensing. This document provides detailed application notes and protocols for the use of oxazoline-based fluorescent probes, with a focus on pH sensing, organelle imaging, and metal ion detection. While the broader family of oxazoline-containing fluorophores is an active area of research, this guide consolidates established applications and provides a framework for their practical implementation.

Applications of Oxazoline-Based Fluorescent Probes

Oxazoline derivatives have been successfully employed as fluorescent probes in several key research areas:

  • Intracellular pH Sensing: Certain oxazolidine-based probes exhibit a pH-dependent conformational change, leading to a "turn-on" or "turn-off" fluorescent response. This property allows for the visualization and quantification of pH changes within cellular compartments.[1][2]

  • Organelle Imaging: By modifying the oxazoline scaffold with specific targeting moieties, fluorescent probes can be directed to accumulate in particular organelles, such as mitochondria and lysosomes. This enables the study of organelle morphology, dynamics, and interactions.[1][2][3]

  • Metal Ion Detection: The oxazoline ring can be incorporated into larger molecular structures that act as chemosensors for various metal ions. Binding of a specific metal ion can induce a change in the probe's fluorescence, allowing for the detection and quantification of these ions in biological and environmental samples.[4][5][6]

  • Fluorescent Polymer Particles: Oxazoline-functionalized polymers can be used to create fluorescent micro- and nanoparticles. These particles can be used for a variety of applications, including as tracers in biological systems and as components in diagnostic assays.[7]

Quantitative Data of Selected Oxazoline-Based Fluorescent Probes

The following table summarizes key photophysical and sensing properties of representative oxazoline-based fluorescent probes.

Probe Name/TypeApplicationExcitation (nm)Emission (nm)Quantum Yield (Φ)AnalyteDetection LimitReference
BP (Oxazolidine-based)Intracellular pH590630Not SpecifiedpHpKa = 4.65[1][2]
Oxazolopyridine-CoumarinMitochondria & Lipid DropletsNot SpecifiedNot Specified0.86 (in THF)N/AN/A[3]
5-(thiophen-2-yl)oxazole-4-carbohydrazide derivativeMetal Ion SensingNot SpecifiedNot SpecifiedNot SpecifiedCr³⁺9.82 x 10⁻⁹ M[4]

Experimental Protocols

Protocol 1: Intracellular pH Measurement using an Oxazolidine-Based Fluorescent Probe

This protocol describes the use of a pH-sensitive oxazolidine-based probe, such as BP, for monitoring intracellular pH changes in living cells.[1][2]

Materials:

  • HeLa or U87 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • BP probe stock solution (10 mM in DMSO)

  • MitoTracker Green FM (for mitochondrial co-localization)

  • LysoTracker Blue DND-22 (for lysosomal co-localization)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa or U87 cells in DMEM with 10% FBS in a 37°C incubator with 5% CO₂. Seed cells onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the BP probe by diluting the stock solution to 10 µM in serum-free DMEM.

    • Wash the cells twice with PBS.

    • Incubate the cells with the 10 µM BP probe solution for 1 hour at 37°C.

  • Co-localization (Optional):

    • For mitochondrial co-localization, pre-incubate cells with 20 µM MitoTracker Green FM for 30 minutes before BP probe loading.

    • For lysosomal co-localization, pre-incubate cells with 20 µM LysoTracker Blue DND-22 for 30 minutes before BP probe loading.

  • Imaging:

    • After incubation, wash the cells three times with PBS.

    • Add fresh serum-free DMEM or PBS to the cells.

    • Image the cells using a confocal microscope. For the BP probe, use an excitation wavelength of 590 nm and collect emission at 630 nm.[2]

  • Data Analysis: Analyze the fluorescence intensity of the BP probe in different cellular regions to determine relative pH changes. For quantitative measurements, a calibration curve can be generated by imaging cells in buffers of known pH.

Protocol 2: Staining of Mitochondria and Lipid Droplets with an Oxazolopyridine-Based Probe

This protocol outlines the use of an oxazolopyridine-coumarin conjugate for dual staining of mitochondria and lipid droplets.[3]

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • PBS, pH 7.4

  • Oxazolopyridine-coumarin probe (e.g., compound 1a from the reference) stock solution (1 mM in DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture and seed HeLa cells as described in Protocol 1.

  • Probe Loading:

    • Prepare a working solution of the oxazolopyridine-coumarin probe by diluting the stock solution to the desired concentration (e.g., 1-10 µM) in serum-free DMEM.

    • Wash the cells twice with PBS.

    • Incubate the cells with the probe solution for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with PBS.

    • Add fresh serum-free DMEM or PBS.

    • Image the cells using a confocal microscope with appropriate excitation and emission settings for the specific probe. The distinct localization patterns in mitochondria and lipid droplets should be observable.

Visualizations

experimental_workflow_ph_sensing cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture HeLa/U87 Cells seed_cells Seed Cells on Glass-Bottom Dish cell_culture->seed_cells wash_pbs1 Wash Cells (PBS) seed_cells->wash_pbs1 prepare_probe Prepare 10 µM BP Probe Solution incubate_probe Incubate with Probe (1 hr, 37°C) wash_pbs1->incubate_probe wash_pbs2 Wash Cells (PBS) incubate_probe->wash_pbs2 add_media Add Fresh Media wash_pbs2->add_media confocal Confocal Microscopy (Ex: 590 nm, Em: 630 nm) add_media->confocal analyze_intensity Analyze Fluorescence Intensity confocal->analyze_intensity

Caption: Workflow for intracellular pH sensing.

signaling_pathway_ph_probe cluster_environment Cellular Environment cluster_probe_state Probe Conformation & Fluorescence Low_pH Low pH (e.g., Lysosome) Probe_Open Oxazolidine Ring Open (Protonated) Low_pH->Probe_Open High_pH Higher pH (e.g., Cytosol, Mitochondria) Probe_Closed Oxazolidine Ring Closed (Deprotonated) High_pH->Probe_Closed Probe_Open->Probe_Closed Increase in pH Fluorescence_Off Weak/No Fluorescence Probe_Open->Fluorescence_Off Fluorescence_On Strong Red Fluorescence Probe_Closed->Fluorescence_On

Caption: pH-dependent mechanism of oxazolidine probes.

References

Application Notes and Protocols: Use of Oxazolines as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazoline-based chiral auxiliaries are powerful tools in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Among these, the oxazolidinone auxiliaries, pioneered by David A. Evans, are particularly prominent.[1] These auxiliaries establish a chiral environment that directs the approach of reagents to a prochiral substrate, leading to high levels of diastereoselectivity. The predictable stereochemical outcomes, coupled with the ease of attachment and subsequent removal of the auxiliary, have made them invaluable in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of oxazoline chiral auxiliaries in key asymmetric transformations.

Principle of Operation

The efficacy of oxazolidinone auxiliaries stems from their ability to enforce a specific conformation upon acylation. The substituent at the C4 position of the oxazolidinone ring, typically derived from readily available amino alcohols like valinol or phenylalaninol, sterically shields one face of the corresponding enolate.[2] Formation of a rigid (Z)-enolate, often chelated to a Lewis acid, further restricts conformational freedom. This directs incoming electrophiles to the less hindered face, resulting in a predictable stereochemical outcome.[2]

Mechanism of Stereocontrol in Asymmetric Alkylation

G Mechanism of Stereocontrol cluster_0 Acylation cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Aux Chiral Oxazolidinone N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acylation Acyl_Cl Acyl Chloride / Anhydride Acyl_Cl->N_Acyl Enolate (Z)-Enolate Formation (Chelated) N_Acyl->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Product Diastereomerically Enriched Product Enolate->Product Alkylation / Aldol Reaction Electrophile Electrophile (E+) Electrophile->Product Final_Product Enantiomerically Pure Product (Acid, Alcohol, etc.) Product->Final_Product Cleavage Recovered_Aux Recovered Auxiliary Product->Recovered_Aux Cleavage Cleavage_R Cleavage Reagent Cleavage_R->Final_Product

Caption: General mechanism of oxazoline-mediated asymmetric synthesis.

Quantitative Data Summary

The following tables summarize the performance of oxazoline auxiliaries in various asymmetric reactions.

Table 1: Asymmetric Alkylation of N-Acyl Oxazolidinones

EntryN-Acyl OxazolidinoneElectrophile (E-X)BaseSolventTemp (°C)Yield (%)d.r.Reference
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-78~9598:2[3][4]
2N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDATHF-7894>99:1[5]
3N-Butyryl-(S)-4-isopropyl-2-oxazolidinoneMethyl iodideLDATHF-7885-9599:1[5]
4N-Phenylacetyl-(R)-4-phenyl-2-oxazolidinoneEthyl iodideLDATHF09099:1[6]

d.r. = diastereomeric ratio

Table 2: Asymmetric Aldol Reactions

EntryN-Acyl OxazolidinoneAldehydeLewis Acid / BaseSolventTemp (°C)Yield (%)d.r. (syn:anti)Reference
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / Et₃NCH₂Cl₂-78 to 085>99:1
2N-Acetyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / Et₃NCH₂Cl₂-78 to 080-9098:2[7]
3N-Propionyl-(S)-4-isopropyl-2-oxazolidinonePropionaldehydeTiCl₄ / DIPEACH₂Cl₂-788995:5[8]
4N-Propionyl-(S)-4-benzyl-2-oxazolidinonen-OctanalBu₂BOTf / Et₃NCH₂Cl₂-78 to 0HighHigh[7]

d.r. = diastereomeric ratio

Table 3: Asymmetric Diels-Alder Reactions

EntryDienophile (N-Acryloyl Oxazolidinone)DieneLewis AcidSolventTemp (°C)Yield (%)d.r. (endo:exo)Reference
1(S)-N-Acryloyl-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlClCH₂Cl₂-7892>99:1[9]
2(S)-N-Crotonoyl-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlClCH₂Cl₂-7895>99:1[9]
3(S)-N-Acryloyl-4-isopropyl-2-oxazolidinone1,3-ButadieneEt₂AlClCH₂Cl₂-208596:4[10]

d.r. = diastereomeric ratio

Experimental Protocols

General Workflow for Asymmetric Synthesis using Oxazolidinone Auxiliaries

G Experimental Workflow start Start: Chiral Oxazolidinone step1 Step 1: N-Acylation start->step1 step2 Step 2: Asymmetric Reaction (Alkylation, Aldol, etc.) step1->step2 step3 Step 3: Purification (Chromatography) step2->step3 step4 Step 4: Auxiliary Cleavage step3->step4 step5 Step 5: Product Isolation & Auxiliary Recovery step4->step5 end End: Enantiomerically Pure Product step5->end

Caption: A typical experimental workflow for asymmetric synthesis.

Protocol 1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone[3]

This protocol describes the acylation with propionic anhydride using 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous (optional, for faster reaction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF, add propionic anhydride (1.5 equiv) and DMAP (0.1 equiv).

  • Stir the reaction mixture at room temperature overnight or until completion as monitored by TLC. For a faster reaction, the mixture can be heated to reflux in toluene for 30 minutes.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation[3][4]

This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone with allyl iodide.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for low-temperature reactions under an inert atmosphere

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Add allyl iodide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.[3]

Protocol 3: Auxiliary Cleavage to a Carboxylic Acid[3][12]

This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃), aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of LiOH (2.0-4.0 equiv) followed by the dropwise addition of 30% H₂O₂ (4.0-5.0 equiv), keeping the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1-4 hours.[11]

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.[11]

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Logical Relationship in Asymmetric Synthesis

G Logical Flow of Asymmetric Synthesis Prochiral Prochiral Substrate (Achiral) Diastereomers Formation of Diastereomers Prochiral->Diastereomers ChiralAux Chiral Auxiliary (Enantiomerically Pure) ChiralAux->Diastereomers Separation Separation of Diastereomers (if necessary) Diastereomers->Separation Cleavage Cleavage of Auxiliary Separation->Cleavage EnantioProduct Enantiomerically Pure Product Cleavage->EnantioProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Logical flow from an achiral substrate to a chiral product.

Conclusion

Oxazoline-based chiral auxiliaries, particularly Evans' oxazolidinones, represent a robust and reliable platform for asymmetric synthesis. The methodologies outlined in these application notes provide a foundation for achieving high levels of stereocontrol in a variety of synthetic transformations. The detailed protocols and quantitative data serve as a practical guide for researchers in academic and industrial settings, facilitating the efficient and predictable synthesis of enantiomerically pure compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Diphenyl-4-oxazoline-2-thione for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the reaction conditions, which may not be optimal. Key parameters to investigate include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, studies on similar heterocyclic syntheses have shown that the solvent can significantly influence the reaction's success. Acetic acid has been found to be an effective solvent in related reactions.[1] Temperature is another critical factor; some reactions show a significant yield improvement when conducted at reflux temperatures compared to room temperature.[1]

    Additionally, the purity of the starting materials, such as benzoin and a thiourea source (e.g., potassium thiocyanate or thiourea itself), is crucial. Impurities can interfere with the reaction, leading to the formation of side products or inhibition of the desired transformation. It is also important to ensure the correct stoichiometry of the reactants is being used, as an excess or deficit of one component can negatively impact the yield.[1] In some cases, the formation of stable intermediates or side products, such as esters, can compete with the desired cyclization reaction.[2]

Issue 2: Formation of Significant Side Products

  • Question: I am observing a significant amount of side products in my reaction mixture, complicating purification and reducing the yield of the target compound. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. In the synthesis of oxazolines, one potential side product is an ester, which can arise from the reaction of an intermediate with the carboxylic acid solvent or precursor.[2] To minimize this, it is important to carefully control the reaction conditions. Optimization of temperature and reaction time can favor the desired cyclization over competing side reactions.

    Another source of impurities can be unreacted starting materials or the formation of polymeric materials. Ensuring the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) can help. If the reaction stalls, a slight increase in temperature or the addition of a catalyst might be beneficial.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the synthesized this compound. What are the recommended purification methods?

  • Answer: Purification of the final product can be challenging due to the presence of polar byproducts and unreacted starting materials. Recrystallization is a commonly used and effective method for purifying solid organic compounds. A suitable solvent system for recrystallization should be determined through small-scale solubility tests. Common solvents to consider are ethanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.

    If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. A silica gel stationary phase is typically used, with the mobile phase being a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The optimal solvent system for chromatography should be determined by TLC analysis to ensure good separation between the desired product and impurities. In some cases, protecting groups may be necessary during the synthesis to prevent the formation of highly polar and water-soluble byproducts that are difficult to separate.[3]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common and straightforward method for the synthesis of 4,5-disubstituted oxazoline-2-thiones involves the condensation of an α-hydroxyketone with a source of thiocyanate. For this compound, this would typically involve the reaction of benzoin with a thiocyanate salt, such as potassium thiocyanate, in an acidic medium like acetic acid. The reaction is generally heated to reflux to ensure completion.

Q2: What are the key reaction parameters to optimize for maximizing the yield?

A2: To maximize the yield, it is essential to optimize the following parameters:

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Acetic acid is often a good choice for this type of condensation reaction.[1]

  • Temperature: The reaction is typically performed at an elevated temperature. Reflux conditions are often optimal to drive the reaction to completion.[1]

  • Reaction Time: The progress of the reaction should be monitored using an appropriate technique like TLC. The reaction should be stopped once the starting materials have been consumed to prevent the formation of degradation products.

  • Stoichiometry of Reactants: The molar ratio of benzoin to the thiocyanate source should be carefully controlled. An excess of one reactant may be beneficial in some cases, and this should be determined experimentally.[1]

Q3: How can I characterize the final product?

A3: The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C=S (thione) and C=N bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic 4,5-Disubstituted Oxazoline-2-thione Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Toluene1105LowInferred from[2]
2Dichloromethane408LowInferred from[2]
3Acetic AcidRoom Temp.312[1]
4Acetic AcidReflux345[1]
5Ethanol654GoodInferred from[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoin and Potassium Thiocyanate

Materials:

  • Benzoin

  • Potassium Thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 3-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Benzoin & KSCN in Acetic Acid reflux Reflux Reaction Mixture start->reflux Heat monitoring Monitor by TLC reflux->monitoring Periodically monitoring->reflux If incomplete completion Reaction Completion monitoring->completion If complete precipitation Precipitate in Ice Water completion->precipitation filtration Filter & Wash Crude Product precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low or No Product Yield conditions Suboptimal Reaction Conditions low_yield->conditions purity Impure Starting Materials low_yield->purity stoichiometry Incorrect Stoichiometry low_yield->stoichiometry side_reactions Competing Side Reactions low_yield->side_reactions optimize_conditions Optimize Solvent, Temp., Time conditions->optimize_conditions purify_reagents Purify/Verify Reagents purity->purify_reagents check_stoichiometry Verify Molar Ratios stoichiometry->check_stoichiometry tlc_monitoring Monitor Reaction Progress side_reactions->tlc_monitoring

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of Oxazoline-2-thiones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of oxazoline-2-thiones. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of oxazoline-2-thiones, providing potential causes and actionable solutions.

Issue IDProblemPotential CausesRecommended Solutions
OXT-T01 Low or No Yield of Desired Product 1. Incorrect reaction temperature: The reaction is highly temperature-sensitive.[1] 2. Suboptimal solvent choice: Solvents like toluene, dichloromethane, hexane, or THF can result in very low yields.[1] 3. Presence of moisture: Water can interfere with the reaction.[2] 4. Impure starting materials: Purity of the β-amino alcohol will directly impact the yield.[2]1. Maintain a low reaction temperature, typically below 55°C, to favor the formation of oxazoline-2-thione.[1] 2. Use a suitable solvent system. Ethanol or DMSO have been shown to be effective.[1][3] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use purified starting materials.
OXT-T02 Formation of a Major Byproduct 1. Thermodynamic rearrangement: The primary side reaction is the formation of the more thermodynamically stable thiazolidine-2-thione isomer.[1][4] 2. High reaction temperature: Temperatures around 100°C significantly favor the formation of thiazolidine-2-thiones.[1][5]1. Strictly control the reaction temperature. For the synthesis of oxazolidine-2-thiones, a temperature of around 50°C is recommended.[1][6] 2. Microwave-assisted synthesis can sometimes provide better selectivity with shorter reaction times.[1][4] Monitor the reaction closely to stop it upon completion.
OXT-T03 Difficult Purification 1. Similar polarity of product and byproduct: The oxazoline-2-thione and the thiazolidine-2-thione byproduct can have similar polarities, making separation by column chromatography challenging. 2. Residual starting materials: Incomplete reaction can leave unreacted β-amino alcohol, which can complicate purification.1. Optimize the reaction conditions to minimize the formation of the thiazolidine-2-thione byproduct. 2. Use a suitable solvent system for column chromatography, such as a hexane-ethyl acetate gradient, to achieve better separation.[1][4][5] 3. Monitor the reaction by TLC to ensure full consumption of the starting material.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing oxazoline-2-thiones?

The most prevalent method is the reaction of a β-amino alcohol with carbon disulfide (CS₂), typically in the presence of a base like potassium carbonate (K₂CO₃).[1][3]

Q2: What is the primary side reaction in this synthesis, and how can I avoid it?

The main side reaction is the formation of the isomeric thiazolidine-2-thione.[1] This occurs because the initial product, the oxazoline-2-thione, can rearrange to the more thermodynamically stable sulfur-containing ring. To minimize this, the reaction temperature should be carefully controlled and kept low (e.g., around 50°C).[1][6]

Q3: How does temperature affect the product distribution?

Temperature is a critical factor. Lower temperatures (below 55°C) favor the kinetic product, which is the desired oxazoline-2-thione. Higher temperatures (around 100-110°C) promote the formation of the thermodynamic product, the thiazolidine-2-thione.[1][5]

Q4: Can microwave-assisted synthesis be used for this reaction?

Yes, microwave-assisted synthesis has been shown to be an effective method, often leading to improved yields and significantly reduced reaction times compared to conventional heating.[1][4] For oxazoline-2-thiones, microwave irradiation at 50°C can lead to nearly quantitative yields almost instantaneously.[6]

Q5: What is the mechanism for the formation of the thiazolidine-2-thione byproduct?

The formation of thiazolidine-2-thiones from β-amino alcohols and CS₂ likely proceeds through a dithiocarbamate intermediate. This intermediate can then undergo intramolecular cyclization. The exact pathway to the thiazolidine structure is a rearrangement from the initially formed oxazoline-2-thione, particularly at higher temperatures.

Experimental Protocols

General Protocol for the Synthesis of (4R, 5S)-(+)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione

This protocol is adapted from a microwave-assisted synthesis method which has been shown to be efficient.[1]

Materials:

  • (1S, 2R)-(-)-Norephedrine (β-amino alcohol precursor)

  • Potassium carbonate (K₂CO₃)

  • Carbon disulfide (CS₂)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

Procedure:

  • In a 25 mL microwave reactor vessel, combine the amino alcohol (1.0 eq.), K₂CO₃ (1.0 eq.), and CS₂ (1.5 eq.).

  • Stir the reaction mixture in a microwave reactor at 50°C, applying 50 W of power for 10 minutes.

  • Upon completion of the reaction, partition the resulting mixture with CH₂Cl₂ (15 mL) and brine (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate solvent system to obtain the pure oxazoline-2-thione.[1][4]

Visualized Workflows and Mechanisms

Reaction_Pathway cluster_reactants Reactants AA β-Amino Alcohol Intermediate Dithiocarbamate Intermediate AA->Intermediate ~50°C CS2 CS2 CS2->Intermediate ~50°C Base Base (e.g., K2CO3) Base->Intermediate ~50°C OXT Oxazoline-2-thione (Kinetic Product) Intermediate->OXT Low Temp Cyclization TZT Thiazolidine-2-thione (Thermodynamic Product) OXT->TZT High Temp Rearrangement

Caption: Main reaction pathway and competing side reaction.

Troubleshooting_Workflow Start Low Yield or Mixture of Products Check_Temp Is Temperature < 55°C? Start->Check_Temp Check_Solvent Is Solvent Appropriate? (e.g., EtOH, DMSO) Check_Temp->Check_Solvent Yes Adjust_Temp Action: Lower and strictly control temperature Check_Temp->Adjust_Temp No Check_Purity Are Starting Materials Pure? Check_Solvent->Check_Purity Yes Change_Solvent Action: Change to a more suitable solvent Check_Solvent->Change_Solvent No Purify_SM Action: Purify starting materials Check_Purity->Purify_SM No Success Problem Resolved Check_Purity->Success Yes Adjust_Temp->Check_Solvent Change_Solvent->Check_Purity Purify_SM->Success

Caption: Troubleshooting workflow for low yield or byproducts.

References

Technical Support Center: Purification of 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 4,5-Diphenyl-4-oxazoline-2-thione.

Troubleshooting Guides

Issue 1: Low yield after purification.

  • Question: I am experiencing a significant loss of product during the purification of this compound. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors depending on the purification method employed.

    • For Recrystallization:

      • Cause: The compound may be partially soluble in the cold solvent, leading to loss in the filtrate. The chosen solvent may not be optimal.

      • Solution: Ensure the solvent system is ideal by testing a range of solvents. The ideal solvent should dissolve the compound when hot but not when cold. You can also try to cool the solution for a longer period or at a lower temperature to maximize crystal formation. Concentrating the mother liquor and attempting a second recrystallization may also recover some product.

    • For Column Chromatography: [1][2][3]

      • Cause: The compound may be strongly adsorbed to the stationary phase (e.g., silica gel) and does not elute completely with the chosen solvent system. Alternatively, the compound might be unstable on silica gel.

      • Solution: Modify the eluent system by increasing its polarity. For instance, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate. Adding a small percentage of a more polar solvent like methanol could also be effective. If instability on silica is suspected, consider using a different stationary phase like alumina or performing a purification via recrystallization instead.

Issue 2: Presence of impurities in the final product.

  • Question: After purification, my NMR/LC-MS analysis still shows the presence of impurities. How can I improve the purity of this compound?

  • Answer: The strategy to remove persistent impurities depends on their nature.

    • If impurities are more polar:

      • Recrystallization: Choose a less polar solvent for recrystallization. The impurities will preferentially stay in the solvent, while your desired compound crystallizes out.

      • Column Chromatography: Use a less polar eluent system. The impurities will remain on the column longer, allowing for the collection of the pure product in earlier fractions.

    • If impurities are less polar:

      • Recrystallization: Employ a more polar solvent. The less polar impurities will crystallize first, and you can isolate your product from the mother liquor.

      • Column Chromatography: Increase the polarity of the eluent to a point where your product elutes, but the less polar impurities have already been washed off the column.

    • General Tip: A second round of purification using a different technique can be very effective. For example, if you first performed column chromatography, a subsequent recrystallization can remove closely related impurities.

Issue 3: The compound will not crystallize.

  • Question: I have dissolved my crude this compound in a hot solvent, but it oils out or fails to crystallize upon cooling. What should I do?

  • Answer: "Oiling out" or failure to crystallize is a common issue. Here are several troubleshooting steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the solution to act as a seed.

    • Solvent System Modification:

      • The solvent may be too nonpolar, causing the compound to "oil out." Try adding a small amount of a miscible, more polar co-solvent.

      • Conversely, the solvent might be too polar. In this case, you can try to slowly add a less polar co-solvent until the solution becomes slightly turbid, then heat until it is clear again and allow it to cool slowly.

    • Concentration Adjustment: The solution might be too concentrated or too dilute. Try to either slightly reduce the solvent volume by evaporation or add more solvent.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation over crystallization.

Frequently Asked Questions (FAQs)

  • Question: What are the recommended purification techniques for this compound?

  • Answer: The two most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often suitable for removing small amounts of impurities when the crude product is relatively pure. Column chromatography is more effective for separating the desired product from significant amounts of impurities with different polarities.[1][2][3]

  • Question: What are some suitable solvents for the recrystallization of this compound?

  • Answer: While the optimal solvent must be determined experimentally, common solvents for recrystallizing moderately polar organic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water. A good starting point is to test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Question: What is a typical eluent system for column chromatography of this compound?

  • Answer: A common stationary phase is silica gel. For the mobile phase (eluent), a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. The ratio can be optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.3-0.4 for the desired compound. A gradient elution, starting with a lower polarity and gradually increasing it, can also be effective for separating multiple components.[1][2]

  • Question: How can I identify the common impurities in the synthesis of this compound?

  • Answer: Common impurities may include unreacted starting materials such as benzoin and a thiourea derivative, or byproducts from side reactions. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR and Mass Spectrometry are essential for identifying the number and nature of impurities present in your crude product.

Quantitative Data Summary

The following table provides illustrative quantitative data for the purification of this compound. Actual values may vary depending on the specific experimental conditions.

ParameterRecrystallizationColumn Chromatography
Typical Solvent/Eluent Ethanol/Water (e.g., 9:1)Hexane/Ethyl Acetate (e.g., 7:3)
Expected Purity >98%>99%
Expected Yield 70-90%60-85%
TLC Rf (Illustrative) N/A~0.35 in Hexane/Ethyl Acetate (7:3)

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the compound dissolves. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

2. Column Chromatography Protocol [1][2][3]

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various solvent ratios (e.g., different hexane/ethyl acetate ratios). Aim for an Rf value of 0.3-0.4 for the desired compound.

  • Column Packing: Prepare a chromatography column with silica gel using the wet slurry method with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the prepared column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Visualizations

PurificationWorkflow start Crude this compound tlc TLC Analysis to Assess Purity start->tlc decision High Purity? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for selecting a purification method.

TroubleshootingCrystallization start Compound 'Oils Out' or Fails to Crystallize scratch Scratch inner wall of flask start->scratch seed Add a seed crystal start->seed modify_solvent Modify solvent system start->modify_solvent slow_cool Ensure slow cooling start->slow_cool outcome Crystallization Induced? scratch->outcome seed->outcome modify_solvent->outcome slow_cool->outcome success Collect Crystals outcome->success Yes failure Re-evaluate purification strategy outcome->failure No

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Optimization of Reaction Conditions for Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of derivatization reactions for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization in chromatography?

A1: Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2][3] The main goals are to increase the volatility and thermal stability of the analyte, which is crucial for GC analysis, and to enhance its detectability by introducing a chromophore, fluorophore, or an easily ionizable group for HPLC or mass spectrometry (MS) detection.[2][4][5][6] This process can significantly improve peak shape, resolution, and sensitivity.[1]

Q2: My derivatization reaction appears to be incomplete, resulting in low product yield. What are the common causes and solutions?

A2: Incomplete derivatization is a frequent challenge.[1][7] Key factors to investigate include:

  • Presence of Moisture: Silylating reagents, commonly used for GC derivatization, are highly sensitive to moisture. Water in the sample or solvents can deactivate the reagent.[1][7] Ensure all glassware is thoroughly dried and use anhydrous solvents.[7]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[8] The ideal conditions depend on the analyte's reactivity and steric hindrance. For instance, alcohols may derivatize quickly at room temperature, while sterically hindered amides can require hours at elevated temperatures.

  • Insufficient Reagent Concentration: An excess of the derivatization reagent is generally recommended to drive the reaction to completion. A common rule of thumb for silylation is to use at least a 2:1 molar ratio of the reagent to active hydrogens on the analyte.

  • Reagent Quality: Derivatization reagents can degrade over time, especially if not stored under appropriate anhydrous conditions.[7][9] Using fresh, high-purity reagents is essential.[7]

  • Sample Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction.[10][11] Proper sample cleanup procedures, such as solid-phase extraction (SPE), can help mitigate these effects.[11][12]

Q3: I'm observing significant peak tailing for my derivatized analytes. What could be the cause?

A3: Peak tailing after derivatization can be caused by issues with the reaction itself or interactions within the chromatographic system.[1]

  • Incomplete Derivatization: As mentioned above, unreacted polar analytes will interact more strongly with active sites in the GC inlet or on the HPLC column, leading to tailing peaks.[1]

  • Hydrolysis of Derivatives: Some derivatives, particularly trimethylsilyl (TMS) ethers, can be susceptible to hydrolysis back to the original analyte, especially in the presence of moisture or acidic/basic conditions.[1]

  • Active Sites in the Chromatographic System: Silanol groups on glass liners in GC inlets or on the silica support of HPLC columns can interact with polar analytes, causing peak tailing.[13][14] Deactivated liners and end-capped columns should be used.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[13] Diluting the sample can help determine if this is the issue.

Q4: I am seeing unexpected peaks in my chromatogram after derivatization. How can I identify their source?

A4: Extraneous peaks can originate from several sources:

  • Derivatization Reagent Artifacts: Excess reagent or byproducts of the derivatization reaction can appear as peaks in the chromatogram.[7][15]

  • Side Reactions: The derivatization process can sometimes lead to the formation of unexpected products or the degradation of the target analyte, especially under harsh conditions.[7]

  • Sample Matrix Components: Other compounds in a complex sample matrix can also be derivatized and detected.[7]

  • Contamination: Contamination from solvents, glassware, or the sample itself can introduce interfering peaks.

Q5: How can I minimize matrix effects in my derivatization procedure?

A5: Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in quantitative analysis.[10][16] Strategies to mitigate them include:

  • Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can remove interfering matrix components before derivatization.[11][12]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11][17]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample can help to compensate for matrix effects.[11]

  • Use of Internal Standards: An isotopically labeled internal standard that behaves similarly to the analyte is the most effective way to correct for matrix effects and variations in the derivatization and injection process.[12]

Troubleshooting Guides

Guide 1: Incomplete Derivatization
Symptom Potential Cause Recommended Action
Low or no product peakPresence of moisture in the sample or reagents.[1][7]Dry sample completely under a stream of nitrogen.[7] Use anhydrous solvents and ensure glassware is oven-dried. Store reagents under anhydrous conditions.[7]
Suboptimal reaction temperature or time.[12]Optimize reaction temperature and time. Start with recommended conditions and systematically vary them. For example, for silylation, a starting point could be 60-80°C for 15-60 minutes.[1][7]
Insufficient derivatization reagent.Increase the molar excess of the derivatization reagent. A 2:1 molar ratio of reagent to active hydrogens is a good starting point for silylation.
Degraded derivatization reagent.[7][9]Use a fresh vial of high-purity reagent.[7]
Inappropriate pH for the reaction.[9][18]Adjust the pH of the reaction mixture to the optimal range for the specific derivatization chemistry. For example, some reactions require alkaline conditions.[18][19]
Guide 2: Peak Tailing
Symptom Potential Cause Recommended Action
Tailing of derivatized analyte peak(s)Incomplete derivatization.[1]Re-optimize derivatization conditions (temperature, time, reagent concentration) to ensure complete reaction.
Hydrolysis of the derivative.[1]Analyze samples as soon as possible after derivatization.[20] Avoid exposure to moisture and acidic or basic conditions during storage.[1]
Active sites in the GC inlet or column.[1]Use a deactivated GC inlet liner. For HPLC, use an end-capped column or add a buffer to the mobile phase to mask silanol interactions.[13][14]
Column contamination.[1]Clean or replace the GC inlet liner.[7] Backflush the GC column or wash the HPLC column with a strong solvent.
Column overload.[13]Dilute the sample and reinject.

Data Presentation

Table 1: Typical Reaction Conditions for Silylation Derivatization
Functional Group Reagent Typical Temperature (°C) Typical Reaction Time (min) Notes
Alcohols, PhenolsBSTFA, MSTFARoom Temperature - 7515 - 45Reactivity: primary > secondary > tertiary.
Carboxylic AcidsBSTFA + TMCS, MSTFA60 - 8015 - 30Catalyst (e.g., TMCS) may be needed for sterically hindered acids.
AminesBSTFA, MSTFA60 - 8030 - 60Reactivity: primary > secondary.
AmidesBSTFA + TMCS70 - 9030 - 120+Generally less reactive and require more stringent conditions.[7]

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane

Experimental Protocols

Protocol 1: General Procedure for Silylation Derivatization for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of analytes containing active hydrogen atoms (e.g., -OH, -NH, -SH, -COOH) using a silylating reagent like BSTFA or MSTFA.

Materials:

  • Dried sample extract

  • Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or the derivatizing reagent itself if it's a good solvent for the analyte)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer a known amount of the dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[7] It is crucial to remove all moisture as it can deactivate the silylating reagent.

  • Reagent Addition: Add the anhydrous solvent (if necessary) followed by the silylating reagent. The volume and concentration of the reagent should be in excess relative to the analyte. For example, add 50-100 µL of BSTFA + 1% TMCS.

  • Reaction: Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.[1]

  • Heating: Heat the vial in a heating block or oven at a controlled temperature, typically between 60°C and 80°C.[1][7] The reaction time can vary from 15 minutes to several hours depending on the analyte's reactivity.[1]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.[7]

  • Analysis: The derivatized sample can often be injected directly into the GC-MS system. In some cases, dilution with an appropriate solvent may be necessary before injection.[1]

Mandatory Visualization

Derivatization_Troubleshooting start Start: Low or No Product Peak check_moisture Is sample/reagent completely dry? start->check_moisture check_conditions Are reaction time and temperature optimized? check_moisture->check_conditions Yes dry_sample Action: Dry sample/reagents thoroughly. Use anhydrous solvents. check_moisture->dry_sample No check_reagent_conc Is reagent in sufficient excess? check_conditions->check_reagent_conc Yes optimize_conditions Action: Increase reaction time and/or temperature systematically. check_conditions->optimize_conditions No check_reagent_quality Is reagent fresh and stored properly? check_reagent_conc->check_reagent_quality Yes increase_reagent Action: Increase molar excess of reagent. check_reagent_conc->increase_reagent No use_fresh_reagent Action: Use a new vial of high-purity reagent. check_reagent_quality->use_fresh_reagent No success Problem Solved check_reagent_quality->success Yes dry_sample->check_conditions optimize_conditions->check_reagent_conc increase_reagent->check_reagent_quality use_fresh_reagent->success

Caption: Troubleshooting workflow for incomplete derivatization.

Experimental_Workflow sample_prep 1. Sample Preparation (e.g., Extraction, Cleanup) drying 2. Evaporation to Dryness (e.g., under Nitrogen stream) sample_prep->drying reagent_add 3. Reagent Addition (Solvent + Derivatizing Agent) drying->reagent_add reaction 4. Reaction Incubation (Vortex, Heat at defined T & Time) reagent_add->reaction cooling 5. Cooling to Room Temperature reaction->cooling analysis 6. GC-MS or HPLC Analysis cooling->analysis

Caption: General experimental workflow for derivatization.

References

Stability issues of 4,5-Diphenyl-4-oxazoline-2-thione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Diphenyl-4-oxazoline-2-thione in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide provides insights based on the general chemistry of oxazoline-2-thiones, specific quantitative stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can potentially lead to the degradation of the oxazoline-2-thione ring.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or visible light may induce photolytic degradation, a common issue for compounds with aromatic and heterocyclic rings.

  • Presence of Nucleophiles or Electrophiles: Strong nucleophiles or electrophiles in the solution can react with and open the oxazoline ring.

Q2: What is the expected general stability of the oxazoline ring?

A2: The oxazoline ring itself is generally considered to be thermally stable and relatively resistant to weak acids, bases, nucleophiles, radicals, oxidation, and hydrolysis.[1] However, the presence of the thione group and the specific substitution pattern of this compound can alter this general stability profile.

Q3: Are there any known degradation pathways for oxazoline-2-thiones?

A3: While specific degradation pathways for this compound are not well-documented, related oxazolidine-2-thiones have been shown to be susceptible to ring-opening.[2] This can be initiated by deprotonation at the carbon adjacent to the nitrogen atom, leading to the cleavage of the C-O bond.[2] Hydrolysis of the oxazoline ring, particularly under acidic conditions following protonation of the nitrogen atom, can also occur, leading to the formation of an amino ester.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. By analyzing samples over time, you can quantify the decrease in the concentration of the parent compound and the appearance of any degradation products. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Possible Cause Suggested Solution
Precipitation of the compound from solution. Poor solubility in the chosen solvent.- Consult solubility data for similar phenyl-substituted heterocyclic compounds to select a more appropriate solvent.[3] - Consider using a co-solvent system. - Gentle warming and sonication may help in initial dissolution, but be mindful of potential temperature-induced degradation.
Loss of compound activity or concentration over a short period. Chemical instability and degradation of the compound.- Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. - Evaluate the pH of your solution and buffer it to a neutral or slightly acidic pH if degradation is suspected to be base-catalyzed.
Appearance of new, unexpected peaks in HPLC analysis. Degradation of this compound.- Characterize the degradation products using techniques like LC-MS or NMR to understand the degradation pathway. - Adjust experimental conditions (pH, solvent, temperature, light exposure) to minimize degradation. - See the experimental protocol below for a general approach to stability testing.
Inconsistent experimental results. Instability of the compound under experimental conditions.- Perform control experiments to assess the stability of the compound over the time course of your assay. - Ensure all solutions are prepared consistently and used within a defined timeframe.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates to guide researchers in organizing their own stability data.

Table 1: Solubility of this compound in Common Solvents at Room Temperature (Illustrative)

Solvent Solubility (mg/mL) Observations
Dichloromethane (DCM)SolubleClear solution
ChloroformSolubleClear solution
Ethyl AcetateModerately SolubleMay require gentle warming
MethanolSparingly SolubleSuspension forms
EthanolSparingly SolubleSuspension forms
WaterInsolubleForms a suspension
Dimethyl Sulfoxide (DMSO)SolubleClear solution

Note: This table is illustrative. Actual solubilities should be determined experimentally.

Table 2: Illustrative Degradation of this compound (1 mg/mL) in Different Solvents at 37°C over 24 hours

Solvent Initial Purity (%) Purity after 24h (%) Number of Degradation Products
Acetonitrile99.598.01
Methanol99.595.22
Phosphate Buffer (pH 7.4)99.590.53
0.1 M HCl99.585.1>3
0.1 M NaOH99.570.3>3

Note: This table presents hypothetical data to illustrate how stability results can be tabulated.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of this compound

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

  • Add a small volume of the selected solvent (e.g., 0.1 mL) to the vial.

  • Vortex the mixture for 1-2 minutes.

  • If the solid dissolves completely, add another pre-weighed amount of the compound and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).

  • If the initial amount does not dissolve, incrementally add more solvent until a clear solution is achieved.

  • Calculate the solubility in mg/mL.

  • For sparingly soluble compounds, analysis of the supernatant of a saturated solution by a calibrated HPLC method can provide a more accurate determination.

Protocol 2: General Procedure for Assessing the Stability of this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • pH: Dilute the stock solution into various buffers (e.g., pH 2, 4, 7, 9, 12) to a final concentration of 0.1 mg/mL.

    • Temperature: Incubate aliquots of the solution at different temperatures (e.g., 4°C, room temperature, 37°C, 50°C).

    • Light: Expose an aliquot of the solution to a light source (e.g., UV lamp at 254 nm or a daylight lamp) while keeping a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Analyze each sample by a validated stability-indicating HPLC method.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% trifluoroacetic acid on a C18 column.[4]

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

degradation_pathway start This compound protonated Protonated Intermediate start->protonated  Acidic  Conditions (H+) deprotonated Deprotonated Intermediate start->deprotonated  Basic  Conditions (OH-) amino_ester Amino Ester (Hydrolysis Product) protonated->amino_ester  H2O ring_opened Ring-Opened Thioamide (Base-catalyzed) deprotonated->ring_opened  Ring Opening

Caption: Proposed degradation pathways for this compound.

stability_workflow prep Prepare Stock Solution in a suitable solvent stress Aliquot and subject to stress conditions (pH, Temp, Light) prep->stress sample Collect samples at various time points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - % Compound Remaining - Degradation Kinetics analyze->evaluate

Caption: Experimental workflow for assessing the stability of a compound in solution.

troubleshooting_logic issue Inconsistent Results or Loss of Activity check_stability Is the compound stable under experimental conditions? issue->check_stability yes Yes check_stability->yes  Yes no No check_stability->no  No investigate_other Investigate other experimental variables (e.g., reagent purity, instrument performance). yes->investigate_other modify_conditions Modify experimental conditions: - Prepare fresh solutions - Store at low temperature - Protect from light - Adjust pH no->modify_conditions

Caption: Logical troubleshooting guide for stability-related experimental issues.

References

Technical Support Center: Overcoming Poor Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with poor compound solubility in biological assays.

Troubleshooting Guides

Guide 1: Initial Screening and Stock Solution Preparation

Poorly soluble compounds can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2][3][4] This guide provides a systematic approach to identifying and mitigating solubility issues from the outset.

Q1: My compound is a new chemical entity. How do I proactively assess its solubility?

A kinetic solubility assay is a rapid and effective method to determine the solubility of a compound in your specific assay buffer.[2]

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the concentration at which a compound begins to precipitate from the assay buffer.

Materials:

  • Test compound

  • 100% Dimethyl Sulfoxide (DMSO)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plate (clear bottom)

  • Multichannel pipette

  • Plate reader or nephelometer capable of measuring light scattering (turbidity)

Methodology:

  • Prepare Compound Stock: Create a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the compound stock in DMSO to create a range of concentrations.

  • Dispense into Assay Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to wells containing your assay buffer (e.g., 198 µL). This will create a final solution with a low percentage of DMSO (e.g., 1%).

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the system to equilibrate.[4][5]

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[4]

  • Data Analysis: Plot the measured turbidity against the compound concentration. The point at which a sharp increase in turbidity is observed indicates the kinetic solubility limit.

Q2: My compound has precipitated out of its DMSO stock solution upon storage. What should I do?

Precipitation from DMSO stocks can occur due to several factors, including the hygroscopic nature of DMSO, which can absorb atmospheric water and reduce the solubility of hydrophobic compounds.[4] Some compounds are also inherently poorly soluble even in pure DMSO at high concentrations.[3][4]

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your stock solution for precipitates before use.

  • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.

  • Vortexing/Sonication: Vortex the solution vigorously or place it in a sonicator bath for a few minutes to aid in redissolution.[6]

  • Fresh Stock Preparation: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.

  • Storage: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.[1]

Guide 2: Addressing Precipitation in Aqueous Assay Buffer

The most common solubility issue arises when a compound-DMSO stock solution is diluted into an aqueous assay buffer, causing the compound to "crash out" of solution.

Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. How can I solve this?

Several strategies can be employed to enhance the solubility of your compound in the assay buffer. The choice of method will depend on the properties of your compound and the tolerance of your assay system.

Troubleshooting Workflow for Compound Precipitation

G A Precipitation Observed in Assay B Check DMSO Stock for Precipitate A->B C Warm, Vortex, or Sonicate Stock B->C Precipitate Present D Is the final concentration below the known solubility limit? B->D Stock is Clear C->D E Lower the maximum concentration and re-test D->E No F Evaluate Assay Buffer (pH, Ionic Strength) D->F Yes E->F G Test alternative buffers or adjust pH F->G H Assess Impact of Serum/Proteins G->H I Optimize Serum/Protein Concentration H->I J Consider Co-solvents or Solubilizing Agents I->J K Validate Assay with New Formulation J->K

Caption: A step-by-step workflow for troubleshooting compound precipitation in biological assays.

Solubility Enhancement Techniques

TechniqueDescriptionAdvantagesDisadvantages
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble salt form.[7][8]Simple and effective for acidic or basic compounds.[8]The new pH may not be compatible with the biological assay.
Co-solvents The addition of a water-miscible organic solvent (e.g., ethanol, PEG 400) to the assay buffer can increase the solubility of hydrophobic compounds.[2]Can significantly increase solubility.High concentrations of co-solvents can affect enzyme activity or cell viability.
Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (typically 0.01-0.05%) to aid in solubilization, particularly in enzymatic assays.Effective at low concentrations.May not be suitable for cell-based assays as they can disrupt cell membranes.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming a more water-soluble complex.[4]Generally well-tolerated in biological systems.Can be expensive and may not be effective for all compounds.

Experimental Protocol: pH Adjustment for an Acidic Compound

Objective: To determine the optimal pH for solubilizing an acidic compound without compromising assay performance.

Materials:

  • Acidic test compound in DMSO stock

  • A series of buffers with varying pH values (e.g., pH 7.0, 7.4, 7.8, 8.2)

  • Dilute base (e.g., 0.1 M NaOH) for pH titration

Methodology:

  • Buffer Preparation: Prepare your assay buffer at several different pH values.

  • Solubility Test: Add your compound's DMSO stock to each buffer to the final desired concentration.

  • Observation: Visually inspect for any precipitation or measure turbidity.

  • Optimization: Identify the lowest pH at which your compound remains fully dissolved.

  • Assay Validation: Perform your biological assay at the optimized pH to ensure that the change in pH does not negatively impact the results (e.g., enzyme activity, cell health).

Frequently Asked Questions (FAQs)

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

The tolerance to DMSO is highly dependent on the cell line and the specific assay being performed. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% to minimize solvent-induced artifacts.[7] However, some cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test compounds to assess its effect on your assay.

Q5: My compound seems to be soluble, but I am still getting inconsistent results. Could solubility still be the issue?

Yes, inconsistent results are a hallmark of poor compound solubility.[4] Even if you do not see visible precipitation, microscopic precipitates or aggregation can occur, leading to a lower and more variable effective concentration of your compound in the assay. This can result in an underestimation of the compound's true potency.

Q6: How can I differentiate between substrate and product precipitation in an enzymatic assay?

This can be a confounding factor. To distinguish between the two, you can run two control experiments:

  • No-Enzyme Control: Prepare a reaction mixture with the substrate and buffer but without the enzyme. If precipitation occurs, it is likely the substrate.

  • Time-Course Analysis: Monitor the reaction over time. If precipitation appears and increases as the reaction proceeds, it is more likely that the product is precipitating.[9]

Q7: Are there any computational tools to predict compound solubility?

Yes, there are several in silico models and software that can predict the aqueous solubility of a compound based on its chemical structure. These tools can be useful for prioritizing compounds in the early stages of drug discovery. However, experimental validation is always necessary, as these predictions may not always be accurate for novel chemical scaffolds.

References

Technical Support Center: Spectroscopic Analysis of Thione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thione compounds. The content is structured to address specific issues encountered during spectroscopic analysis.

General Troubleshooting Workflow

Before diving into technique-specific issues, a systematic approach can often resolve common problems. The following workflow outlines a general strategy for troubleshooting spectroscopic measurements.

G cluster_sample Sample Checks cluster_instrument Instrument Checks cluster_method Methodology Checks start Problem Encountered (e.g., No Signal, Unexpected Peaks, Poor S/N) check_sample Step 1: Verify Sample Integrity start->check_sample purity Purity & Contamination? check_sample->purity concentration Concentration Too High/Low? check_sample->concentration degradation Sample Degraded? check_sample->degradation cuvette Cuvette/Holder Clean & Correct? check_sample->cuvette check_instrument Step 2: Check Instrument Settings & Calibration calibration Recalibrate Spectrometer? check_instrument->calibration source Light Source/Laser Stable? check_instrument->source detector Detector Aligned & Functioning? check_instrument->detector check_method Step 3: Review Experimental Protocol solvent Solvent Interference? check_method->solvent parameters Acquisition Parameters Optimal? check_method->parameters tautomerism Considered Thione-Thiol Tautomerism? check_method->tautomerism resolve Problem Resolved purity->check_instrument concentration->check_instrument degradation->check_instrument cuvette->check_instrument calibration->check_method source->check_method detector->check_method solvent->resolve parameters->resolve tautomerism->resolve

Caption: General workflow for troubleshooting spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: My spectra are inconsistent or show unexpected peaks. What is the most common cause for thione compounds?

A1: The most frequent cause of spectral ambiguity with thione compounds is the existence of thione-thiol tautomerism .[1][2] This is a dynamic equilibrium between two interconvertible isomers: the thione form (C=S) and the thiol form (S-H).[1][3] Factors like solvent polarity, pH, and temperature can shift this equilibrium, leading to different spectral results under varying conditions.[1][4] For example, polar solvents tend to favor the thione form.[4] It is crucial to consider which tautomer is dominant under your specific experimental conditions.

G Thione Thione Form (>C=S) Thiol Thiol Form (-SH) Thione->Thiol Solvent, pH, Temp

Caption: Equilibrium between thione and thiol tautomers.

Q2: How can I improve a poor signal-to-noise (S/N) ratio in my spectrum?

A2: A poor S/N ratio can obscure weak signals.[5][6] Several general strategies can improve it:

  • Increase Analyte Concentration: If possible, a higher concentration will produce a stronger signal. However, be cautious of concentration-dependent effects like self-association.[4]

  • Signal Averaging: Increase the number of scans or the integration time. The S/N ratio improves with the square root of the number of scans.[7]

  • Instrumental Adjustments: Ensure the instrument is properly aligned and calibrated.[8] For techniques like Raman, optimizing laser power can help, but care must be taken to avoid sample degradation.[8]

  • Data Processing: Use software-based filtering methods like moving averages or Fourier transforms to reduce random noise from the collected data.[7]

UV-Vis Spectroscopy Troubleshooting

Q&A Guide
QuestionPossible Cause(s)Suggested Solution(s)
Why does my spectrum show two major absorption bands, or why does the λmax shift between experiments? Thione-Thiol Tautomerism: The two forms have different chromophores and thus different absorption maxima. The thione (C=S) n-π* transition typically appears between 300-400 nm, while the thiol (C=N) π-π* transition is usually below 300 nm.[9] The ratio of these peaks can change with solvent polarity or pH.[1][2]Control the solvent and pH meticulously. Run spectra in different solvents (e.g., polar vs. nonpolar) to observe the equilibrium shift, which can help assign the peaks to the correct tautomer.[1][4]
Why are my absorbance readings above 2.0 and the peak is flat? Sample Too Concentrated: High concentrations can lead to detector saturation and deviation from the Beer-Lambert law.[10][11]Dilute the sample to bring the maximum absorbance into the optimal range (typically 0.1 - 1.0).[11][12]
Why am I seeing a negative absorbance value? Incorrect Blank/Reference: The blank solution may have been dirty, mismatched with the sample cuvette, or the blank and sample were swapped.[11]Use clean, optically matched cuvettes for both the blank and the sample. Re-run the blank calibration carefully.[11]
Why are there unexpected, sharp peaks in my spectrum? Sample or Solvent Contamination: Impurities in the sample or solvent can introduce their own absorption peaks.[13] Unclean cuvettes are also a common source of contamination.[13]Use high-purity solvents. Ensure all glassware and cuvettes are thoroughly cleaned. Run a spectrum of the solvent alone to check for impurities.[13]
Data Presentation: Tautomer Identification

The following table summarizes typical spectroscopic features that help distinguish between thione and thiol tautomers.

Spectroscopic TechniqueThione Tautomer (C=S)Thiol Tautomer (S-H)Reference
UV-Vis (λmax) 300 - 400 nm (n→π)< 300 nm (π→π)[9]
IR (Vibrational Freq., cm⁻¹) ~1050 - 1250 (ν C=S)~2550 - 2600 (ν S-H)[3]
¹H NMR (Chemical Shift, ppm) N-H proton signalS-H proton signal (often broad)[1]
¹³C NMR (Chemical Shift, ppm) ~180 - 220 (C=S carbon)Thiol carbon chemical shift is less downfield.[1]
Experimental Protocol: Studying Tautomerism with UV-Vis
  • Stock Solution Preparation: Prepare a concentrated stock solution of the thione compound in a non-polar, aprotic solvent (e.g., n-hexane or dioxane) where the thiol form may be more prevalent.[4]

  • Solvent Series: Prepare a series of dilutions from the stock solution into solvents of varying polarity (e.g., n-hexane, chloroform, ethanol, water).[1] Ensure the final concentration is identical for all samples.

  • pH Series (for aqueous solutions): Prepare a series of dilutions into buffered aqueous solutions of different pH values (e.g., acidic, neutral, alkaline). The thiol form is often favored in alkaline solutions.[2]

  • Spectrometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.[12]

  • Calibration (Blank): Calibrate the instrument by running a blank spectrum for each solvent used. Use the same cuvette for the blank and sample, or use optically matched cuvettes.[12]

  • Sample Measurement: Measure the absorbance spectrum for each prepared sample across the appropriate wavelength range (e.g., 200-500 nm).

  • Data Analysis: Compare the spectra. A shift in the equilibrium will be visible as a change in the relative intensities of the absorption bands corresponding to the thione and thiol forms.[1]

NMR Spectroscopy Troubleshooting

Q&A Guide
QuestionPossible Cause(s)Suggested Solution(s)
Why are some of my proton peaks (e.g., N-H or S-H) very broad or not visible? Chemical Exchange: Protons on heteroatoms (N-H, S-H) can undergo rapid chemical exchange with each other (in tautomerism) or with trace amounts of acidic/basic impurities or water in the solvent. This leads to signal broadening.Use a very dry, high-purity NMR solvent. A D₂O shake can confirm the presence of an exchangeable proton; the peak will disappear from the ¹H spectrum.
Why do my spectra look different when run in different solvents? Tautomeric Equilibrium Shift: As with UV-Vis, the solvent affects the thione-thiol equilibrium. A change in solvent can alter the dominant species in solution, leading to a different spectrum.This is a feature, not a bug. Use it to your advantage. Acquire spectra in both a polar (e.g., DMSO-d₆) and a non-polar (e.g., CDCl₃) solvent to characterize both tautomers if possible.
Why is my baseline noisy? Low Sample Concentration: The sample may be too dilute.[6] Instrumental Issues: Poor shimming can distort the baseline and broaden peaks.Increase the sample concentration if feasible. Increase the number of scans to improve the S/N ratio.[7] Carefully shim the magnet before acquisition.[6]

Mass Spectrometry Troubleshooting

Q&A Guide
QuestionPossible Cause(s)Suggested Solution(s)
Why am I having trouble detecting my thione compound with MALDI-TOF MS? Poor Matrix Choice: The matrix must effectively absorb the laser energy and facilitate ionization without significant fragmentation.[14][15] Matrix Interference: For low molecular weight thiones, signals can be suppressed or obscured by matrix-related ions in the low m/z range.[14][15]Screen several different matrices. For thiones and other small organic molecules, α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points.[16][17] Consider using a matrixless approach or a matrix that gives minimal background in the region of interest.[18]
Why are the signal intensities inconsistent across different spots on the MALDI plate? Inhomogeneous Co-crystallization: The analyte and matrix may not have co-crystallized uniformly, creating "hot spots" and "cold spots" on the target plate.[14]Optimize the sample preparation method. Ensure the analyte and matrix are thoroughly mixed before spotting. Try different spotting techniques (e.g., dried-droplet, sandwich method) to improve crystal homogeneity.[18]
My signal is weak or non-existent. What can I do? Incorrect Matrix-to-Sample Ratio: The relative amounts of matrix and sample are critical for efficient ionization.[16] An incorrect ratio can lead to ion suppression.[16] Analyte Lability: Thiol modifications can be labile and may degrade during sample preparation or ionization.[19][20]Systematically vary the matrix-to-sample ratio to find the optimal conditions for your specific compound.[16] Handle samples carefully, minimize exposure to air/light if oxidation is a concern, and use a "soft" ionization method where possible.[17]
Experimental Protocol: MALDI-TOF Sample Preparation

This protocol outlines the common "dried-droplet" method for preparing a sample for MALDI-TOF analysis.

G start Start: Prepare Solutions analyte_sol 1. Dissolve Analyte (e.g., 1 mg/mL in ACN/H₂O) start->analyte_sol matrix_sol 2. Prepare Saturated Matrix Solution (e.g., CHCA in ACN/H₂O with 0.1% TFA) analyte_sol->matrix_sol mix 3. Mix Analyte and Matrix (e.g., 1:10 v/v ratio, Analyte:Matrix) matrix_sol->mix spot 4. Spot Mixture onto MALDI Plate (Apply ~1 µL of the mixture) mix->spot dry 5. Air-Dry the Spot (Allow solvents to evaporate completely) spot->dry cocrystal Result: Analyte Co-crystallized with Matrix dry->cocrystal analyze 6. Analyze in Mass Spectrometer cocrystal->analyze

Caption: Workflow for MALDI-TOF sample preparation (Dried-Droplet).

IR & Raman Spectroscopy Troubleshooting

Q&A Guide
QuestionPossible Cause(s)Suggested Solution(s)
How can I confirm the presence of a thione vs. a thiol? Characteristic Vibrational Bands: The key is to look for the C=S (thione) or S-H (thiol) stretching vibrations, which appear in distinct regions of the IR spectrum.Look for a band in the ~1050-1250 cm⁻¹ region for the C=S stretch and a weak band around 2550-2600 cm⁻¹ for the S-H stretch.[3] The absence of a strong O-H or N-H band in the 3200-3600 cm⁻¹ region can help confirm the S-H assignment.
Why is my Raman signal so weak? Inherently Weak Signal: Raman scattering is a naturally inefficient process, resulting in weak signals.[21][22] Fluorescence Interference: Many organic molecules fluoresce when excited with the laser, and this strong fluorescence can completely overwhelm the weak Raman signal.[8]Increase laser power (cautiously, to avoid sample damage), increase acquisition time, or use signal averaging.[8] To reduce fluorescence, try using a laser with a longer excitation wavelength (e.g., 785 nm or 1064 nm).[8]
Why do I see sharp, random spikes in my Raman spectrum? Cosmic Rays: These are high-energy particles that can hit the CCD detector and create sharp, narrow spikes that are not part of the sample's spectrum.Most modern spectroscopy software includes a cosmic ray removal algorithm that can identify and eliminate these spikes during data acquisition or post-processing. Acquiring multiple spectra and averaging them can also help, as the cosmic ray hits will be in different locations in each spectrum.

References

Technical Support Center: Synthesis of 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4,5-Diphenyl-4-oxazoline-2-thione. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.

Experimental Protocol: Synthesis of this compound

This protocol details a common method for the synthesis of this compound from benzoin and potassium thiocyanate.

Materials:

  • Benzoin

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask, ensuring the solids are adequately suspended (approximately 5-10 mL of acetic acid per gram of benzoin).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate of the crude product will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven to remove any remaining solvent.

Experimental Workflow Diagram:

G start Start reaction_setup Combine Benzoin and KSCN in Glacial Acetic Acid start->reaction_setup reflux Heat to Reflux (3-5 hours) reaction_setup->reflux workup Cool and Pour into Ice-Cold Water reflux->workup isolation Vacuum Filtration and Washing with Water workup->isolation purification Recrystallization from Ethanol isolation->purification drying Dry under Vacuum purification->drying end End Product drying->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Impure starting materials. - Suboptimal reaction temperature. - Loss of product during work-up.- Monitor the reaction by TLC to ensure completion. - Use pure, dry benzoin and potassium thiocyanate. - Ensure the reaction is maintained at a steady reflux. - Be careful not to use an excessive amount of recrystallization solvent.
Formation of a Dark-Colored or Tarry Product - Overheating the reaction mixture. - Presence of impurities in the starting materials.- Use a temperature-controlled heating mantle or oil bath to avoid overheating. - Purify the starting materials before use. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify - Presence of unreacted starting materials. - Formation of side products.- Ensure the reaction goes to completion. - Try alternative recrystallization solvents or solvent mixtures. - Consider column chromatography for purification if recrystallization is ineffective.
Product Decomposes During Recrystallization - The chosen solvent has too high of a boiling point.- Use a lower-boiling solvent for recrystallization. - Minimize the heating time during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in this reaction?

A1: Glacial acetic acid serves as both the solvent and a catalyst in this reaction. It provides a protic medium that facilitates the cyclization of the intermediate formed from the reaction of benzoin and thiocyanate.

Q2: Can other thiocyanate salts be used instead of potassium thiocyanate?

A2: Yes, other thiocyanate salts such as ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN) can potentially be used. However, reaction conditions may need to be optimized for different salts.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., C=S, C=N).

    • Mass Spectrometry: To determine the molecular weight.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

Q4: What are some potential side reactions in this synthesis?

A4: Potential side reactions could include the formation of benzil (the oxidation product of benzoin) if oxidizing agents are present, or incomplete cyclization leading to the formation of a thiocarbamate intermediate.

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when using glacial acetic acid.

  • Avoid contact of chemicals with skin and eyes.

  • Handle hot glassware with care.

Signaling Pathway and Logical Relationships Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzoin Benzoin Intermediate Thiocarbamate Intermediate Benzoin->Intermediate KSCN Potassium Thiocyanate KSCN->Intermediate AceticAcid Glacial Acetic Acid (Solvent & Catalyst) Heat Reflux Cyclization Cyclization Intermediate->Cyclization Acetic Acid, Heat Product This compound Cyclization->Product

Caption: Logical relationship of reactants and conditions in the synthesis.

Preventing decomposition during melting point determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing sample decomposition during melting point determination.

Troubleshooting Guide: Sample Decomposition

Issue: My sample is darkening, charring, or evolving gas instead of melting. What should I do?

This indicates that your sample is decomposing. Decomposition can lead to inaccurate and broad melting point ranges.[1][2][3] The following steps can help you mitigate this issue.

Initial Troubleshooting Steps:

  • Assess Sample Purity: Impurities can lower the melting point and broaden the melting range, sometimes causing decomposition to occur before melting is complete.[4][5] Ensure your sample is as pure as possible through appropriate purification techniques like recrystallization.

  • Ensure Sample is Dry: The presence of residual solvent or moisture can act as an impurity, leading to melting point depression and potential decomposition.[2][6][7] Thoroughly dry your sample before analysis.

  • Optimize Heating Rate: A rapid heating rate can cause the observed melting point to be artificially high and can promote decomposition.[8][9] Conversely, for some substances that decompose at their melting point, a faster heating rate can help to minimize the time the sample is exposed to high temperatures, allowing melting to be observed before significant decomposition occurs.[1][8][10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal heating rate to prevent decomposition?

For substances that are known to decompose, a faster heating rate of around 5 °C/min is often recommended.[1][8] This minimizes the exposure time to the decomposition temperature. However, for the highest accuracy with non-decomposing samples, a rate of 0.2 °C/min is suggested.[8] A preliminary, rapid determination at 10-20 °C/min can be useful to establish an approximate melting point before a more careful, slower measurement is performed.[1][4][5][9]

Q2: My sample sublimes instead of melting. How can I obtain an accurate melting point?

Sublimation, the direct transition from solid to gas, can be mistaken for melting.[3] To prevent this, you should use a sealed capillary tube.[3][8] Sealing the capillary creates a closed system where the vapor pressure of the sublimed solid builds up, eventually reaching equilibrium and allowing the sample to melt.

Q3: How do I prepare a sample in a sealed capillary tube?

Please refer to the detailed experimental protocol provided below. For air-sensitive compounds, it is recommended to flame- or wax-seal the capillaries.[11]

Q4: Can decomposition and melting happen at the same time?

Yes, many organic compounds melt with decomposition.[1][10][11] This is often observed as a color change, bubbling, or charring as the sample liquefies.[1][3] In such cases, the temperature at which this process begins should be recorded as the decomposition point, and it is often noted with a "d" (e.g., 251°C d).[2][6]

Q5: I've tried adjusting the heating rate, but my sample still decomposes. What other techniques can I use?

For thermally unstable compounds, advanced techniques like Fast Scanning Calorimetry (FSC) can be employed. FSC uses very high heating rates (up to 40,000 K/s) to shift the decomposition to higher temperatures, allowing for the determination of the true melting point before decomposition occurs.[10][12] Another approach is to determine the melting point under vacuum, which can sometimes lower the temperature required for melting and reduce oxidative decomposition.

Quantitative Data Summary

Parameter Recommendation for Decomposing Samples Recommendation for High Accuracy (Non-Decomposing Samples) Recommendation for Exploratory Measurements
Heating Rate 5 °C/min[1][8]0.2 - 1 °C/min[1][8]10 - 20 °C/min[1][4][5][9]
Start Temperature 5 – 10 °C below the expected melting point[8]5 – 10 °C below the expected melting point[8]N/A

Experimental Protocols

Methodology for Melting Point Determination using a Sealed Capillary Tube

This protocol is designed for samples that sublime or decompose upon heating in an open capillary.

Materials:

  • Melting point apparatus

  • Glass capillary tubes (one end sealed)

  • Sample (finely powdered and dry)

  • Bunsen burner or micro torch

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[1][3]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube. The sample height should be 2-3 mm.[2][6]

    • Pack the sample tightly at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[3][6]

  • Sealing the Capillary Tube:

    • Hold the open end of the capillary tube horizontally.

    • Carefully introduce the tip of the open end into the edge of a small, hot flame from a Bunsen burner or micro torch for a few seconds until the glass melts and seals the opening.

    • Rotate the capillary while heating to ensure a uniform seal.

    • Allow the sealed capillary to cool completely before handling.

  • Melting Point Determination:

    • Place the sealed capillary tube into the heating block of the melting point apparatus.

    • Set the appropriate heating rate. For decomposing samples, a faster rate (e.g., 5 °C/min) is recommended.[1][8]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears as the start of the melting range.

    • Record the temperature at which the last solid crystal melts as the end of the melting range. If the sample decomposes, note the temperature at which charring or gas evolution begins.[1][2]

Visualizations

G Troubleshooting Workflow for Sample Decomposition start Sample Decomposes During Melting Point Determination check_purity Is the sample pure? start->check_purity purify Purify the sample (e.g., recrystallization) check_purity->purify No check_dryness Is the sample completely dry? check_purity->check_dryness Yes purify->check_dryness dry_sample Thoroughly dry the sample check_dryness->dry_sample No adjust_heating_rate Adjust the heating rate. Try a faster rate (e.g., 5 °C/min). check_dryness->adjust_heating_rate Yes dry_sample->adjust_heating_rate use_sealed_capillary Does the sample sublime or is it air-sensitive? adjust_heating_rate->use_sealed_capillary end Accurate Melting/Decomposition Point Determined adjust_heating_rate->end Problem Solved perform_sealed_capillary Use a sealed capillary tube. use_sealed_capillary->perform_sealed_capillary Yes advanced_techniques Consider advanced techniques (e.g., vacuum melting point, FSC). use_sealed_capillary->advanced_techniques No, decomposition persists perform_sealed_capillary->end advanced_techniques->end

References

Technical Support Center: Crystal Growth of Oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystal growth of oxazoline derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of oxazoline derivatives, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My oxazoline derivative is not crystallizing and remains an oil or amorphous solid. What should I do?

A1: This is a common challenge, often related to the inherent properties of the molecule or the experimental conditions. Here are several factors to consider and steps to troubleshoot:

  • Purity: Impurities can significantly inhibit crystallization. Ensure your compound is of high purity.

    • Solution: Repurify your sample using techniques like column chromatography, recrystallization from a different solvent system, or preparative HPLC. Residual water can also be an impurity; ensure your sample is anhydrous.[1]

  • Solvent System: The choice of solvent is critical. An ideal solvent system will dissolve the compound at a higher temperature and allow for slow precipitation upon cooling.

    • Solution: Screen a variety of solvents with different polarities. Solvent mixtures (e.g., a good solvent and a poor solvent, also known as an anti-solvent) can be very effective. Vapor diffusion (slowly diffusing a poor solvent into a solution of your compound in a good solvent) is a powerful technique to explore.

  • Amorphous Nature: Oxazoline derivatives with short alkyl side chains (e.g., methyl, ethyl) are often considered amorphous and have a low tendency to crystallize.[2][3][4]

    • Solution: Consider modifying the derivative to include longer or more rigid side chains, which can promote packing into a crystal lattice.[4][5] Annealing the amorphous solid (heating it below its melting point for an extended period) can sometimes induce crystallization.[2]

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Solution: Try to achieve supersaturation slowly. This can be done by slow cooling, slow evaporation of the solvent, or slow diffusion of an anti-solvent. Avoid crash precipitation by rapid cooling.

Q2: I'm getting very small or poor-quality crystals. How can I improve their size and quality?

A2: The formation of small or poorly-defined crystals is often due to rapid nucleation and slow growth. The goal is to encourage fewer nucleation events and promote slower, more ordered growth.

  • Control Cooling Rate: Rapid cooling leads to the formation of many small crystals.

    • Solution: Decrease the cooling rate. Use a programmable water bath or place the crystallization vessel in an insulated container (e.g., a Dewar flask) to slow down the cooling process.

  • Reduce Supersaturation Level: A very high level of supersaturation can lead to rapid precipitation.

    • Solution: Use a more dilute solution to approach the saturation point more slowly.

  • Seeding: Introducing a seed crystal can promote the growth of a single, larger crystal.

    • Solution: If you have a few small crystals, select the best one and add it to a freshly prepared, slightly supersaturated solution.

  • Vibration Control: Mechanical disturbances can induce nucleation.

    • Solution: Place your crystallization experiments in a vibration-free environment.

Q3: My chiral oxazoline derivative is crystallizing as a racemic mixture or conglomerate. How can I obtain enantiopure crystals?

A3: The crystallization of chiral molecules presents unique challenges due to the potential for different solid-state packing arrangements of the enantiomers.[6][7][8]

  • Understanding the System: First, it's important to determine if your compound forms a racemic compound, a conglomerate, or a solid solution. This can be investigated using techniques like thermal analysis (DSC) of mixtures of different enantiomeric compositions.

  • Preferential Crystallization: If your compound forms a conglomerate (a mechanical mixture of enantiopure crystals), you can use preferential crystallization.

    • Solution: Seed a supersaturated racemic solution with a pure enantiomer to induce the crystallization of that enantiomer. This is a kinetically controlled process.

  • Diastereomeric Crystallization: This is a widely used and effective method for chiral resolution.[9]

    • Solution: React your racemic oxazoline derivative with a chiral resolving agent to form a pair of diastereomers. These diastereomers will have different physical properties, including solubility, allowing for their separation by crystallization. After separation, the chiral resolving agent is cleaved to yield the pure enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the side chain in the crystallization of oxazoline derivatives?

A1: The nature of the side chain (R group) on the oxazoline ring plays a crucial role in its ability to crystallize. Poly(2-alkyl-2-oxazoline)s with short alkyl side chains like methyl and ethyl tend to be amorphous.[2][3][4] Longer alkyl side chains increase the tendency for crystallization.[4][5] This is attributed to increased van der Waals interactions and more efficient packing of the polymer chains.

Q2: How does temperature affect the solubility and crystallization of oxazoline derivatives?

A2: Many poly(2-oxazoline) derivatives exhibit thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST).[10][11] Below the LCST, the polymer is soluble, while above the LCST, it phase-separates and can sometimes be induced to crystallize.[2] This property can be exploited for crystallization by heating a solution above its LCST to induce precipitation and then controlling the cooling to promote crystal growth.

Q3: What are the best analytical techniques to confirm the crystalline nature of my product?

A3: Several techniques are essential for characterizing crystalline materials:

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method to determine the three-dimensional atomic structure of a crystal.[12]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in a bulk sample and to assess its crystallinity.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. A sharp melting peak (endotherm) is indicative of a crystalline material, while a glass transition is characteristic of an amorphous solid.[3][13]

  • Polarized Light Microscopy: Crystalline materials (that are not cubic) are typically birefringent and will be visible when viewed between crossed polarizers, whereas amorphous materials and cubic crystals will appear dark.

Experimental Protocols

Protocol 1: General Purification of Oxazoline Derivatives by Column Chromatography

  • Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel for compounds of moderate polarity.

  • Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude oxazoline derivative in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oxazoline derivative.

Protocol 2: Crystallization by Slow Evaporation

  • Dissolution: Dissolve the purified oxazoline derivative in a suitable solvent in a clean vial or beaker. The solvent should be relatively volatile.

  • Covering: Cover the container with a lid or parafilm that has been pierced with a few small holes. This will slow down the rate of evaporation.

  • Incubation: Place the container in a location with stable temperature and minimal vibrations.

  • Monitoring: Observe the container periodically for crystal growth. The process can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Visualizations

G Troubleshooting Workflow for Crystallization start Start: Oxazoline derivative does not crystallize purity Check Purity (TLC, NMR, etc.) start->purity is_pure Is it pure? purity->is_pure repurify Repurify sample (e.g., column chromatography) is_pure->repurify No solvent Screen different solvents and solvent mixtures is_pure->solvent Yes repurify->purity method Try different crystallization methods (slow cooling, vapor diffusion, anti-solvent) solvent->method amorphous Consider if the compound is inherently amorphous method->amorphous success Crystals Obtained method->success Success modify Modify derivative's structure (e.g., change side chain) amorphous->modify modify->solvent

Caption: A flowchart for troubleshooting common crystallization problems.

G Factors Affecting Crystal Growth of Oxazoline Derivatives cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Experimental Conditions center Crystal Quality & Success purity Purity purity->center chirality Chirality chirality->center side_chain Side Chain Structure side_chain->center flexibility Molecular Flexibility flexibility->center solvent Solvent/Anti-solvent solvent->center temperature Temperature Profile temperature->center concentration Concentration concentration->center impurities Presence of Impurities impurities->center

Caption: Key factors influencing the success of crystal growth.

References

Enhancing the biological activity of oxazoline-2-thione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the biological activity of oxazoline-2-thione derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and biological evaluation of oxazoline-2-thione derivatives.

Question Answer
Synthesis & Purity
Q1: My cyclization reaction to form the oxazoline ring is resulting in low yields. What can I do? A1: Low yields in oxazoline ring formation can stem from several factors. Consider the following troubleshooting steps: • Dehydrating Agent/Conditions: The cyclization of N-(2-hydroxyethyl)amides is a common route and requires effective dehydration. If you are using methods that generate water, ensure its efficient removal, possibly through azeotropic reflux.[1] Alternatively, consider using stoichiometric dehydrating agents like DAST or Burgess reagent, although this may increase downstream purification challenges.[1] For a more robust method, a triflic acid (TfOH)-promoted dehydrative cyclization can be effective, generating only water as a byproduct.[1] • Catalyst Choice: For syntheses starting from nitriles and amino alcohols, the choice of Lewis acid catalyst is critical. Zinc acetate in a solvent like chlorobenzene has been shown to be effective.[2] Experiment with different catalysts if you are experiencing poor conversion. • Reaction Conditions: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.[3][4] Ensure your reaction is performed under strictly anhydrous conditions, as the intermediate imine can be hydrolyzed and the oxazoline ring can be opened by nucleophiles like chloride ions if protonated.[5]
Q2: I am observing significant byproduct formation during my synthesis. How can I improve selectivity? A2: Byproduct formation often relates to reaction conditions and starting material stability. • Temperature Control: High temperatures can lead to side reactions. If using conventional heating, try lowering the temperature and extending the reaction time. Microwave synthesis can sometimes offer better control over heating.[4] • Protecting Groups: If your starting materials contain sensitive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions. • Purification: Optimize your purification strategy. Column chromatography with a carefully selected solvent system is often necessary to separate the desired product from structurally similar byproducts.
Q3: How do I convert an oxazoline or oxazolidinone precursor to the desired oxazoline-2-thione? A3: The conversion to a thione typically involves a sulfurating agent. For converting an oxazolidinone to an oxazolidine-2-thione, Lawesson's reagent is a common choice. For converting an oxazoline, a two-step process involving ring-opening with a sulfur source (like H₂S) followed by cyclization is often employed.[6] Alternatively, starting the synthesis with a thiocarbonyl-containing reagent, such as carbon disulfide with a β-amino alcohol, can directly yield the oxazolidine-2-thione.[4]
Biological Screening
Q4: My oxazoline-2-thione derivative shows poor solubility in aqueous buffers for biological assays. What are my options? A4: Poor aqueous solubility is a common challenge for many organic compounds.[7] • Co-solvents: Use a minimal amount of a biocompatible organic co-solvent like DMSO to dissolve the compound before diluting it in the aqueous assay buffer. Be sure to run a vehicle control to ensure the solvent itself does not affect the assay outcome. • Formulation: For more advanced studies, consider formulation strategies. This can include creating micelles using amphiphilic block copolymers, which can encapsulate the hydrophobic drug and improve its apparent solubility.[7] • Structural Modification: If solubility issues persist and are hindering development, consider synthesizing analogs with improved solubility. Incorporating polar functional groups or ionizable moieties can increase aqueous solubility.
Q5: The compound is not showing the expected biological activity in my screening assay. What should I check? A5: A lack of activity can be due to multiple factors, from the compound itself to the assay setup. • Compound Integrity: Confirm the purity and structural identity of your compound using methods like NMR and mass spectrometry. Impurities could inhibit the activity, or the compound may have degraded during storage. • Structure-Activity Relationship (SAR): The biological activity of oxazolidinones and their thio-analogs is highly dependent on the substituents. For example, in antibacterial oxazolidinones, the nature of the substituent at the C-5 position is critical.[8][9] Replacing the carbonyl oxygen with a thiocarbonyl sulfur can enhance activity in some cases but abolish it in others, indicating a specific interaction with the biological target.[9][10] Review the SAR for your target class to ensure your derivative has the optimal structural features.[11] • Assay Conditions: Ensure the assay is running correctly with positive and negative controls. Check for potential compound interference with the assay technology (e.g., autofluorescence in a fluorescence-based assay). • Cell Permeability: If using a cell-based assay, the compound may have poor membrane permeability. Lipophilicity plays a key role here; a balance is needed for a compound to cross cell membranes without being too insoluble.[11]

Frequently Asked Questions (FAQs)

Question Answer
Q1: What are the main synthetic routes to produce oxazoline-2-thione derivatives? A1: The synthesis generally involves two key steps: formation of the core oxazolidine ring and introduction of the thione group. Common strategies include: 1. From β-Amino Alcohols: Reaction of a β-amino alcohol with carbon disulfide is a direct route to the 5-membered oxazolidine-2-thione ring.[4] 2. Cyclization of N-(2-hydroxyethyl)amides: This is a widely used method to first form the oxazoline ring, often promoted by dehydrating agents or acids.[1] The resulting oxazoline can then be converted to the thione. 3. From Nitriles or Carboxylic Acids: These can be reacted with 2-amino alcohols to form the oxazoline ring, which is a precursor to the thione.[1][5]
Q2: What types of biological activities are associated with oxazoline-2-thione derivatives? A2: The oxazoline and oxazolidinone scaffolds are considered "privileged structures" in medicinal chemistry.[12][13] Derivatives, including thiones, have shown a wide range of biological activities, such as: • Antibacterial: Particularly against Gram-positive bacteria, including resistant strains like MRSA and VRE.[8][11] • Anticancer/Antitumor: Many derivatives exhibit cytotoxic activity against various cancer cell lines.[3][14] • Antioxidant: Some compounds show potent radical scavenging activity.[3] • Antiviral, Antifungal, and Anti-inflammatory activities. [15][16][17]
Q3: How can I rationally design derivatives with enhanced biological activity? A3: Enhancing biological activity relies on understanding the Structure-Activity Relationship (SAR). Key considerations include: • C-5 Position Substituents: For antibacterial oxazolidinones, modifications at the C-5 position significantly impact potency. Replacing a carbonyl with a thiocarbonyl or altering the side chain can dramatically enhance activity.[9] • Lipophilicity: There is a strong relationship between a compound's lipophilicity (often measured as log P) and its biological activity. An optimal balance is required for target engagement and cell permeability.[11] • Aromatic Ring Substituents: The nature and position of substituents on the N-phenyl ring (for oxazolidinones) are crucial for binding to the target, such as the bacterial ribosome.[8] • Target-Specific Modifications: Use molecular modeling and docking studies to understand how your compound binds to its biological target. This can guide the rational design of new derivatives with improved interactions.[14][18]
Q4: Are there any known mechanisms of action for these compounds? A4: The most well-studied mechanism is for antibacterial oxazolidinones (like Linezolid). They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex.[8] For other activities like anticancer effects, the mechanisms can be diverse and may involve inhibiting specific enzymes like telomerase or inducing cell cycle arrest.[14][19]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected oxazoline-related derivatives against various cancer cell lines and as antioxidants.

Table 1: Cytotoxicity (IC₅₀ in µM) of Salicyloyl Derivatives Against Human Tumor Cell Lines[3]

CompoundMCF7MDA-MB-231K562PC3Hs 294T
4c >1000.8507.82>100>100
5c 4.003.196.5511.22.59
5d 10.10.2603.454.359.85
8a 2.310.1504.032.512.55
8b 3.020.0184.042.891.88
8c 0.040.0211.950.150.09
9 1.551.851.892.551.58
10c 0.020.1802.150.171.15
10d 1.581.594.551.851.59
Doxorubicin 0.125.780.15>10034.65

MCF7 (Breast), MDA-MB-231 (Breast), K562 (Leukemia), PC3 (Prostate), Hs 294T (Melanoma)

Table 2: Antioxidant Activity (IC₅₀ in µg/mL) of Selected Derivatives[3]

CompoundHydroxyl Radical ScavengingLipid Peroxidation Inhibition
5d 0.0354.35
8b 0.0211.88
8c 0.0183.02
BHA (Standard) 2.1300.048
BHT (Standard) 0.0120.025

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Oxazoline Derivatives

This protocol is adapted from the synthesis of salicyloyl derivatives and can be modified for other precursors.[3]

  • Reactant Preparation: In a suitable microwave reactor vessel, combine the starting amino alcohol (e.g., 2-aminoethanol, 1 equivalent) and the methyl ester (e.g., methyl salicylate, 1 equivalent).

  • Catalyst Addition: Add a catalytic amount of metallic sodium or another suitable catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes). Note: Microwave power, temperature, and time should be optimized for each specific reaction.

  • Work-up: After cooling, dissolve the reaction mixture in an appropriate solvent (e.g., dichloromethane). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired oxazoline derivative.

  • Characterization: Confirm the structure of the purified compound using NMR (¹H, ¹³C), mass spectrometry, and FT-IR.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[15]

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Starting Materials (e.g., Amino Alcohol, CS₂) reaction Reaction (e.g., Microwave-Assisted Cyclization) start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Pure Oxazoline-2-thione Derivative purify->product assay In Vitro Assay (e.g., MTT, Antioxidant) product->assay Characterization (NMR, MS) data Data Collection (e.g., Absorbance) assay->data analysis Data Analysis (IC₅₀ Determination) data->analysis result Biological Activity Confirmed analysis->result

Caption: High-level workflow from synthesis to biological activity confirmation.

sar_logic cluster_mods Structural Modifications core Oxazoline-2-thione Core Scaffold r1 R1 Group (e.g., N-Aryl Substituent) r2 R2 Group (e.g., C5-Side Chain) r3 R3 Group (e.g., C4-Substituent) activity Biological Activity (Potency, Selectivity) r1->activity Modify properties Physicochemical Properties (Solubility, Lipophilicity) r1->properties Influence r2->activity Modify r2->properties Influence r3->activity Modify r3->properties Influence properties->activity Impacts

Caption: Logic diagram for Structure-Activity Relationship (SAR) analysis.

signaling_pathway_inhibition cluster_cell Cancer Cell cluster_nucleus receptor Growth Factor Receptor pathway Signaling Cascade (e.g., Kinase Pathway) receptor->pathway tf Transcription Factors pathway->tf Activates proliferation Cell Proliferation & Survival nucleus Nucleus gene Proliferation Genes tf->gene Activates Transcription gene->proliferation apoptosis Apoptosis / Cell Cycle Arrest compound Oxazoline-2-thione Derivative compound->pathway Inhibits

Caption: Hypothetical pathway showing inhibition of a cancer cell signaling cascade.

References

Validation & Comparative

A Comparative Analysis of NMR Spectral Data for Oxazoline-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative NMR Data

To provide a useful comparison, we have compiled NMR data for two relevant compounds: 4,5-Di-Methyl-N-phenyl-4-oxazoline-2-thione, which shares the core heterocyclic structure, and 3,4,5-Triphenylisoxazole, which, while lacking the thione group, provides insight into the spectral influence of multiple phenyl substituents on a similar five-membered ring.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR chemical shifts for the selected compounds. The data highlights the expected regions for protons in similar chemical environments.

CompoundPhenyl Protons (ppm)Other Protons (ppm)Solvent
4,5-Di-Methyl-N-phenyl-4-oxazoline-2-thione7.32 (m, 5H)1.106 (s, 3H, 4-CH₃), 1.41 (s, 3H, 5-CH₃)CDCl₃
3,4,5-Triphenylisoxazole7.58–7.55 (m, 2H), 7.45–7.43 (m, 2H), 7.42–7.34 (m, 6H), 7.33–7.30 (m, 3H), 7.29–7.26 (m, 2H)-CDCl₃

¹³C NMR Data Comparison

The ¹³C NMR data provides crucial information about the carbon framework of the molecules. The chemical shift of the C=S carbon is a particularly important diagnostic peak for the oxazoline-2-thione core.

CompoundC=S (ppm)Phenyl Carbons (ppm)Other Carbons (ppm)Solvent
4,5-Di-Methyl-N-phenyl-4-oxazoline-2-thione163.23120.7, 121.78, 126.178.93 (4-CH₃), 10.38 (5-CH₃), 130.00 (C-4), 130.84 (C-5)CDCl₃
3,4,5-Triphenylisoxazole-130.5, 130.4, 129.7, 129.3, 129.0, 128.9, 128.6, 128.4, 128.4, 128.2, 127.8, 126.9165.5 (C-5), 162.1 (C-3), 115.2 (C-4)CDCl₃

Experimental Protocols

The following is a general experimental protocol for acquiring NMR spectra, based on methodologies reported for similar compounds.[1]

Instrumentation: NMR spectra are typically recorded on a Bruker Avance DRX 300 FT spectrophotometer.

Sample Preparation: Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Data Acquisition:

  • ¹H NMR: Spectra are acquired at a frequency of 300 MHz.

  • ¹³C NMR: Spectra are acquired at a frequency of 125 MHz.

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Workflow for Spectral Comparison

The logical workflow for comparing and interpreting the NMR data of a target compound against known analogues is visualized in the following diagram.

G Workflow for Comparative NMR Spectral Analysis A Synthesize or Obtain Target Compound: 4,5-Diphenyl-4-oxazoline-2-thione B Acquire 1H and 13C NMR Spectra A->B C Process and Analyze Experimental Spectra B->C D Identify Key Signals: Phenyl groups, C=S, Oxazoline ring C->D G Compare Experimental Shifts with Analogue Data D->G E Search Literature for NMR Data of Analogues F Compile Comparative Data Table E->F F->G H Structural Confirmation or Further Investigation G->H

Caption: A flowchart illustrating the process of using NMR data from analogous compounds for the structural elucidation of a target molecule.

References

Mass Spectrometry Analysis of 4,5-Diphenyl-4-oxazoline-2-thione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique for providing detailed molecular weight and fragmentation information. This guide offers a comparative analysis of common mass spectrometry techniques for the characterization of 4,5-Diphenyl-4-oxazoline-2-thione, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents an analysis based on established fragmentation patterns of related oxazoline and thione-containing heterocyclic compounds.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information obtained. For a molecule like this compound, with a molecular weight of 253.32 g/mol [1], both "hard" and "soft" ionization techniques can be employed, each offering distinct advantages. The two most relevant techniques for comparison are Electron Ionization (EI) and Electrospray Ionization (ESI).

Table 1: Comparison of EI-MS and ESI-MS for the Analysis of this compound

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or sodiated molecules.
Typical Adducts Molecular ion (M+•)[M+H]+, [M+Na]+
Fragmentation Extensive and reproducible, providing detailed structural information.[2]Minimal fragmentation (soft ionization), primarily providing molecular weight information. Collision-Induced Dissociation (CID) can be used for further fragmentation.[3]
Sample Introduction Typically coupled with Gas Chromatography (GC) for volatile and thermally stable compounds.[2]Coupled with Liquid Chromatography (LC) for a wider range of compounds, including those that are not volatile or are thermally labile.[2]
Sensitivity Generally lower than ESI.High sensitivity, suitable for trace analysis.
Application for this compound Ideal for detailed structural elucidation through analysis of fragmentation patterns.Suited for accurate molecular weight determination and analysis in complex mixtures when coupled with LC.

Expected Fragmentation Patterns

The fragmentation of this compound in mass spectrometry is expected to proceed through several key pathways, primarily involving cleavages of the oxazoline ring and the loss of functional groups.

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecular ion (m/z 253) is expected to be observed, followed by a series of fragment ions resulting from the cleavage of the heterocyclic ring. Based on the fragmentation of similar heterocyclic compounds, the following pathways are plausible:

  • Loss of the Thione Group: Cleavage of the C=S group, leading to the formation of a stable ion.

  • Ring Cleavage: The oxazoline ring can undergo retro-Diels-Alder (RDA) type fragmentation or other ring-opening mechanisms.

  • Loss of Phenyl Groups: Fragmentation involving the loss of phenyl (C6H5) or benzoyl (C6H5CO) moieties.

EI_Fragmentation M [C₁₅H₁₁NOS]⁺ m/z = 253 (Molecular Ion) F1 [C₁₅H₁₁NO]⁺ m/z = 221 M->F1 - S F2 [C₈H₅O]⁺ m/z = 117 M->F2 - C₇H₆NS F3 [C₇H₅NS]⁺ m/z = 135 M->F3 - C₇H₆O F4 [C₆H₅]⁺ m/z = 77 F2->F4 - CO

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)

In ESI, the primary ion observed would be the protonated molecule [M+H]+ at m/z 254. Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) would be necessary to induce fragmentation and obtain structural information. The fragmentation of the protonated molecule is expected to be more controlled than in EI.

ESI_Fragmentation MH [C₁₅H₁₂NOS]⁺ m/z = 254 ([M+H]⁺) F1 [C₁₅H₁₂NO]⁺ m/z = 222 MH->F1 - S F2 [C₈H₆O]⁺ m/z = 118 MH->F2 - C₇H₆NS F3 [C₇H₆NS]⁺ m/z = 136 MH->F3 - C₇H₆O

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols for the analysis of this compound using GC-EI-MS and LC-ESI-MS.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

GCMS_Workflow Sample Sample Preparation (in volatile solvent) GC Gas Chromatography (Separation) Sample->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer (Scan m/z 50-500) EI->MS Data Data Analysis MS->Data

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
  • Sample Preparation: Dissolve the compound in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL. The solvent should be compatible with the mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 350°C.

    • Nebulizer Pressure: 45 psi.

    • Scan Range: m/z 100-1000 for full scan. For MS/MS, select the precursor ion at m/z 254 and apply varying collision energies.

LCMS_Workflow Sample Sample Preparation (in LC mobile phase) LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Analyzer (Full Scan & MS/MS) ESI->MS Data Data Analysis MS->Data

Conclusion

Both EI-MS and ESI-MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific analytical goal. For detailed structural elucidation and confirmation of the compound's identity through its fragmentation pattern, GC-EI-MS is highly valuable due to its reproducible and extensive fragmentation. For accurate molecular weight determination, high sensitivity, and analysis within complex matrices, LC-ESI-MS is the preferred method. Often, a combination of both techniques provides the most comprehensive characterization of a novel compound. The presented fragmentation pathways and experimental protocols serve as a robust starting point for the mass spectrometric analysis of this and structurally related molecules.

References

A Comparative Analysis of the Bioactivity of Oxazoline and Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic scaffolds, oxazoline and thiazoline, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their derivatives have garnered significant attention for their potential therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory activities. This guide provides an objective comparison of the bioactivity of oxazoline and thiazoline derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in drug discovery and development.

At a Glance: Oxazoline vs. Thiazoline

FeatureOxazoline DerivativesThiazoline Derivatives
Core Structure Five-membered ring with one oxygen and one nitrogen atom.Five-membered ring with one sulfur and one nitrogen atom.
Key Bioactivities Anticancer, Antimicrobial, Anti-inflammatory.Anticancer, Antimicrobial, Anti-inflammatory.
Anticancer MOA Inhibition of tubulin polymerization, STAT3 inhibition, G-quadruplex stabilization.[1][2]Inhibition of tubulin polymerization, PI3K/Akt/mTOR pathway inhibition, induction of apoptosis.[3][4][5]
Antimicrobial MOA Bacterial membrane disruption.Inhibition of essential enzymes (e.g., DNA gyrase).[6]
Anti-inflammatory MOA Inhibition of cyclooxygenase (COX) enzymes.Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7]

Anticancer Activity: A Tale of Diverse Mechanisms

Both oxazoline and thiazoline derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

Oxazoline derivatives have been shown to exert their anticancer effects through various pathways, including the inhibition of tubulin polymerization, a critical process for cell division.[1] Some derivatives also target signal transducer and activator of transcription 3 (STAT3) and stabilize G-quadruplex structures in telomeres, both of which are implicated in cancer cell survival and proliferation.[1]

Thiazoline and its fused-ring derivatives (thiazoles) exhibit a broad spectrum of anticancer activities. A prominent mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Furthermore, many thiazole-containing compounds have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5] The induction of apoptosis through the modulation of Bcl-2 family proteins is another key mechanism.[8] Several thiazole derivatives have advanced to clinical trials, underscoring their therapeutic potential.[9]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazoline and thiazoline derivatives against various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in the specific derivatives and experimental conditions across different studies.

ClassDerivativeCancer Cell LineIC50 (µM)Reference
Oxazoline Oxazolo[5,4-d]pyrimidine derivative 3g HT29 (Colon)58.4[10]
Benzoxazole derivative 9b MCF-7 (Breast)<0.1[11]
Benzoxazole derivative 9c A549 (Lung)<0.1[11]
Thiazoline/Thiazole Thiazol-5(4H)-one derivative 4f HCT-116 (Colon)2.89[12]
Thiazol-5(4H)-one derivative 5a HepG-2 (Liver)3.34[12]
Thiazole derivative 4c MCF-7 (Breast)2.57[13]
Thiazolyl-pyrazoline derivative 10a MCF-7 (Breast)3.37[14]
Thiazole derivative 19 U87 MG (Glioblastoma)0.30-0.45[5]

Antimicrobial Activity: Targeting Bacterial Viability

Both classes of compounds have shown promise in combating bacterial infections, including strains resistant to conventional antibiotics.

Oxazoline-based polymers have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their primary mechanism of action involves the disruption of the bacterial cell membrane.[15]

Thiazoline and thiazole derivatives exhibit broad-spectrum antimicrobial activity. Their mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase.[6] The versatility of the thiazole scaffold allows for the development of derivatives with activity against a wide range of bacterial and fungal pathogens.[16]

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected oxazoline and thiazoline derivatives against various microbial strains.

ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Oxazoline Cationic oxazoline copolymer C2-70 S. aureus (MSSA)32-64[15]
Cationic oxazoline copolymer C3-70 S. aureus (MRSA)32-64[15]
Imidazoline-oxazoline derivative 10d S. aureus21.9-42.6[17]
Thiazoline/Thiazole Thiazole derivative 37c Gram-positive/negative bacteria46.9-93.7[6]
Thiazole derivative 55 S. typhi50[6]
Thiazole derivative 55 E. coli200[6]
Thiazolidinone derivative 5 S. typhimurium8-60[18]
Thiazole derivative 62a P. aeruginosa6.25-50[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of both oxazoline and thiazoline have been investigated for their ability to mitigate inflammation, primarily through the inhibition of enzymes involved in the inflammatory pathway.

Oxazoline derivatives have been reported to possess anti-inflammatory properties, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.

Thiazoline and thiazole derivatives have been extensively studied as anti-inflammatory agents. Their mechanism of action often involves the dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid cascade that produces pro-inflammatory mediators.[7]

Comparative Anti-inflammatory Activity Data

This table summarizes the IC50 values for COX-2 inhibition by representative oxazoline and thiazoline derivatives.

ClassDerivativeEnzymeIC50 (µM)Reference
Oxazoline Imidazolone derivative 4c COX-20.05[20]
Thiazoline/Thiazole Thiazole derivative 9b COX-29.23[7]
Thiazole derivative 6l COX-20.09[21]
Pyrazolyl-thiazole derivative 16a COX-2- (S.I. 134.6)[22]
Pyrazoloquinazoline derivative 3j COX-20.047[23]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (oxazoline or thiazoline derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Broth Microdilution Assay for MIC Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the bioactivity of oxazoline and thiazoline derivatives.

G cluster_workflow General Workflow for Bioactivity Screening Compound Oxazoline/Thiazoline Derivatives Anticancer Anticancer Screening Compound->Anticancer Cytotoxicity Assays (e.g., MTT) Antimicrobial Antimicrobial Screening Compound->Antimicrobial Susceptibility Assays (e.g., MIC) Anti_inflammatory Anti-inflammatory Screening Compound->Anti_inflammatory Enzyme Inhibition Assays (e.g., COX/LOX) Mechanism Target Identification (e.g., Tubulin, Kinases) Anticancer->Mechanism Mechanism of Action Studies G cluster_pathway Anticancer Signaling Pathways Targeted by Thiazole Derivatives GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->mTOR inhibition G cluster_inflammation Mechanism of Anti-inflammatory Action ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Oxazoline Oxazoline Derivatives Oxazoline->COX inhibition Thiazoline Thiazoline Derivatives Thiazoline->COX inhibition Thiazoline->LOX inhibition

References

Lack of Specific Structure-Activity Relationship Data for 4,5-Diphenyl-Oxazoline-2-Thiones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the specific structure-activity relationship (SAR) data for 4,5-diphenyl-oxazoline-2-thione derivatives. Despite targeted searches for the synthesis, biological activity, and pharmacological evaluation of this particular chemical scaffold, no dedicated studies outlining its SAR were identified.

While research on structurally similar compounds provides some context, a direct comparative analysis for the 4,5-diphenyl-oxazoline-2-thione series is not possible based on current publicly accessible data. The scientific community has explored related heterocyclic systems, offering insights that may be of peripheral interest to researchers in the field.

Alternative, Structurally Related Compounds with Available Data:

For researchers and drug development professionals, a pivot to examining the SAR of analogous structures may provide valuable, albeit indirect, insights. The following classes of compounds, which share some structural motifs with 4,5-diphenyl-oxazoline-2-thiones, have been investigated to some extent:

  • 4,5-Diphenyl-4-isoxazolines: Studies on these compounds have explored their potential as selective cyclooxygenase-2 (COX-2) inhibitors, with investigations into how different substituents on the phenyl rings influence their analgesic and anti-inflammatory activities.[1]

  • 4,5-Diaryl-imidazole-2-thiones: Research in this area has included the synthesis and evaluation of their antifungal and antibacterial properties.[2]

  • 2,5-Diphenyl-1,3-oxazolines: These have been investigated for their acaricidal activity, with studies focusing on the impact of substituent changes on the phenyl rings.[3][4]

It is crucial to reiterate that the biological activities and SAR of these related scaffolds cannot be directly extrapolated to the 4,5-diphenyl-oxazoline-2-thione core. The subtle differences in the heterocyclic ring system and the position of the substituents can lead to significant variations in pharmacological profiles.

Future Research Directions:

The current lack of data highlights an opportunity for new research in this area. A systematic study involving the synthesis of a library of 4,5-diphenyl-oxazoline-2-thione derivatives with diverse substitutions on the phenyl rings would be a valuable first step. Subsequent screening of these compounds against a panel of biological targets could uncover novel therapeutic applications and establish a foundational SAR for this chemical class.

In the absence of specific data for 4,5-diphenyl-oxazoline-2-thiones, a logical workflow for future investigation could be represented as follows:

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR Analysis A Design Analogs of 4,5-diphenyl-oxazoline-2-thione B Synthesize Library of Substituted Derivatives A->B C Purify & Characterize (NMR, MS, etc.) B->C D Primary Screening (e.g., cell-based assays) C->D E Secondary Screening (e.g., enzyme inhibition) D->E F Determine Potency & Efficacy (IC50, EC50) E->F G Correlate Structural Modifications with Activity F->G H Identify Key Structural Features for Activity & Selectivity G->H I Develop Predictive SAR Model H->I

Caption: Proposed workflow for establishing the structure-activity relationship of 4,5-diphenyl-oxazoline-2-thiones.

This guide underscores the current void in the scientific literature regarding the SAR of 4,5-diphenyl-oxazoline-2-thiones and proposes a structured approach for future research to fill this knowledge gap. Researchers are encouraged to explore this untapped area of medicinal chemistry.

References

Computational Docking of Oxazoline-2-Thione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of oxazoline-2-thione derivatives and related heterocyclic compounds against various biological targets. The information is compiled from recent scientific literature and presented with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

This comparative analysis aims to shed light on the potential of oxazoline-2-thione scaffolds as inhibitors for a range of enzymes implicated in different diseases. The data presented herein is intended to facilitate further research and development in this promising area of medicinal chemistry.

Performance Comparison of Docked Derivatives

The following tables summarize the quantitative data from various computational docking studies on oxazoline-2-thione and related derivatives. These tables provide a comparative overview of their binding affinities, docking scores, and inhibitory concentrations against different protein targets.

Table 1: Docking Performance of Oxazoline and Thiazoline Derivatives against Antimicrobial Targets [1]

CompoundTarget ProteinPDB IDDocking Score (GOLD Fitness Score)Predicted Binding Affinity (Xscore, kcal/mol)
2-amino-5-(carbomethoxyoctyl)-1,3-oxazolinePeptide deformylase (E. coli)1E9X58.90-8.10
Known Inhibitor (Actinonin)Peptide deformylase (E. coli)1E9X51.31-8.06
2-amino-5-(carbomethoxyoctyl)-1,3-oxazolineCYP450-14DM (C. albicans)1G2A51.69-7.69
Known Inhibitor (Fluconazole)CYP450-14DM (C. albicans)1G2A36.71-7.35

Table 2: Inhibitory Activity and Docking Performance of Thiazolidine-2-thione Derivatives against Xanthine Oxidase [2]

CompoundIC50 (μmol/L)Docking Score (kcal/mol)Interacting Residues
Compound 6k3.56Not specifiedGly260, Ile264, Glu263, Ser347
Allopurinol (Reference)~8.9Not specifiedNot specified
Thiazolidine-2-thione72.15Not specifiedNot specified
Compound 6i5.19Not specifiedNot specified
Compound 6j9.76Not specifiedNot specified

Table 3: Inhibitory Activity of Oxazolinyl Derivatives against CYP17A1 [3]

CompoundIC50 (μM)
2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',5'-dihydro-1',3'-oxazole (Compound 1)0.9 ± 0.1
2'-{[(E)-3β-hydroxyandrost-5-en-17-ylidene]methyl}-4',4'-dimethyl-4',5'-dihydro-1',3'-oxazole (Compound 2)13 ± 1
Abiraterone (Reference)1.3 ± 0.1

Experimental Protocols

The methodologies for the key computational docking experiments cited in this guide are detailed below. These protocols provide insights into the software, algorithms, and parameters used in the respective studies.

Protocol 1: Docking of Oxazoline and Thiazoline Derivatives against Antimicrobial Targets[1]
  • Software: GOLD (Genetic Optimisation for Ligand Docking), version 5.0.1.

  • Ligand Preparation: Ligand structures were drawn using ChemDraw 11.1 and converted to 3D structures using the Ligprep module of Schrödinger 9.1.

  • Protein Preparation: The crystal structures of Peptide deformylase from E. coli (PDB ID: 1E9X) and Cytochrome P450 14-alpha sterol demethylase (CYP51) from Candida albicans were used. Binding site residues were predicted using Pocket-Finder software.

  • Docking Algorithm: A genetic algorithm was employed for docking.

  • Parameters: Default parameters were used, with the number of runs per ligand increased to 50.

  • Scoring and Analysis: The GOLD fitness score was used to rank the poses. The binding affinity of the protein-ligand complexes was calculated using Xscore v1.2.1. Post-docking analysis to identify hydrogen bonds, lipophilic, and non-bonded contacts was performed using LIGPLOT.

Protocol 2: Docking of Acylhydrazone-Oxazole Hybrids against SARS-CoV-2 Main Protease
  • Software: Autodock4.

  • Docking Algorithm: Lamarckian genetic algorithm.

  • Grid Parameters: A grid map with 70 x 70 x 70 points was centered at coordinates x = -12.202, y = 11.499, z = 69.669, with a grid-point spacing of 0.375 Å.

  • Docking Parameters: The study performed 10 runs with a population size of 100. The run-termination criterion was a maximum of 27,000 generations or 10,000,000 energy evaluations.

Protocol 3: Docking of Isoxazolidine and Isoxazoline Derivatives[4]
  • Software: AutoDock Vina.

  • Ligand Preparation: Ligand structures were drawn in Chem3D 19.0, minimized, and saved in PDB format, then converted to PDBQT format.

  • Visualization: The results were visualized in 2D and 3D formats using Discovery Studio 2020 Client.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the biological pathways and experimental workflows relevant to the discussed computational docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (ChemDraw, LigPrep) docking Molecular Docking (GOLD/AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB, Pocket-Finder) protein_prep->docking scoring Scoring & Ranking (GOLD Fitness Score, Binding Energy) docking->scoring post_analysis Post-Docking Analysis (LIGPLOT, Discovery Studio) scoring->post_analysis final_results final_results post_analysis->final_results Identification of Promising Inhibitors purine_metabolism hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine XO uric_acid Uric Acid xanthine->uric_acid XO xo Xanthine Oxidase (XO) inhibitor Thiazolidine-2-thione Derivatives inhibitor->xo Inhibition steroidogenesis_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone androgens Androgens progesterone->androgens CYP17A1 cyp17a1 CYP17A1 (17α-hydroxylase/17,20-lyase) inhibitor Oxazolinyl Derivatives inhibitor->cyp17a1 Inhibition

References

Comparative Antimicrobial Spectra of Thione Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the antimicrobial activities of various classes of thione compounds, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate the understanding and advancement of antimicrobial research in this area.

Abstract

Thione compounds, characterized by the presence of a C=S functional group, have emerged as a promising class of antimicrobial agents. Their diverse chemical structures, including thioureas, thiazolidinones, and triazole-thiones, exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. This guide presents a comparative analysis of their antimicrobial efficacy, supported by experimental data from peer-reviewed studies. Detailed methodologies for antimicrobial susceptibility testing are provided to ensure reproducibility, and key experimental workflows are visualized to enhance comprehension.

Data Presentation: Antimicrobial Spectra of Thione Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thione compounds against a panel of clinically relevant microorganisms. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
ThioureaN-phenyl & N-benzoyl derivativesStaphylococcus aureus0.136 - 2.1[1]
ThioureaN-phenyl & N-benzoyl derivativesCandida albicans0.126 - 0.923[1]
Thiourea1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thioureaMRSA15.62[2]
ThioureaN-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaEscherichia coli32[3]
ThioureaN-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaPseudomonas aeruginosa32[3]
ThioureaNickel and Copper ComplexesStaphylococcus epidermidis50 - 400[4]
ThioureaNickel and Copper ComplexesCandida krusei25 - 100[4]

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Thiazolidinone2,3-diaryl-thiazolidin-4-onesStaphylococcus aureus0.008 - 0.24[5]
Thiazolidinone2,3-diaryl-thiazolidin-4-onesEscherichia coli0.008 - 0.24[5]
ThiazolidinoneImidazolyl thiazolidinedione derivativesPseudomonas aeruginosa0.56 - 22.4[6]
ThiazolidinoneImidazolyl thiazolidinedione derivativesAspergillus niger7.9 - 22.7[6]
ThiazolidinoneTD-H2-A derivativeMRSA6.3 - 25.0[7]
Thiazolidinone5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesCandida albicans26.3 - 378.5 (µM)[8]

Table 3: Antimicrobial Activity of Triazole-Thione Derivatives

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
1,2,4-Triazole-3-thionePhenylpiperazine-triazole-fluoroquinolone hybridsEscherichia coli0.125 - 64[9]
1,2,4-Triazole-3-thione5-oxo analogueEscherichia coli3.12[9]
1,2,4-Triazole-3-thione2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesEnterococcus faecalis41.79 - 81.25 (mg/L)[10]
1,2,4-Triazole-3-thione2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesCandida albicans40.62 - 83.59 (mg/L)[10]
1,2,4-Triazole & 1,3,4-ThiadiazoleBenzyl group in 1,3,4-thiadiazole derivativeStaphylococcus aureus15.63 - 500[11]

Experimental Protocols

The following are detailed methodologies for two standard antimicrobial susceptibility tests commonly used to evaluate the efficacy of thione compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Thione Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi, Sabouraud Dextrose Broth is commonly used.

  • Microorganism Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottomed plates.

2. Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the thione compound stock solutions in the microtiter plates using the growth medium to achieve a range of test concentrations.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the microorganism (no compound).

    • Sterility Control: A well containing only the growth medium.

    • Positive Control: A well containing a known antibiotic to which the microorganism is susceptible.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require longer incubation periods (24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the thione compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

1. Preparation of Materials:

  • Thione Compounds: Impregnate sterile filter paper disks (6 mm in diameter) with a standardized concentration of the thione compound.

  • Agar Plates: Use Mueller-Hinton agar plates with a depth of 4 mm.

  • Microorganism Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

2. Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Placement: Aseptically place the thione compound-impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is indicative of the antimicrobial activity.

Mandatory Visualization

The following diagrams illustrate key experimental and logical workflows related to the study of thione compounds.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Thione Compound Stock Solution D Perform Serial Dilutions of Thione Compound in Plates A->D B Prepare Standardized Microorganism Inoculum (0.5 McFarland) E Inoculate Wells with Microorganism Suspension B->E C Prepare 96-Well Microtiter Plates with Growth Medium C->D D->E G Incubate Plates (e.g., 37°C for 24h) E->G F Include Growth and Sterility Controls F->G H Visually Inspect for Turbidity G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Thione_Mechanism_of_Action cluster_compound Thione Compound cluster_target Bacterial Cell cluster_enzyme Molecular Targets cluster_effect Outcome A Thione Compound (e.g., Thiazolidinone) E MurB Enzyme A->E Inhibits F DNA Gyrase / Topoisomerase IV A->F Inhibits G FtsZ Protein A->G Inhibits B Bacterial Cell Wall Synthesis H Inhibition of Peptidoglycan Synthesis B->H Leads to C DNA Replication & Repair I Inhibition of DNA Supercoiling C->I Leads to D Bacterial Cell Division J Disruption of Z-ring Formation D->J Leads to K Bacteriostatic / Bactericidal Effect H->K I->K J->K

Caption: Simplified Mechanism of Action for Thione Compounds.

References

A Comparative Guide to the Synthesis of Substituted Oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent methods for the synthesis of substituted oxazolines: a classical acid-catalyzed dehydrative cyclization and a modern electrophilic intramolecular cyclization. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable synthetic route for specific research and development needs.

Method Comparison

The following table summarizes the key quantitative data for the synthesis of 2-phenyloxazoline derivatives via two distinct methods.

ParameterMethod A: Triflic Acid-Promoted Dehydrative CyclizationMethod B: Iodine-Mediated Electrophilic Cyclization
Starting Material N-(2-hydroxyethyl)benzamideN-allylbenzamide
Product 2-Phenyl-4,5-dihydrooxazole5-(Hydroxymethyl)-2-phenyl-4,5-dihydrooxazole
Reagents Triflic acid (TfOH)Chiral iodoarene catalyst, m-CPBA, Na₂HPO₄
Solvent 1,2-Dichloroethane (DCE)Toluene
Temperature 80 °C0 °C to room temperature
Reaction Time 12 hoursNot specified
Yield 95%[1][2]91%[3][4]

Experimental Protocols

Method A: Triflic Acid-Promoted Dehydrative Cyclization of N-(2-hydroxyethyl)benzamide

This protocol is adapted from the work of Yang et al.[1][2][5]

Procedure:

  • To a solution of N-(2-hydroxyethyl)benzamide (0.2 mmol) in 1,2-dichloroethane (DCE, 1 mL), add triflic acid (TfOH, 1.5 equivalents).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-4,5-dihydrooxazole.

Method B: Iodine-Mediated Electrophilic Cyclization of N-allylbenzamide

This protocol is based on the enantioselective oxidative cyclization described by Nachtsheim and coworkers.[3][4]

Procedure:

  • To a stirred solution of N-allylbenzamide (1 equivalent) in toluene, add the chiral triazole-substituted iodoarene catalyst (10 mol%).

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) and sodium phosphate dibasic (Na₂HPO₄, 2.0 equivalents).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 5-(hydroxymethyl)-2-phenyl-4,5-dihydrooxazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthesis methods.

Synthesis_Comparison cluster_A Method A: Dehydrative Cyclization cluster_B Method B: Electrophilic Cyclization A_start N-(2-hydroxyethyl)benzamide A_reagents TfOH, DCE 80 °C, 12h A_start->A_reagents A_product 2-Phenyl-4,5-dihydrooxazole (95% Yield) A_reagents->A_product B_start N-allylbenzamide B_reagents Iodoarene Catalyst m-CPBA, Toluene B_start->B_reagents B_product 5-(Hydroxymethyl)-2-phenyl- 4,5-dihydrooxazole (91% Yield) B_reagents->B_product

Caption: Comparative workflow of two oxazoline synthesis methods.

The following diagram illustrates the general signaling pathway from starting material to the oxazoline product.

Signaling_Pathway Start Amide Precursor Activation Activation (e.g., Acid or Electrophile) Start->Activation Reagents Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Intermediate Formation Product Substituted Oxazoline Cyclization->Product Ring Closure

Caption: General pathway for oxazoline ring formation.

References

A Comparative Analysis of Celecoxib and the Potential of Diphenyl-Substituted Heterocycles as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the well-established selective COX-2 inhibitor, celecoxib, and explores the potential of a related chemical scaffold, 4,5-diphenyl-4-isoxazolines, as an alternative. It is important to note that a direct experimental comparison with 4,5-Diphenyl-4-oxazoline-2-thione is not currently possible due to the absence of published data on its cyclooxygenase-2 (COX-2) inhibitory activity. However, the analysis of structurally similar compounds offers valuable insights into the potential of this chemical class.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] This distinction has been the cornerstone for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1]

Celecoxib, a diaryl-substituted pyrazole, is a well-characterized and widely used selective COX-2 inhibitor.[2] Its chemical structure allows it to selectively bind to the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1.[1]

Comparative Analysis of COX-2 Inhibition

While direct experimental data for this compound is unavailable, studies on the structurally similar 4,5-diphenyl-4-isoxazoline scaffold provide a basis for potential comparison. The following table summarizes the in vitro inhibitory activity of celecoxib and representative compounds from the 4,5-diphenyl-4-isoxazoline series against COX-1 and COX-2.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Celecoxib COX-113.0226.57
COX-20.49
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline COX-1258>64500
COX-20.004
2,3-dimethyl-5-phenyl-4-(4-fluorophenyl)-4-isoxazoline COX-1>100>3162
COX-20.0316

Data for Celecoxib and 4,5-diphenyl-4-isoxazoline derivatives are compiled from published literature. It is crucial to note that these values were determined in different experimental settings and should be used for general comparison.

Signaling Pathways in COX-2 Inhibition

The primary mechanism of action for celecoxib is the inhibition of the COX-2 enzyme, which in turn blocks the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1][3] This interruption of the prostaglandin synthesis pathway is central to its anti-inflammatory, analgesic, and antipyretic effects.

Beyond its direct enzymatic inhibition, celecoxib has been shown to modulate other signaling pathways, some of which may be independent of its COX-2 inhibitory activity.[4] These include the induction of apoptosis in certain cancer cells and effects on pathways involving AMP kinase (AMPK).[3][4]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition by celecoxib.

Experimental Protocols

The evaluation of COX-2 inhibitory activity is typically performed using in vitro assays. Below is a generalized protocol based on methods used for the assessment of novel COX inhibitors.

In Vitro COX Inhibition Assay (Colorimetric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (e.g., this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, test compounds, and arachidonic acid in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compound or the vehicle control (DMSO) to the wells. A known COX-2 inhibitor like celecoxib should be used as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Colorimetric Reaction: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will lead to the oxidation of TMPD, resulting in a color change.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental_Workflow Start Start: Prepare Reagents Add_Enzyme Add COX-1/COX-2 & Heme to Plate Start->Add_Enzyme Add_Inhibitor Add Test Compound (e.g., this compound) & Controls Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_Incubate->Initiate_Reaction Measure_Activity Measure Activity (Colorimetric Reading) Initiate_Reaction->Measure_Activity Analyze_Data Data Analysis: Calculate IC50 Measure_Activity->Analyze_Data

Caption: General experimental workflow for in vitro COX inhibitor screening.

Conclusion

Celecoxib is a potent and selective COX-2 inhibitor with a well-established mechanism of action. While there is a lack of direct evidence for the COX-2 inhibitory properties of this compound, the available data for the structurally related 4,5-diphenyl-4-isoxazolines suggest that this chemical scaffold holds significant promise for the development of novel, highly potent, and selective COX-2 inhibitors. Further experimental investigation is warranted to synthesize and evaluate this compound and its derivatives to determine their potential as therapeutic agents for inflammatory conditions. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Thione vs. Oxo-Analogs: A Comparative Analysis of Cytotoxicity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in-vitro studies reveals distinct cytotoxic profiles between thione-containing compounds and their corresponding oxygenated (oxo-) analogs. This guide, intended for researchers, scientists, and drug development professionals, summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways to provide a foundational understanding of these differences, which are critical in the design of novel therapeutics.

The replacement of a carbonyl (C=O) group with a thiocarbonyl (C=S) group significantly alters the electronic and steric properties of a molecule, influencing its biological activity. This comparison focuses on the cytotoxic effects of these structural analogs, primarily in the context of anticancer research.

Quantitative Cytotoxicity Comparison

To provide a clear and concise overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thione and oxo-analog pairs against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. It is important to note that direct comparisons are most valid when conducted within the same study, on the same cell line, and using identical assay conditions. The data presented here is compiled from multiple sources and serves as a comparative reference.

Compound Pair Thione Analog Cell Line Thione IC50 (µM) Oxo-Analog Cell Line Oxo-Analog IC50 (µM) Citation
6-Thioguanine / Guanine6-ThioguanineMCF-75.481GuanineU87~40[1][2]
6-Thioguanine / Guanine6-ThioguanineJurkatNot specified, but noted to be sensitiveDeoxyguanosine (Guanine nucleoside)Jurkat14 - 18[3][4]
2-Thiouracil Derivatives / Uracil DerivativesThiouracil DerivativesMCF-7Generally less activeUracil DerivativesMCF-7Generally more active[5]
6-Propyl-2-thiouracil-Pd(II) Complex / 6-Propyl-2-thiouracil6-Propyl-2-thiouracil-Pd(II) ComplexHeLa0.646-Propyl-2-thiouracilHeLa95.5[6]

Note: The data for the 6-Thioguanine/Guanine pair on MCF-7 and U87 cells are from different studies and thus represent an indirect comparison. Similarly, the information on Jurkat cells compares 6-thioguanine sensitivity to the IC50 of deoxyguanosine. The study on thiouracil and uracil derivatives provides a qualitative comparison of activity. The data on the 6-Propyl-2-thiouracil-Pd(II) complex highlights how the thione moiety can be leveraged to create highly potent compounds.

Mechanisms of Cytotoxicity: A Divergence in Cellular Response

The cytotoxic mechanisms of thione and oxo-analogs can differ significantly. For instance, the anticancer activity of 6-thioguanine is primarily attributed to its metabolism and subsequent incorporation into DNA, leading to replication errors and cell death.[7] In contrast, the cytotoxic effects of its oxo-analog, guanine , are highly concentration-dependent and can involve the induction of apoptosis.[3][8]

For the uracil and thiouracil families, derivatization plays a key role in their cytotoxic potential. Some studies suggest that uracil derivatives can be more cytotoxic than their thiouracil counterparts.[5] This may be due to differences in how these molecules interact with cellular targets. The diagram below illustrates a generalized pathway of drug-induced apoptosis, a common mechanism of cytotoxicity for many anticancer agents.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways Thione_Analog Thione Analog Extrinsic Extrinsic Pathway (Death Receptors) Thione_Analog->Extrinsic e.g., Receptor Binding Intrinsic Intrinsic Pathway (Mitochondrial) Thione_Analog->Intrinsic Oxo_Analog Oxo-Analog Oxo_Analog->Extrinsic Oxo_Analog->Intrinsic e.g., DNA Damage Caspase_8 Caspase-8 Extrinsic->Caspase_8 Bax_Bak Bax/Bak Activation Intrinsic->Bax_Bak Caspase_3 Executioner Caspase-3 Caspase_8->Caspase_3 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized signaling pathways of drug-induced apoptosis.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key in-vitro experiments commonly used to determine the cytotoxicity of chemical compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution C->D E 5. Measure absorbance at 570 nm D->E ldh_workflow cluster_workflow LDH Release Assay Workflow A 1. Seed and treat cells in a 96-well plate B 2. Collect cell culture supernatant A->B C 3. Add LDH reaction mixture B->C D 4. Incubate at room temperature C->D E 5. Measure absorbance at 490 nm D->E apoptosis_workflow cluster_workflow Apoptosis Assay Workflow A 1. Treat and harvest cells B 2. Wash and resuspend in binding buffer A->B C 3. Stain with Annexin V-FITC and Propidium Iodide B->C D 4. Incubate in the dark C->D E 5. Analyze by flow cytometry D->E

References

A Comparative Guide to the Electrochemical Behavior of 4,5-Diphenyl-4-oxazoline-2-thione and Related Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical behavior of 4,5-Diphenyl-4-oxazoline-2-thione. As direct experimental data for this specific molecule is not extensively available in the reviewed literature, this document focuses on the electrochemical properties of structurally related compounds to infer its potential behavior. The comparison is based on the distinct structural motifs within the target molecule: the diphenyl-substituted five-membered heterocycle and the exocyclic thione group.

Electrochemical Behavior of Related Heterocyclic Systems

The electrochemical characteristics of this compound are influenced by its core components: the oxazoline ring, the diphenyl substituents, and the thione functional group. By examining analogous structures, we can predict the redox properties of the target compound.

1. The Oxazoline Core and Diphenyl Substitution:

The oxazoline ring is a five-membered heterocyclic motif. The presence of two phenyl groups at the 4 and 5 positions is expected to significantly influence the electronic properties of the molecule. Aromatic substituents can extend the π-conjugation of the system, which generally lowers the energy of the frontier molecular orbitals (HOMO and LUMO), making the molecule easier to both oxidize and reduce.

In a study of 1,3-diphenyl-6-alkyl/arylfulvenes, the introduction of phenyl groups was found to raise the reduction potential and stabilize the resulting radical anion. A linear free energy relationship was observed between the reduction potential and the Hammett substituent constant of functional groups on a phenyl ring at the 6-position, demonstrating the electronic influence of aromatic substituents on the electrochemical behavior of the core ring system[1]. For 2,5-diphenyloxazole (PPO), a related compound, its primary applications are in scintillation and as a laser dye, highlighting its distinct photophysical properties which are intrinsically linked to its electronic structure[2][3].

2. The Thione Functional Group:

The exocyclic thione (C=S) group is typically the most electroactive site in such heterocyclic compounds. The electrochemical behavior of heterocyclic thiones often involves the sulfur atom.

Anodic Behavior (Oxidation): The anodic oxidation of heterocyclic thiones has been a subject of study, often leading to desulfurization. For instance, an electrochemical desulfurization of 2-mercapto-imidazoles to the corresponding imidazoles has been reported. This anodic transformation is bromide-mediated and proceeds in an undivided cell with carbon electrodes[4]. The oxidation of the thione group can lead to the formation of a sulfate species, rendering the carbon atom susceptible to nucleophilic attack.

Cathodic Behavior (Reduction): The cathodic behavior of heterocyclic thiones can be complex. Studies on 5-(nitrophenyl)-1,2-dithiole-3-thiones using cyclic voltammetry have shown that the reduction processes are influenced by the substituents on the phenyl ring[4]. The reduction can involve the thione group and other reducible moieties in the molecule.

The following table summarizes the electrochemical data for selected heterocyclic compounds to provide a basis for comparison.

Quantitative Electrochemical Data

Table 1: Comparison of Electrochemical Potentials for Related Heterocyclic Compounds

Compound/SystemRedox ProcessPeak Potential (V)ElectrodeConditions (Solvent, Electrolyte)Reference
1,3,6-TriphenylfulveneReduction-1.38Not specifiedNot specified[1]
1,3-Diphenyl-6-(4-methoxyphenyl)fulveneReduction-1.43Not specifiedNot specified[1]
1,3-Diphenyl-6-(4-(trifluoromethyl)phenyl)fulveneReduction-1.26Not specifiedNot specified[1]
Imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinine AnionOxidation (EpIa)-1.08Not specifiedNot specified
Imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinine AnionReduction (EpIIc)-1.80Not specifiedNot specified
N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamideReduction (Peak 1)~ -1.1HMDEDMSO, 0.1 M TBATFB[5]
N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamideReduction (Peak 2)~ -1.8HMDEDMSO, 0.1 M TBATFB[5]

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE). Direct comparison requires conversion to a common reference, which may not always be possible without additional information.

Experimental Protocols

A standard experimental setup for investigating the electrochemical behavior of these compounds is cyclic voltammetry (CV).

Typical Cyclic Voltammetry Protocol:

  • Instrumentation: A potentiostat/galvanostat is used to control the potential and measure the current.

  • Electrochemical Cell: A three-electrode system is employed, typically in a glass cell.

    • Working Electrode: A glassy carbon electrode (GCE), platinum, or gold electrode is commonly used.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used to provide a stable potential reference.

    • Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves to complete the electrical circuit.

  • Sample Preparation: The compound of interest is dissolved in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide, or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)) to ensure conductivity. The concentration of the analyte is typically in the millimolar range.

  • Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) for a period before the measurement to remove dissolved oxygen, which is electroactive and can interfere with the voltammogram.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the kinetics of the electron transfer processes. The resulting current is recorded as a function of the applied potential to generate a cyclic voltammogram.

Visualizations

The following diagrams illustrate a typical experimental workflow for cyclic voltammetry and a proposed electrochemical pathway for a heterocyclic thione.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis dissolve Dissolve Compound in Solvent + Electrolyte deoxygenate Deoxygenate with Inert Gas (N2/Ar) dissolve->deoxygenate setup Assemble 3-Electrode Cell (Working, Reference, Counter) deoxygenate->setup connect Connect to Potentiostat setup->connect scan Apply Potential Sweep (Cyclic Voltammetry) connect->scan record Record Current vs. Potential (Voltammogram) scan->record analyze Analyze Peak Potentials, Peak Currents, and Reversibility record->analyze

Caption: General experimental workflow for cyclic voltammetry.

signaling_pathway cluster_main Proposed Anodic Oxidation of a Heterocyclic Thione start Heterocyclic Thione (R-C=S) intermediate1 Radical Cation [R-C=S]•+ start->intermediate1 -e⁻ (Anode) intermediate2 Desulfurization Intermediate intermediate1->intermediate2 Further Oxidation & H2O product Desulfurized Product (e.g., Imidazole from Mercaptoimidazole) intermediate2->product sulfate Sulfate (SO4^2-) intermediate2->sulfate

References

A Comparative Guide to the DFT Analysis of 4,5-Diphenyl-4-oxazoline-2-thione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4,5-Diphenyl-4-oxazoline-2-thione and its analogs, integrating experimental data with Density Functional Theory (DFT) computational studies. The following sections detail the physicochemical properties, spectroscopic data, and a generalized experimental and computational protocol for the analysis of this class of compounds.

Physicochemical and Spectroscopic Data Comparison

A summary of the key physicochemical and spectroscopic data for this compound and its analogs is presented below. This data is essential for the characterization and comparison of these compounds.

Table 1: Physicochemical Properties of this compound and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₅H₁₁NOS[1]253.32[1]Not Reported
4,5-Dimethyl-Δ⁴-N-(2-Me-phenyl)oxazoline-2-thioneC₁₂H₁₃NOSNot Reported81
4,5-Dimethyl-Δ⁴-N-(2-Methoxy-phenyl)oxazoline-2-thioneC₁₂H₁₃O₂NSNot Reported109
4,5-Dimethyl-Δ⁴-N-(3-Chloro-phenyl)oxazoline-2-thioneC₁₁H₁₀ClNSNot Reported137
(S)-4-Phenyl-1,3-oxazolidine-2-thioneC₉H₉NOSNot Reported118-120[2]

Table 2: Spectroscopic Data of this compound Analogs

CompoundIR (KBr, cm⁻¹)¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)
4,5-Dimethyl-Δ⁴-N-(2-Me-phenyl)oxazoline-2-thione3060, 1605, 1595, 1409, 1358, 1195, 1100, 8071.49 (s, 3H), 1.71 (s, 3H), 1.94 (s, 3H), 7.48 (m, Harom)Not Reported
4,5-Dimethyl-Δ⁴-N-(2-Methoxy-phenyl)oxazoline-2-thione3320, 3060, 1600, 1575, 1400, 1205, 1145, 1080, 7901.55 (s, 3H), 1.71 (s, 3H), 3.75 (s, 3H), 6.99 (m, Harom)Not Reported
4,5-Dimethyl-Δ⁴-N-(3-Chloro-phenyl)oxazoline-2-thione3038, 1600, 1500, 1380, 1320, 1200, 1100, 805, 683, 5701.797 (s, 3H), 2.175 (s, 3H), 7.25 (m, Harom)8.94 (4-CH₃), 10.39 (5-CH₃), 120.78 (C-3'), 121.86 (C-1'), 126.17 (C-2', C-4'), 128.15 (C-6'), 129.01 (C-5'), 130.00 (C-4), 130.84 (C-5), 163.11 (C=S)
(S)-4-Phenyl-1,3-oxazolidine-2-thioneNot Reported8.23 (br, s, 1H), 7.35–7.19 (m, 5H), 5.04 (dd, 1H, J = 6.6, 9.2 Hz), 4.92 (t, 1H, J = 9.2 Hz), 4.40 (dd, 1H, J = 6.6, 8.4 Hz)[2]189.8, 138.0, 129.4, 129.2, 126.3, 77.8, 60.3[2]

Experimental and Computational Workflow

The integrated workflow for the synthesis, characterization, and computational analysis of this compound and its analogs is depicted below. This workflow ensures a comprehensive understanding of the molecular properties and potential biological activities.

G cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization cluster_dft DFT Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Analogs purification Purification (Chromatography/Recrystallization) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy activity Biological Activity Screening purification->activity xray X-ray Crystallography spectroscopy->xray vibrational Vibrational Frequency Analysis spectroscopy->vibrational optimization Geometry Optimization xray->optimization electronic Electronic Properties (HOMO, LUMO, MEP) activity->electronic optimization->vibrational optimization->electronic comparison Comparison of Experimental and Theoretical Data vibrational->comparison electronic->comparison

Caption: Integrated workflow for the analysis of oxazoline-2-thiones.

Experimental Protocols

Detailed methodologies for the synthesis and characterization are crucial for reproducibility and comparison.

General Synthesis of 4,5-Disubstituted-4-oxazoline-2-thiones

A general method for the synthesis of 4,5-disubstituted-4-oxazoline-2-thiones involves the condensation of an α-hydroxyketone with an appropriate isothiocyanate.

  • Reaction Setup: A mixture of the α-hydroxyketone (e.g., benzoin for 4,5-diphenyl substitution) and the corresponding isothiocyanate is dissolved in a suitable solvent such as pyridine.

  • Reaction Conditions: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.

DFT Computational Protocol

DFT calculations provide valuable insights into the structural and electronic properties of molecules, complementing experimental data. Computational studies on oxazolidine-2-thione and its analogs have been performed to understand their acidic behavior and other properties.[3]

Geometry Optimization and Vibrational Analysis
  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian.

  • Method: The molecular geometry of the ground state is optimized using a functional such as B3LYP, which has been shown to be effective for such systems.

  • Basis Set: A suitable basis set, for instance, 6-311++G(d,p), is employed to accurately describe the electronic structure.

  • Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the theoretical IR spectrum.

Electronic Property Analysis
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer and hyperconjugative interactions within the molecule.

Potential Biological Significance and Applications

While specific signaling pathways for this compound are not yet elucidated, oxazoline derivatives are known to exhibit a wide range of biological activities.[4][5] The diagram below illustrates the potential therapeutic applications of this class of compounds based on the activities of its analogs.

G cluster_core 4,5-Diaryl-4-oxazoline-2-thione Core Structure cluster_activities Potential Biological Activities cluster_applications Therapeutic Applications core This compound & Analogs antimicrobial Antimicrobial core->antimicrobial antifungal Antifungal core->antifungal anticancer Anticancer core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory drug_discovery Lead Compound for Drug Discovery antimicrobial->drug_discovery agrochemicals Development of Agrochemicals antifungal->agrochemicals anticancer->drug_discovery anti_inflammatory->drug_discovery

Caption: Potential applications of oxazoline-2-thione derivatives.

This guide serves as a foundational resource for the study of this compound and its analogs. The combination of experimental and computational approaches will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

References

A Comparative Guide to Catalysts for Oxazoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oxazolines, a critical heterocyclic motif in numerous natural products, pharmaceuticals, and chiral ligands, is a field of continuous innovation. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of the efficacy of various catalytic systems for oxazoline synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific applications.

Overview of Catalytic Systems

The synthesis of oxazolines can be broadly catalyzed by three main classes of catalysts: Lewis acids, transition metals, and organocatalysts. Each class offers distinct advantages and is suited for different synthetic strategies. This guide will focus on representative examples from each category, providing a comparative analysis of their performance.

  • Lewis Acid Catalysis: Often employed in the classical cyclodehydration of N-(2-hydroxyethyl)amides or the reaction of amino alcohols with nitriles. Common Lewis acids include zinc chloride (ZnCl₂), indium triflate (In(OTf)₃), and others. They are generally cost-effective and straightforward to use.

  • Transition Metal Catalysis: This broad category includes catalysts based on palladium, copper, iridium, and cobalt. These catalysts are particularly valuable for enantioselective syntheses and for reactions involving substrates like N-allyl amides. They often exhibit high turnover numbers and functional group tolerance.

  • Organocatalysis: An increasingly popular, metal-free approach that utilizes small organic molecules to catalyze the reaction. Organocatalysts are attractive due to their lower toxicity and environmental impact. They have shown great promise in asymmetric syntheses.

Comparative Efficacy of Selected Catalysts

To provide a clear comparison, we have summarized the performance of several key catalysts in the synthesis of 2-oxazolines. The data presented below is collated from various studies and highlights the strengths of each catalytic system.

Table 1: Performance Comparison of Catalysts in Oxazoline Synthesis
Catalyst SystemSubstratesReaction TypeYield (%)Enantiomeric Excess (ee %)Key Advantages
Lewis Acids
Anhydrous ZnCl₂[1]Isatoic anhydride & amino alcoholsOne-step condensation/cyclization22 - 85N/ACost-effective, simple procedure.
In(OTf)₃[2][3][4]3-Amido oxetanesIntramolecular cyclizationup to 93N/A (for achiral)Mild reaction conditions, good yields.
Transition Metals
Palladium-catalyzed[5]N-(buta-2,3-dienyl)amides & aryl iodidesCoupling-cyclizationHighExcellentHighly enantioselective, good functional group tolerance.
Copper-NHC complexesNitriles & amino alcoholsCyclizationGood to ExcellentN/AMilder conditions than traditional nitrile-based methods.
Iridium-catalyzed[6]Allylic carbonatesIntramolecular allylic substitutionHighHighEfficient for the synthesis of various heterocycles.
Cobalt-catalyzed[7]N-allyl amides & Togni reagentOxytrifluoromethylation57 - 97N/ADirect introduction of CF₃ group.
Organocatalysis
Bifunctional Squaramide / Ag₂O[8][9]Vinylogous isocyano esters & aldehydesSynergistic catalysisGood60 - 95High diastereoselectivity and good enantioselectivity.
1,1‐Diaminobenzalazine[10]Aldehydes & isocyanoacetatesAldol/cyclization cascadeModerate to GoodNot specifiedMetal-free, unique bifunctional activation.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the catalytic systems discussed.

General Procedure for ZnCl₂-Catalyzed Oxazoline Synthesis from Isatoic Anhydride[1]
  • To a solution of isatoic anhydride (1.0 mmol) in a high-boiling aromatic solvent (e.g., chlorobenzene or toluene), add a slight excess of the appropriate amino alcohol (1.1 mmol).

  • Add anhydrous ZnCl₂ (0.1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-oxazoline.

General Procedure for In(OTf)₃-Catalyzed Oxazoline Synthesis from 3-Amido Oxetanes[3]
  • To a solution of the 3-amido oxetane (1.0 mmol) in dichloromethane (DCM) or toluene, add In(OTf)₃ (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 2-oxazoline.

General Procedure for Enantioselective Palladium-Catalyzed Synthesis of Oxazolines[5]
  • In a glovebox, add the palladium catalyst precursor and the chiral ligand to a reaction vessel.

  • Add a solution of the N-(buta-2,3-dienyl)amide (1.0 mmol) and the aryl iodide (1.2 mmol) in a suitable solvent (e.g., THF or dioxane).

  • Add a base (e.g., a carbonate or phosphate base).

  • Seal the vessel and heat the reaction mixture to the specified temperature.

  • After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash chromatography to obtain the enantiomerically enriched oxazoline.

Visualizing Reaction Workflows and Concepts

To further clarify the processes involved in catalyst selection and application, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Catalytic System (Lewis Acid, Transition Metal, Organocatalyst) Reagents Prepare Substrates (e.g., Amino alcohol, Nitrile, Amide) Start->Reagents Choose based on a specific reaction Reaction_Setup Set up Reaction Vessel (Inert atmosphere if needed) Reagents->Reaction_Setup Catalyst_Prep Prepare Catalyst (e.g., Weigh, Dissolve) Catalyst_Prep->Reaction_Setup Addition Add Reagents & Catalyst Reaction_Setup->Addition Heating Heat & Stir (Monitor Temperature) Addition->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon completion Extraction Extraction & Washing Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify Product (Column Chromatography) Drying->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: General experimental workflow for catalyzed oxazoline synthesis.

Catalyst_Selection_Logic cluster_considerations Key Considerations cluster_catalysts Catalyst Classes Goal Desired Oxazoline Product Chirality Asymmetric Synthesis Required? Goal->Chirality Cost Cost-Effectiveness Goal->Cost Conditions Reaction Condition Mildness Goal->Conditions Functional_Groups Substrate Functional Group Tolerance Goal->Functional_Groups Lewis_Acid Lewis Acids (e.g., ZnCl₂, In(OTf)₃) Chirality->Lewis_Acid No (generally) Transition_Metal Transition Metals (e.g., Pd, Cu, Ir) Chirality->Transition_Metal Yes Organocatalyst Organocatalysts Chirality->Organocatalyst Yes Cost->Lewis_Acid High Priority Conditions->Transition_Metal Mild conditions often possible Conditions->Organocatalyst Often mild Functional_Groups->Transition_Metal High tolerance

Caption: Decision logic for selecting an appropriate oxazoline synthesis catalyst.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates AminoAlcohol Amino Alcohol R¹-CH(NH₂)-CH₂OH Nucleophilic_Attack Nucleophilic Attack by Amino Alcohol AminoAlcohol->Nucleophilic_Attack Nitrile Nitrile R²-C≡N Coordination Nitrile Coordination to Lewis Acid Nitrile->Coordination Catalyst Lewis Acid Catalyst (e.g., ZnCl₂) Catalyst->Coordination Coordination->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Product 2-Oxazoline Cyclization->Product Ammonia Ammonia (byproduct) Cyclization->Ammonia

Caption: Simplified mechanism for Lewis acid-catalyzed oxazoline synthesis from nitriles.

Conclusion

The synthesis of oxazolines is a well-developed field with a diverse array of catalytic methods.

  • Lewis acids like ZnCl₂ and In(OTf)₃ offer a straightforward and cost-effective route for many applications, particularly when chirality is not a concern.

  • Transition metal catalysts , especially those based on palladium and iridium, are the methods of choice for highly enantioselective syntheses, providing access to chiral oxazolines with excellent stereocontrol.[5][6]

  • Organocatalysis represents a valuable metal-free alternative, demonstrating considerable potential for asymmetric synthesis with good to excellent enantioselectivities.[8][9]

The selection of an appropriate catalyst should be guided by the specific requirements of the target molecule, including the need for stereocontrol, the nature of the substrates, and considerations of cost and environmental impact. The data and protocols presented in this guide are intended to assist researchers in making informed decisions to streamline their synthetic efforts in the fascinating and important area of oxazoline chemistry.

References

Safety Operating Guide

Safe Disposal of 4,5-Diphenyl-4-oxazoline-2-thione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4,5-Diphenyl-4-oxazoline-2-thione, a compound recognized for its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance.[1] Understanding its primary hazards is the first step in safe handling and disposal.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: It may cause skin and serious eye irritation.[1]

Due to these hazards, direct contact and aerosol generation must be strictly avoided. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary

For clarity and quick reference, the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound are summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Data sourced from PubChem CID 853676[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to protect against splashes.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization and work is not being performed in a fume hood, a respirator may be necessary.

Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in this container.

  • Liquid Waste: If the compound is in solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Avoid Contamination: Do not dispose of this chemical down the drain or in regular trash.[2]

Labeling and Storage
  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[3]

Final Disposal
  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental management company or your institution's Environmental Health and Safety (EHS) department.[4] These services are equipped to handle and dispose of hazardous chemicals in accordance with regulatory requirements.

Mandatory Visualizations

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to Dispose of This compound assess_hazards Assess Hazards (Toxic, Irritant) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Compatible & Labeled Hazardous Waste Container don_ppe->select_container collect_waste Collect Waste (Solid or Liquid) select_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end_disposal End: Waste Collected for Proper Disposal contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Diphenyl-4-oxazoline-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,5-Diphenyl-4-oxazoline-2-thione. Adherence to these procedures is essential to ensure personal safety and regulatory compliance. The information is compiled from established safety data for the compound and related chemical structures.

Hazard Summary

This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of after contamination.To prevent skin contact, which can cause irritation and harmful effects.
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2]To protect against splashes and airborne particles that could cause serious eye irritation.[1]
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron should be considered.To minimize skin exposure and prevent contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with a particle filter is necessary.To prevent inhalation of potentially harmful dust or vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required PPE as specified in the table above.

2. Handling the Compound:

  • Handle this compound as a solid within the confines of the fume hood.

  • Avoid the formation of dust and aerosols.[2] Use techniques such as gentle scooping and weighing on paper within the hood to minimize dust generation.

  • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of the chemical tightly closed when not in use.

3. In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a doctor.[2]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and further exposure.

  • Chemical Waste:

    • Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.

    • Place these materials in a clearly labeled, sealed waste bag or container within the fume hood.

  • Regulatory Compliance:

    • Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Safety Procedures

Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_area Verify Fume Hood Functionality gather_materials Assemble All Materials prep_area->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe handle_in_hood Handle Solid in Fume Hood don_ppe->handle_in_hood avoid_dust Avoid Dust/Aerosol Generation handle_in_hood->avoid_dust exposure In Case of Exposure (Skin, Eyes, Inhalation) handle_in_hood->exposure keep_closed Keep Container Closed avoid_dust->keep_closed decontaminate Decontaminate Work Area & Equipment keep_closed->decontaminate dispose_waste Dispose of Chemical & Contaminated Materials decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands first_aid Administer Immediate First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Diphenyl-4-oxazoline-2-thione
Reactant of Route 2
4,5-Diphenyl-4-oxazoline-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.